[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid
Description
Properties
IUPAC Name |
2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-3-2-4-9(5-8)12-13-10(7-16-12)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMICSWBTHJZTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407094 | |
| Record name | [2-(3-methylphenyl)-1,3-thiazol-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16441-29-5 | |
| Record name | [2-(3-methylphenyl)-1,3-thiazol-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid, a molecule of significant interest in medicinal chemistry and drug development. The synthesis is strategically designed around the seminal Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry. This document offers a detailed, step-by-step protocol for each synthetic transformation, from commercially available starting materials to the final active pharmaceutical ingredient (API) candidate. Beyond procedural instructions, this guide delves into the mechanistic underpinnings of each reaction, providing a rationale for the selection of reagents and reaction conditions. This work is intended for researchers, scientists, and professionals in the field of drug development, offering them a practical and scientifically rigorous resource for the preparation of this important thiazole derivative.
Introduction: The Significance of the Thiazole Moiety
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. The title compound, this compound, incorporates this key heterocycle and a phenylacetic acid moiety, a common pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs). The strategic placement of the methyl group on the phenyl ring allows for the fine-tuning of the molecule's physicochemical properties, potentially influencing its pharmacokinetic and pharmacodynamic profile.
This guide will detail a reliable three-step synthesis of this compound, commencing with the synthesis of the key intermediate, 3-methylthiobenzamide.
Overall Synthetic Strategy
The synthesis of this compound is accomplished through a three-stage process. The initial step involves the preparation of 3-methylthiobenzamide from 3-methylbenzonitrile. The subsequent and pivotal step is the Hantzsch thiazole synthesis, which constructs the core heterocyclic ring system. The final stage is the saponification of the resulting ester to yield the target carboxylic acid.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 3-Methylthiobenzamide
The initial and crucial step in this synthetic sequence is the conversion of the nitrile functionality of 3-methylbenzonitrile into a thioamide. This transformation is foundational for the subsequent Hantzsch thiazole synthesis. While several methods exist for this conversion, a common and effective approach involves the reaction of the nitrile with a source of hydrogen sulfide in the presence of a basic catalyst.
Experimental Protocol:
-
In a well-ventilated fume hood, a solution of 3-methylbenzonitrile (10.0 g, 85.4 mmol) in pyridine (100 mL) is prepared in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a scrubber containing a bleach solution.
-
Triethylamine (12.0 mL, 85.4 mmol) is added to the solution.
-
A steady stream of hydrogen sulfide (H₂S) gas is bubbled through the stirred solution at room temperature. The reaction is exothermic and should be monitored.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 24-48 hours).
-
Upon completion, the reaction mixture is poured into ice-cold water (500 mL) and acidified to a pH of approximately 5 with concentrated hydrochloric acid.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford 3-methylthiobenzamide as a solid. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Mechanistic Rationale:
The reaction proceeds via the nucleophilic addition of the hydrosulfide ion (HS⁻), generated in situ from H₂S and the amine base, to the electrophilic carbon of the nitrile group. The resulting thioimidate intermediate is then protonated to yield the thioamide. The use of a basic catalyst like pyridine or triethylamine is essential to deprotonate H₂S, thereby increasing the concentration of the nucleophilic hydrosulfide ion.
Step 2: Hantzsch Thiazole Synthesis of Ethyl [2-(3-methylphenyl)-1,3-thiazol-4-yl]acetate
The core of this synthesis lies in the Hantzsch thiazole synthesis, a classic and highly reliable method for constructing the thiazole ring.[1][2] This reaction involves the condensation of a thioamide with an α-halocarbonyl compound. In this specific case, 3-methylthiobenzamide is reacted with ethyl 4-chloroacetoacetate.
Experimental Protocol:
-
To a stirred suspension of 3-methylthiobenzamide (10.0 g, 66.1 mmol) in methanol (150 mL) in a round-bottom flask fitted with a reflux condenser, ethyl 4-chloroacetoacetate (11.4 g, 69.4 mmol) is added.
-
The reaction mixture is heated to reflux and maintained at this temperature for 24 hours. The progress of the reaction can be monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in ethyl acetate (200 mL) and washed successively with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and brine (1 x 100 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl [2-(3-methylphenyl)-1,3-thiazol-4-yl]acetate. The product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Methanol is a suitable protic solvent that facilitates the dissolution of the reactants and promotes the reaction.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization steps to occur at a reasonable rate.
-
Work-up: The aqueous sodium bicarbonate wash is crucial to neutralize any unreacted acidic species and byproducts, while the brine wash helps to remove any residual water from the organic layer.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Step 3: Saponification to this compound
The final step in the synthesis is the hydrolysis of the ester functionality of ethyl [2-(3-methylphenyl)-1,3-thiazol-4-yl]acetate to the corresponding carboxylic acid. This is a standard saponification reaction carried out under basic conditions.[3]
Experimental Protocol:
-
The crude or purified ethyl [2-(3-methylphenyl)-1,3-thiazol-4-yl]acetate (15.0 g, 54.4 mmol) is dissolved in a mixture of methanol (150 mL) and a 30% aqueous solution of sodium hydroxide (45 mL).
-
The reaction mixture is refluxed with stirring for 4 hours.
-
After cooling to room temperature, the reaction mixture is poured into water (300 mL) and extracted with diethyl ether (2 x 150 mL) to remove any unreacted starting material and non-polar impurities. The organic layers are discarded.
-
The aqueous phase is carefully acidified to a pH of 3-4 with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid.
-
The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound as a solid.[4] The product can be recrystallized from a suitable solvent if further purification is required.
Self-Validating System:
The success of this final step is readily validated. The formation of a precipitate upon acidification is a strong indicator of the presence of the carboxylic acid, which is typically less soluble in acidic aqueous media than its corresponding sodium salt. Further confirmation is achieved through standard analytical techniques.
Data Presentation
| Step | Reactants | Product | Reagents/Solvents | Reaction Conditions | Expected Yield |
| 1 | 3-Methylbenzonitrile | 3-Methylthiobenzamide | H₂S, Pyridine, Triethylamine | Room Temperature | Good to High |
| 2 | 3-Methylthiobenzamide, Ethyl 4-chloroacetoacetate | Ethyl [2-(3-methylphenyl)-1,3-thiazol-4-yl]acetate | Methanol | Reflux | Good |
| 3 | Ethyl [2-(3-methylphenyl)-1,3-thiazol-4-yl]acetate | This compound | NaOH, Methanol, Water, HCl | Reflux | High |
Characterization of the Final Product
The structure and purity of the synthesized this compound (CAS 16441-29-5) should be confirmed using a combination of spectroscopic methods.[4]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-methylphenyl group, a singlet for the methylene protons of the acetic acid side chain, a singlet for the proton on the thiazole ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum should display distinct resonances for all the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the thiazole ring, and the carbons of the 3-methylphenyl group.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₁NO₂S, MW: 233.29).[4]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, and C=N and C=C stretching vibrations of the thiazole and aromatic rings.
Conclusion
This technical guide has outlined a detailed and reliable synthetic pathway for the preparation of this compound. By providing not only step-by-step protocols but also insights into the underlying reaction mechanisms and rationale for experimental choices, this document serves as a valuable resource for researchers in the field of organic and medicinal chemistry. The described synthesis is efficient, scalable, and utilizes well-established chemical transformations, making it a practical approach for the production of this promising molecule for further investigation in drug discovery programs.
References
-
OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]3]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]1]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]2]
-
Khan, M. H., Hameed, S., Akhtar, T., & Masuda, J. D. (2009). 3-Methylthiobenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1446. Retrieved from [Link]]
-
ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. Retrieved from [Link]]
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]]
-
Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]]
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[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid
Authored by: Gemini, Senior Application Scientist
Preamble: The Therapeutic Potential of Thiazole Acetic Acid Derivatives
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active agents.[1][2] Derivatives of thiazole acetic acid, in particular, have garnered significant interest due to their diverse biological activities. These compounds have been implicated in a range of therapeutic areas, including the development of anti-inflammatory, analgesic, antimicrobial, and anti-cancer agents.[1][2][3] The versatility of the thiazole scaffold allows for structural modifications that can be tailored to interact with various biological targets, leading to a broad spectrum of pharmacological effects.[1] For instance, some thiazole derivatives are known to act as inhibitors of enzymes like cyclooxygenase (COX), while others are key components in the synthesis of antibiotics.[4][5] This inherent adaptability makes the thiazole acetic acid core a promising starting point for the discovery of novel therapeutics.
The specific compound, this compound, is a member of this versatile class of molecules. While its precise mechanism of action has not been extensively characterized in publicly available literature, its structural features suggest several plausible biological activities. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and elucidate the mechanism of action of this compound. We will proceed from broad phenotypic screening to specific target identification and pathway analysis, offering detailed protocols and the scientific rationale behind each experimental step.
Part 1: Hypothesized Mechanisms of Action and Initial Screening
Given the known activities of related thiazole derivatives, we can formulate several primary hypotheses for the mechanism of action of this compound. These hypotheses will guide our initial experimental design.
Potential Hypotheses:
-
Anti-inflammatory Activity via COX Inhibition: Many acetic acid-containing compounds, such as ibuprofen, function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting COX enzymes. Thiazole derivatives have also been identified as COX-1 inhibitors.[5]
-
Kinase Inhibition: The thiazole ring is a common feature in many kinase inhibitors used in oncology.[6] The compound could potentially interfere with signaling pathways crucial for cancer cell proliferation.
-
Acetylcholinesterase (AChE) Inhibition: Certain thiazole-based derivatives have shown potent AChE inhibitory activity, suggesting a potential role in the management of neurodegenerative diseases like Alzheimer's.[7]
-
Cardiovascular Modulation: Studies on other thiazole acetic acid derivatives have revealed effects on cardiac muscle tension and heart rate, indicating possible interactions with cardiovascular targets.[8]
-
Antimicrobial Activity: The thiazole nucleus is a fundamental component of some antibiotics.[3][4]
Experimental Workflow for Initial Assessment
The initial phase of investigation should involve a broad-based screening approach to narrow down the potential biological effects of the compound.
Caption: High-level workflow for the initial phenotypic screening of the compound.
Detailed Protocol: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic or cytostatic effects of the compound on various cell lines.
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
This compound
-
Cell lines of interest (e.g., a panel of cancer cell lines and a normal cell line)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of the compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Trustworthiness Check: The inclusion of both vehicle and untreated controls ensures that any observed effect is due to the compound and not the solvent.
Part 2: Target Identification and Validation
Based on the results from the initial screening, the next phase focuses on identifying the specific molecular target(s) of the compound. For instance, if the compound shows significant anti-inflammatory activity, investigating its effect on COX enzymes would be a logical next step.
Experimental Protocol: In Vitro COX Inhibition Assay
This fluorometric assay is used to determine if the compound inhibits the activity of COX-1 and COX-2.
Objective: To measure the IC50 of the compound for COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
ADHP (10-acetyl-3,7-dihydroxyphenoxazine) (probe)
-
Heme
-
Assay buffer
-
Compound of interest
-
Known COX inhibitor (e.g., ibuprofen) as a positive control
-
96-well black plate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, COX enzyme, and either the compound at various concentrations or the positive control.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid and ADHP to initiate the reaction.
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity (excitation/emission ~535/590 nm) every minute for 10-20 minutes.
-
Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition for each concentration of the compound and calculate the IC50 value.
Causality and Expertise: By comparing the IC50 values for COX-1 and COX-2, we can determine the compound's selectivity, which is a critical parameter in drug development.[5]
Visualizing a Potential Signaling Pathway
If the compound is found to be a kinase inhibitor, it is likely to interfere with a signaling cascade. The following diagram illustrates a generic kinase signaling pathway.
Caption: A hypothetical kinase signaling pathway potentially inhibited by the compound.
Part 3: Mechanistic Deep Dive and Pathway Analysis
Once a primary target has been identified and validated, the subsequent step is to understand the downstream consequences of the compound-target interaction within a cellular context.
Experimental Protocol: Western Blotting for Phospho-Protein Analysis
This protocol is used to assess the phosphorylation status of key proteins in a signaling pathway downstream of the identified target.
Objective: To determine if the compound alters the phosphorylation of downstream signaling molecules.
Materials:
-
Cells treated with the compound
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the compound for the desired time, then lyse the cells on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Self-Validation: Probing for both the total and phosphorylated forms of the protein ensures that any observed changes in phosphorylation are not due to changes in the overall protein expression.
Data Presentation
All quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical IC50 Values of this compound
| Assay Type | Target/Cell Line | IC50 (µM) |
| Cell Viability | Cancer Cell Line A | 15.2 |
| Cell Viability | Cancer Cell Line B | 22.8 |
| Cell Viability | Normal Cell Line | > 100 |
| Enzyme Inhibition | COX-1 | 5.6 |
| Enzyme Inhibition | COX-2 | 78.3 |
Conclusion
This technical guide provides a structured and comprehensive approach to delineating the mechanism of action of this compound. By progressing from broad phenotypic screening to specific target validation and downstream pathway analysis, researchers can build a robust and evidence-based understanding of the compound's pharmacological effects. The provided protocols are designed to be self-validating and are grounded in established methodologies, ensuring the generation of reliable and interpretable data. Through such a systematic investigation, the full therapeutic potential of this promising thiazole derivative can be uncovered.
References
- The role of thiazole acetate derivatives on isolated heart and blood vessels in experimental r
- The Chemistry Behind Antibiotics: Leveraging Thiazoleacetic Acid Deriv
-
New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels - PMC. PubMed Central.[Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. MDPI.[Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega. ACS Publications.[Link]
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - NIH. National Institutes of Health.[Link]
-
Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal.[Link]
-
Acetic Acid Acts as a Volatile Signal To Stimulate Bacterial Biofilm Formation - PMC. PubMed Central.[Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC - NIH. National Institutes of Health.[Link]
-
(PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate.[Link]
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate.[Link]
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide | ACS Omega. ACS Publications.[Link]
-
Acetic acid acting as a signaling molecule in the quorum sensing system increases 2,3-butanediol production in Saccharomyces cerevisiae - PubMed. PubMed.[Link]
-
Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress - MDPI. MDPI.[Link]
-
Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed. PubMed.[Link]
- US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The role of thiazole acetate derivatives on isolated heart and blood vessels in experimental rats - Journal of King Saud University - Science [jksus.org]
- 4. nbinno.com [nbinno.com]
- 5. Cumhuriyet Science Journal » Submission » Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors [csj.cumhuriyet.edu.tr]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of the compound [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this molecule. Beyond a mere listing of expected values, this guide explains the scientific rationale behind the spectroscopic behavior of the compound and provides detailed, field-proven protocols for data acquisition.
Introduction: The Structural Significance of this compound
This compound is a heterocyclic compound featuring a central 1,3-thiazole ring, substituted at the 2-position with a 3-methylphenyl group and at the 4-position with an acetic acid moiety. This combination of a substituted aromatic ring, a heteroaromatic thiazole core, and a carboxylic acid functional group gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its synthesis, assessing its purity, and elucidating its role in various chemical and biological contexts. This guide will systematically unpack the predicted spectroscopic data, providing a robust framework for its analysis.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each unique proton and carbon atom.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the protons of the 3-methylphenyl group, the thiazole ring, the methylene bridge, and the carboxylic acid. The predicted chemical shifts (in ppm, relative to TMS) are summarized in the table below. The choice of solvent (e.g., DMSO-d₆ or CDCl₃) will influence the precise chemical shifts, particularly for the acidic proton.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | The chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. This signal will disappear upon D₂O exchange. |
| Aromatic (Phenyl) | 7.0 - 7.8 | Multiplet | The four aromatic protons will exhibit complex splitting patterns due to their coupling with each other. |
| Thiazole (H-5) | ~7.0 | Singlet | The single proton on the thiazole ring is expected to appear as a singlet. |
| Methylene (-CH₂-) | ~3.8 | Singlet | The two protons of the methylene group are chemically equivalent and are not expected to show coupling. |
| Methyl (-CH₃) | ~2.4 | Singlet | The three protons of the methyl group are equivalent and will appear as a singlet. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The predicted chemical shifts are detailed in the following table.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid (C=O) | 170 - 175 | The carbonyl carbon is significantly deshielded. |
| Thiazole (C-2) | 165 - 170 | Carbon adjacent to two heteroatoms (N and S). |
| Thiazole (C-4) | 145 - 150 | Substituted carbon of the thiazole ring. |
| Aromatic (C-ipso, attached to thiazole) | 130 - 135 | |
| Aromatic (C-ipso, attached to methyl) | 138 - 142 | |
| Aromatic (CH) | 125 - 130 | Multiple signals are expected for the aromatic carbons. |
| Thiazole (C-5) | 115 - 120 | Unsubstituted carbon of the thiazole ring. |
| Methylene (-CH₂-) | 35 - 40 | |
| Methyl (-CH₃) | ~21 |
Experimental Protocol for NMR Data Acquisition
A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate acquisition parameters.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid this compound.[1]
- Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound well and the acidic proton is typically well-resolved.
- Transfer the solution to a standard 5 mm NMR tube.
- Ensure the solution is clear and free of any particulate matter.
2. Spectrometer Setup and Data Acquisition:
- The following protocol is based on a standard 400 MHz NMR spectrometer.
- ¹H NMR:
- Acquire a standard single-pulse ¹H spectrum.
- Typical spectral width: -2 to 14 ppm.
- Acquisition time: 2-4 seconds.
- Relaxation delay: 1-2 seconds.
- Number of scans: 16-64, depending on the sample concentration.
- ¹³C NMR:
- Acquire a proton-decoupled ¹³C spectrum.
- Typical spectral width: 0 to 200 ppm.
- Acquisition time: 1-2 seconds.
- Relaxation delay: 2-5 seconds. A longer delay may be necessary for the full observation of quaternary carbons.[2]
- Number of scans: 1024 or more, as ¹³C has a low natural abundance.
Visualizing the NMR Workflow
Caption: Workflow for FTIR-ATR spectroscopic analysis.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural details.
Predicted Mass Spectrum Data (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids. [3][4][5][6][7]We can predict the expected ions in both positive and negative ion modes. The molecular weight of this compound (C₁₂H₁₁NO₂S) is 233.29 g/mol .
| Ion Mode | Predicted Ion (m/z) | Identity | Notes |
| Positive | 234.0583 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak. |
| Positive | 256.0403 | [M+Na]⁺ | Adduct with sodium is commonly observed. |
| Negative | 232.0438 | [M-H]⁻ | The deprotonated molecular ion. |
Predicted Fragmentation Pattern
Upon collisional activation (in MS/MS experiments), the molecular ion is expected to fragment in predictable ways. Key fragmentation pathways include:
-
Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids, leading to a fragment at m/z 189 in positive ion mode. [8][9][10][11]* Cleavage of the acetic acid side chain: Loss of the -CH₂COOH group (59 Da) can lead to a fragment at m/z 174.
-
Thiazole ring fragmentation: The thiazole ring can undergo cleavage, leading to various smaller fragments. [12][13][14]
Experimental Protocol for ESI-MS Data Acquisition
1. Sample Preparation:
- Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
2. Mass Spectrometer Setup and Data Acquisition:
- The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
- Ion Source Parameters:
- Capillary voltage: 3-4 kV.
- Nebulizing gas pressure: 20-30 psi.
- Drying gas flow: 5-10 L/min.
- Drying gas temperature: 250-350 °C.
- Mass Analyzer:
- Acquire a full scan mass spectrum over a range of m/z 50-500.
- For structural confirmation, perform MS/MS on the [M+H]⁺ or [M-H]⁻ ion to observe the fragmentation pattern.
Visualizing the ESI-MS Workflow
Caption: Workflow for ESI-MS analysis.
Conclusion
The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a predictive framework for the expected spectral data and outlines robust protocols for their acquisition. By understanding the characteristic signals, absorption bands, and fragmentation patterns, researchers can confidently identify and characterize this molecule, paving the way for its further application in scientific research and development.
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Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
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University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
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Canadian Science Publishing. THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry. [Link]
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Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]
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PubMed Central. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]
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A Technical Guide to the Crystal Structure Analysis of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid: From Synthesis to Structural Elucidation
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the complete workflow for the crystal structure analysis of the title compound, [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid. While a definitive published crystal structure for this specific molecule is not available in open-access databases at the time of this writing, this document will serve as an in-depth, field-proven guide to its synthesis, crystallization, and structural determination using single-crystal X-ray diffraction. The methodologies described herein are grounded in established chemical principles and crystallographic practices.
Introduction: The Significance of Thiazole Acetic Acid Derivatives
Thiazole and its derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous pharmaceuticals. The thiazole ring is a key pharmacophore in drugs with a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties. The addition of an acetic acid moiety can enhance a molecule's pharmacokinetic profile, influencing its solubility and ability to interact with biological targets.
The precise three-dimensional arrangement of atoms within a molecule, as revealed by single-crystal X-ray diffraction, is fundamental to understanding its chemical behavior and biological activity. This structural information is invaluable in drug development for structure-activity relationship (SAR) studies and rational drug design. This guide will use this compound (a compound with CAS Number 16441-29-5, molecular formula C₁₂H₁₁NO₂S, and a molecular weight of 233.29 g/mol ) as a practical example to illustrate the entire process of crystal structure analysis.[1][2]
Synthesis of this compound
A robust and widely used method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[3] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the target molecule, a plausible synthetic route involves two main steps: the Hantzsch condensation to form the ethyl ester precursor, followed by hydrolysis to yield the final carboxylic acid.
Step 1: Hantzsch Thiazole Synthesis of Ethyl [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetate
The initial step is the reaction between 3-methylbenzothioamide and ethyl 4-chloroacetoacetate. The thioamide can be prepared from 3-methylbenzonitrile by reaction with a sulfiding agent like Lawesson's reagent or by reacting 3-methylbenzaldehyde with ammonium polysulfide.
Experimental Protocol:
-
Preparation of 3-methylbenzothioamide: In a round-bottom flask, dissolve 3-methylbenzonitrile (1 equivalent) in a suitable solvent such as pyridine or a mixture of dioxane and water. Add phosphorus pentasulfide (0.5 equivalents) or Lawesson's reagent (0.5 equivalents) portion-wise. Heat the mixture to reflux for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). After completion, cool the reaction mixture and pour it into cold water. The precipitated 3-methylbenzothioamide is collected by filtration, washed with water, and can be purified by recrystallization from ethanol.
-
Hantzsch Condensation: In a separate flask, dissolve 3-methylbenzothioamide (1 equivalent) in ethanol. To this solution, add ethyl 4-chloroacetoacetate (1 equivalent). Heat the mixture to reflux for 3-5 hours. The progress of the reaction should be monitored by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure. The resulting residue is dissolved in a suitable organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize any acid formed, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl [2-(3-methylphenyl)-1,3-thiazol-4-yl]acetate. The product can be purified by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
Experimental Protocol:
-
Saponification: Dissolve the purified ethyl [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetate (1 equivalent) in a mixture of ethanol and water. Add an excess of sodium hydroxide or potassium hydroxide (2-3 equivalents).
-
Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Acidification and Isolation: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material. Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with dilute hydrochloric acid. The precipitated this compound is then collected by vacuum filtration, washed with cold water, and dried.
Diagram of the Synthetic Pathway:
Caption: The general workflow for determining a crystal structure using single-crystal X-ray diffraction.
Data Collection
A suitable single crystal is mounted on a goniometer head and placed in a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector. Modern diffractometers automate this process, collecting a complete dataset.
Structure Solution and Refinement
The collected diffraction data consists of the intensities and positions of thousands of reflections. The primary challenge is the "phase problem," as the phases of the diffracted X-rays cannot be directly measured. F[4]or small molecules like the one in this guide, direct methods are typically successful in solving the phase problem and generating an initial electron density map.
From this map, an initial model of the molecule can be built. This model is then refined using a least-squares algorithm, which adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data.
Hypothetical Crystal Structure Analysis of this compound
In the absence of an experimentally determined structure, we can predict key structural features and the type of analysis that would be performed.
Table 2: Expected Crystallographic Parameters (Hypothetical)
| Parameter | Expected Value/Information | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c or P-1 | Defines the symmetry elements within the unit cell. For a carboxylic acid, centrosymmetric space groups are common due to hydrogen-bonded dimers. |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) | Defines the size and shape of the repeating unit of the crystal. |
| Z | 2 or 4 | The number of molecules in the unit cell. |
| Calculated Density | ~1.3-1.5 g/cm³ | A physical property derived from the molecular weight and unit cell volume. |
| Hydrogen Bonding | O-H···O or O-H···N | The carboxylic acid groups are expected to form strong hydrogen-bonded dimers or chains, which would be a dominant feature of the crystal packing. |
| π-π Stacking | Possible | The aromatic phenyl and thiazole rings may engage in π-π stacking interactions, influencing the overall crystal packing. |
Analysis of the Hypothetical Structure:
-
Intramolecular Geometry: The analysis would confirm the planarity of the thiazole ring and the dihedral angle between the thiazole and the 3-methylphenyl rings. Bond lengths and angles would be compared to standard values for similar fragments to identify any unusual features, which might suggest electronic effects.
-
Intermolecular Interactions: A key part of the analysis would be to identify and characterize the non-covalent interactions that hold the molecules together in the crystal lattice. This would include the strong hydrogen bonds formed by the carboxylic acid groups and potentially weaker C-H···O or C-H···π interactions. Understanding these interactions is crucial for predicting physical properties like melting point and solubility.
-
Crystal Packing: The overall arrangement of the molecules in the crystal, or crystal packing, would be visualized and described. This can reveal how the molecules assemble to form layers, chains, or more complex three-dimensional networks.
Complementary Analytical Techniques
While single-crystal X-ray diffraction provides the definitive solid-state structure, a comprehensive characterization of a new compound requires additional analytical data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the chemical structure in solution, showing the expected signals for the aromatic and aliphatic protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the synthesized compound.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=O and O-H stretching of the carboxylic acid group, as well as vibrations associated with the thiazole and phenyl rings.
Conclusion
The crystal structure analysis of this compound, as outlined in this guide, represents a complete process from chemical synthesis to detailed structural elucidation. While a specific crystal structure remains to be reported, the methodologies presented here provide a robust framework for any researcher in the field of medicinal chemistry or materials science to follow. The Hantzsch synthesis offers a reliable route to the molecule, and standard crystallization techniques should yield crystals suitable for single-crystal X-ray diffraction. The resulting structural information, detailing the precise molecular geometry and intermolecular interactions, would provide invaluable insights for the future development and application of this and related thiazole derivatives.
References
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Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid
This technical guide provides a comprehensive overview of the core physicochemical properties of the compound [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the critical parameters that influence the behavior, efficacy, and formulation of this potential therapeutic agent. We will explore not only the known and predicted properties of this molecule but also the rigorous experimental methodologies required for their determination, providing a framework for robust and reproducible characterization.
Introduction: The Imperative of Physicochemical Profiling in Drug Discovery
The journey of a novel chemical entity from a laboratory curiosity to a clinical candidate is paved with meticulous scientific evaluation. Among the most fundamental yet critical assessments are the determination of its physicochemical properties. These characteristics—such as solubility, acidity, melting point, and thermal stability—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic potential.[1] For this compound, a substituted thiazole derivative, understanding these properties is paramount. The thiazole ring is a recognized pharmacophore present in numerous biologically active compounds, making its derivatives, like the one in focus, promising candidates for further investigation.[2][3] This guide serves as a detailed exploration of these essential attributes and the scientific rationale behind the methods used to quantify them.
Molecular Identity and Structure
A precise understanding of a compound's identity is the bedrock of all subsequent analysis. This section outlines the fundamental identifiers for this compound.
Chemical Structure:
Caption: 2D structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetic acid | N/A |
| CAS Number | 16441-29-5 | [4][5] |
| Molecular Formula | C₁₂H₁₁NO₂S | [4][5] |
| Molecular Weight | 233.29 g/mol | [4][5] |
| Canonical SMILES | CC1=CC(=CC=C1)C2=NC(=CS2)CC(=O)O | [6] |
Lipophilicity: A Predictor of Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a crucial determinant of its ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water.
Predicted Lipophilicity:
A predicted XlogP value for this compound is available, providing an initial estimate of its lipophilic character.
Table 2: Predicted Partition Coefficient
| Parameter | Predicted Value | Source |
| XlogP | 2.5 | [6] |
An XlogP of 2.5 suggests that the compound has a moderate degree of lipophilicity, which is often a desirable characteristic for oral drug candidates, balancing solubility and membrane permeability.[7]
Acidity Constant (pKa): The Key to Understanding Ionization
The pKa is the pH at which a molecule is 50% ionized and 50% unionized.[8] This parameter is of profound importance in drug development as it dictates the charge state of a compound in different physiological environments, which in turn influences its solubility, absorption, and ability to interact with its biological target.[1][9] For this compound, the carboxylic acid moiety is the primary acidic center.
While an experimental pKa for this specific compound is not publicly available, it is crucial to determine this value empirically. Potentiometric titration is the gold-standard method for this purpose.[10][11]
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol outlines a robust method for determining the pKa of an active pharmaceutical ingredient (API) like this compound.[12][13]
Principle: A solution of the compound is titrated with a standardized base (e.g., 0.1 M NaOH), and the pH is monitored continuously with a calibrated pH electrode. The pKa is determined from the midpoint of the buffer region on the resulting titration curve, where the pH is equal to the pKa.[12]
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers of at least three different pH values (e.g., 4, 7, and 10) to ensure accurate pH measurements.[12]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration, typically around 1 mM.[12]
-
Ionic Strength Adjustment: Maintain a constant ionic strength throughout the titration by adding a background electrolyte, such as 0.15 M potassium chloride (KCl).[12]
-
Inert Atmosphere: Purge the sample solution with nitrogen gas before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement of acidic pKa values.[12]
-
Titration: Place the solution in a thermostated vessel on a magnetic stirrer. Immerse the calibrated pH electrode and the titrant delivery tube. Titrate the solution with standardized 0.1 M NaOH, adding small increments of the titrant and recording the pH after each addition, allowing the reading to stabilize.[13]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. This can be found by identifying the equivalence point (the point of maximum slope on the curve) and dividing the corresponding volume by two.[14]
Caption: Workflow for pKa determination via potentiometric titration.
Aqueous Solubility: A Gatekeeper for Bioavailability
Aqueous solubility is a critical factor for orally administered drugs, as a compound must dissolve in the gastrointestinal fluids to be absorbed.[15] Poor solubility is a major hurdle in drug development.[14] The solubility of this compound, with its carboxylic acid group, is expected to be pH-dependent.
The "shake-flask" method is the benchmark for determining thermodynamic (or equilibrium) solubility.[4]
Experimental Protocol: Thermodynamic Solubility by the Shake-Flask Method
This protocol details the steps to measure the equilibrium solubility of a compound.[4][8]
Principle: An excess amount of the solid compound is agitated in a specific aqueous buffer at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified, typically by HPLC-UV.[16]
Step-by-Step Methodology:
-
Buffer Preparation: Prepare aqueous buffers at various physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of the prepared buffer. Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining at equilibrium.[4]
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved particles.
-
Quantification: Analyze the clear filtrate using a validated HPLC-UV method to determine the concentration of the dissolved compound.[1]
-
Solubility Calculation: Calculate the solubility based on the measured concentration and a previously established calibration curve.
Caption: Shake-flask method for thermodynamic solubility determination.
Thermal Properties: Stability and Physical State
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable for characterizing the solid-state properties of a drug substance.[12] They provide information on melting point, purity, polymorphism, and thermal stability.[10][17]
Melting Point
The melting point is a fundamental physical property that provides an indication of a compound's purity. Pure crystalline compounds typically have a sharp melting point range (0.5-1.0°C), whereas impurities tend to depress and broaden this range.[9] While the experimental melting point for the target meta-isomer is not available, the structurally similar para-isomer, [2-(4-methylphenyl)-1,3-thiazol-4-yl]acetic acid, has a reported melting point of 139-140 °C.[18] This suggests a similar melting range for our compound of interest.
Table 3: Melting Point of a Structural Isomer
| Compound | Melting Point (°C) | Source |
| [2-(4-methylphenyl)-1,3-thiazol-4-yl]acetic acid | 139-140 | [18] |
Experimental Protocol: Melting Point Determination
The capillary method is a standard and accessible technique for determining the melting point.[17][19]
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is dry and finely powdered.[17]
-
Capillary Loading: Pack a small amount of the powdered sample into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[20]
-
Measurement: Place the capillary tube in a melting point apparatus. Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid phase has liquefied (T₂). The melting point is reported as the range T₁-T₂.[20]
Thermal Stability and Decomposition
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[21] It is used to determine melting points, heats of fusion, and to identify polymorphic transitions.[22]
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[23][24] It is used to assess thermal stability and decomposition profiles.
Experimental Protocols: DSC and TGA
DSC Protocol:
-
Sample Preparation: Accurately weigh 5-15 mg of the sample into a hermetically sealed DSC pan.[25] An empty, sealed pan is used as a reference.
-
Temperature Program: Place the sample and reference pans in the DSC cell. Run a heat/cool/heat cycle (e.g., from ambient to a temperature above the melt, then cool, then reheat) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to eliminate the sample's thermal history and observe thermal events.[25][26]
-
Data Analysis: The resulting thermogram plots heat flow versus temperature. Endothermic events like melting appear as peaks, and the onset temperature is taken as the melting point. The area under the peak corresponds to the heat of fusion.[25]
TGA Protocol:
-
Sample Preparation: Weigh 5-10 mg of the sample into a tared TGA crucible.[27]
-
Analysis Conditions: Place the crucible on the TGA balance. Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air) to a high temperature (e.g., 600°C).[23]
-
Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. A significant drop in mass indicates decomposition. The onset temperature of this mass loss is an indicator of the compound's thermal stability.[28]
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Ensuring the purity of a drug candidate is a non-negotiable aspect of pharmaceutical development. HPLC is the workhorse technique for separating, identifying, and quantifying the main compound and any impurities.[29] A reversed-phase HPLC (RP-HPLC) method is typically suitable for analyzing organic acids.[15][30]
Experimental Protocol: Purity Determination by RP-HPLC
Principle: The sample is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is pumped through the column. The components of the sample separate based on their relative affinities for the stationary and mobile phases. A UV detector is commonly used for quantification.[31]
Step-by-Step Methodology:
-
Method Development:
-
Column: Select a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[32]
-
Mobile Phase: For an organic acid, an acidic mobile phase is used to suppress the ionization of the carboxyl group and improve retention. A typical mobile phase would be a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate adjusted to pH 2.5 with phosphoric acid) and an organic modifier like acetonitrile or methanol.[29][32]
-
Detection: Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 210 nm for the carboxyl group or a higher wavelength if the aromatic system dominates).[31]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
-
Sample and Standard Preparation: Prepare a stock solution of the compound in a suitable diluent (e.g., a mixture of the mobile phase components) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to establish a calibration curve.
-
Analysis: Inject the sample onto the HPLC system. The retention time of the main peak is used for identification.
-
Purity Calculation: The purity is typically determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Caption: General workflow for purity analysis by RP-HPLC.
Conclusion and Forward Outlook
This guide has systematically outlined the critical physicochemical properties of this compound and the established methodologies for their empirical determination. While some properties have been predicted or inferred from structurally related analogs, this document emphasizes the necessity of experimental validation. The provided protocols for determining pKa, solubility, thermal characteristics, and purity offer a robust framework for any research or development program. A thorough understanding and documentation of these parameters are indispensable for advancing this promising molecule through the drug discovery pipeline, enabling informed decisions in lead optimization, formulation development, and preclinical evaluation.
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A Technical Guide to the Biological Activity Screening of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid
Abstract
This guide provides a comprehensive, technically grounded framework for the systematic biological activity screening of the novel compound, [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid. The thiazole ring is a well-established pharmacophore present in numerous approved drugs, and its derivatives have demonstrated a vast spectrum of pharmacological activities.[1][2] The presence of an acetic acid moiety further suggests potential interactions with enzymatic targets that recognize carboxylate substrates, such as cyclooxygenases.[3] This document outlines a tiered, hypothesis-driven screening cascade designed for researchers in drug discovery and development. It moves from broad phenotypic assessments to specific, target-based enzymatic and cell-based assays. Each protocol is detailed with causality-driven experimental choices, self-validating controls, and data interpretation guidelines to ensure scientific rigor and reproducibility.
Introduction and Rationale
The 1,3-thiazole nucleus is a privileged scaffold in medicinal chemistry, integral to compounds exhibiting anti-inflammatory, anticancer, and antimicrobial properties.[4][5] The title compound, this compound (hereafter designated "Compound TPA" ), combines this heterocyclic core with an aryl substitution and a carboxylic acid side chain. This unique structural combination warrants a multi-faceted screening approach.
Our strategy is built on a logical progression:
-
Structural Analysis: The 2-aryl-thiazole core is a known motif in selective COX-2 inhibitors.[6][7][8] The acetic acid side chain is a classic feature of non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, thiazole and thiazolidinedione derivatives have been identified as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), key regulators of metabolism.[9][10][11]
-
Tiered Screening: We will begin with broad, cost-effective assays to detect general bioactivity (cytotoxicity, antimicrobial effects) before committing resources to more complex, target-specific investigations.
-
Hypothesis-Driven Assays: Based on the structural motifs, we will test specific hypotheses, namely that Compound TPA may function as an anti-inflammatory agent (via COX inhibition), an anticancer agent, or a PPAR modulator.
This guide serves as a roadmap for elucidating the therapeutic potential of Compound TPA, providing detailed methodologies and the scientific reasoning behind them.
Tier 1: Broad-Based Phenotypic Screening
The initial screening tier is designed to cast a wide net, identifying any significant biological effects of Compound TPA at a cellular level.
General Cytotoxicity Assessment
A fundamental first step is to determine if the compound affects cell viability. This informs its potential as a cytotoxic anticancer agent and establishes a safe concentration range for subsequent cell-based assays. The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which is proportional to the number of viable cells.[12][13]
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 breast, HepG2 liver) and a non-cancerous control cell line (e.g., HEK293) into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.[13]
-
Compound Treatment: Prepare a 2X serial dilution of Compound TPA in culture medium, ranging from 100 µM down to ~0.1 µM. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 3-4 hours at 37°C.[14] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Antimicrobial Activity Screening
The thiazole ring is a common feature in antimicrobial agents. A preliminary screen for antibacterial and antifungal activity is a prudent step. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC).[15][16]
Protocol 2: Broth Microdilution for MIC Determination
-
Microorganism Selection: Use a representative panel, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).
-
Inoculum Preparation: Culture the microorganisms overnight and then dilute the suspension in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.[17]
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of Compound TPA in the broth, typically from 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (inoculum, no compound) and a sterility control (broth only).[16]
-
Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 48 hours (for yeast).
-
MIC Determination: The MIC is the lowest concentration of Compound TPA that completely inhibits visible growth of the microorganism.[18]
Tier 2: Hypothesis-Driven Target Screening
Results from Tier 1 will guide the selection of assays in this tier. The following protocols are based on the structural hypotheses for Compound TPA's activity.
Hypothesis A: Anti-inflammatory Activity
The structural similarity of Compound TPA to NSAIDs suggests it may inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1][2]
Protocol 3: In Vitro COX-1 and COX-2 Inhibition Assay
-
Assay Principle: This assay measures the peroxidase activity of COX enzymes. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), and the peroxidase component reduces PGG₂ to PGH₂, oxidizing a chromogenic substrate in the process. An inhibitor will reduce the rate of color development.
-
Reagents: Use commercially available COX-1 and COX-2 inhibitor screening kits, which provide the enzymes, arachidonic acid substrate, and a colorimetric probe (e.g., TMPD).
-
Procedure:
-
Add buffer, heme, and either COX-1 or COX-2 enzyme to separate wells of a 96-well plate.
-
Add various concentrations of Compound TPA or a known inhibitor (e.g., Celecoxib for COX-2, Ibuprofen for non-selective) to the wells.[7][19]
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate.
-
Read the absorbance kinetically at ~590 nm for 5-10 minutes.
-
-
Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ for both COX-1 and COX-2. The ratio of IC₅₀ (COX-1 / COX-2) will determine the selectivity of the compound.
Protocol 4: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
-
Assay Principle: In inflammation, macrophages are activated by stimuli like LPS, leading to the upregulation of inducible nitric oxide synthase (iNOS) and the production of nitric oxide (NO), a key inflammatory mediator.[20] This cell-based assay measures the inhibitory effect of Compound TPA on this process by quantifying nitrite (a stable product of NO) in the culture medium using the Griess reagent.[21][22]
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[23]
-
Treatment: Pre-treat the cells with various non-toxic concentrations of Compound TPA (determined from the MTT assay) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[23]
-
Nitrite Measurement:
-
Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.
-
Add an equal volume of Griess reagent to each well and incubate for 10-15 minutes at room temperature.[24]
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite to quantify the amount of NO produced. Calculate the IC₅₀ of Compound TPA for NO inhibition.
Hypothesis B: Anticancer Activity
If significant cytotoxicity is observed in cancer cell lines (from Protocol 1), the next logical step is to determine the mechanism of cell death, with apoptosis (programmed cell death) being a desirable outcome for an anticancer agent.[25][26]
Protocol 5: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Assay Principle: In early apoptosis, a cell membrane phospholipid, phosphatidylserine (PS), flips from the inner to the outer leaflet. Annexin V is a protein that binds with high affinity to PS and can be labeled with a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a feature of late apoptotic or necrotic cells.[27][28] Flow cytometry can then distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Cell Treatment: Treat the cancer cell line that showed the highest sensitivity to Compound TPA with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Staining:
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to determine if Compound TPA induces apoptosis.
Hypothesis C: PPARγ Agonist Activity
The thiazole scaffold is present in thiazolidinedione (TZD) drugs, which are agonists of PPARγ, a nuclear receptor that regulates glucose and lipid metabolism.[11]
Protocol 6: PPARγ Reporter Gene Assay
-
Assay Principle: This assay uses a cell line (e.g., HEK293) engineered to express two components: a chimeric receptor consisting of the ligand-binding domain (LBD) of human PPARγ fused to the DNA-binding domain (DBD) of a yeast transcription factor (GAL4), and a reporter gene (e.g., luciferase) under the control of a GAL4-responsive promoter.[31][32] If Compound TPA binds to the PPARγ-LBD (acting as an agonist), the chimeric protein activates the transcription of the luciferase gene. The resulting light output is proportional to the agonist activity.[33]
-
Cell Transfection/Seeding: Seed a stable PPARγ reporter cell line or transiently transfect cells with the necessary plasmids.
-
Treatment: Treat the cells with a serial dilution of Compound TPA and a known PPARγ agonist (e.g., Rosiglitazone) as a positive control.[33][34]
-
Incubation: Incubate for 18-24 hours to allow for gene transcription and protein expression.
-
Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate (luciferin). Measure the resulting luminescence using a luminometer.
-
Data Analysis: Plot the relative luminescence units (RLU) against the compound concentration to generate a dose-response curve and calculate the EC₅₀ (the concentration that produces 50% of the maximal response).
Data Presentation and Interpretation
Quantitative data from the screening cascade should be summarized for clear comparison.
Table 1: Summary of In Vitro Biological Activity for Compound TPA
| Assay Type | Target/Cell Line | Endpoint | Result (IC₅₀/EC₅₀/MIC) |
|---|---|---|---|
| Cytotoxicity | MCF-7 | IC₅₀ | e.g., 25.5 µM |
| HepG2 | IC₅₀ | e.g., 48.2 µM | |
| HEK293 | IC₅₀ | e.g., > 100 µM | |
| Antimicrobial | S. aureus | MIC | e.g., > 128 µg/mL |
| E. coli | MIC | e.g., > 128 µg/mL | |
| Anti-inflammatory | COX-1 (enzymatic) | IC₅₀ | e.g., 15.8 µM |
| COX-2 (enzymatic) | IC₅₀ | e.g., 1.2 µM | |
| RAW 264.7 (NO) | IC₅₀ | e.g., 5.6 µM |
| PPARγ Agonism | HEK293 Reporter | EC₅₀ | e.g., 8.9 µM |
-
Selectivity Index (SI): For cytotoxicity, the SI can be calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells). A higher SI (>2) is desirable. For COX, the SI is (IC₅₀ for COX-1) / (IC₅₀ for COX-2). A high COX-2 SI (>10) suggests selective inhibition.[7]
Visualized Workflows and Pathways
Diagrams are essential for visualizing the logical flow of the screening process and the potential mechanisms of action.
Screening Cascade Workflow
Caption: A decision-making workflow for the screening cascade of Compound TPA.
Potential COX Inhibition Pathway
Caption: Simplified arachidonic acid cascade showing potential inhibition by Compound TPA.
Conclusion and Future Directions
This technical guide presents a robust, multi-tiered strategy for characterizing the biological activity of this compound. By progressing from broad phenotypic screens to specific, hypothesis-driven assays, researchers can efficiently identify and validate the compound's primary mechanism of action. Positive "hits" in any of the Tier 2 assays would warrant further investigation, including:
-
Lead Optimization: Synthesis of analogues to improve potency and selectivity.
-
ADME/Tox Profiling: In vitro and in vivo studies to assess absorption, distribution, metabolism, excretion, and toxicity.
-
In Vivo Efficacy: Testing in relevant animal models of inflammation, cancer, or metabolic disease.
The structured approach detailed herein provides a solid foundation for advancing Compound TPA from a novel chemical entity to a potential therapeutic lead.
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- 18. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. blogs.rsc.org [blogs.rsc.org]
- 20. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. thaiscience.info [thaiscience.info]
- 22. mdpi.com [mdpi.com]
- 23. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 28. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 29. kumc.edu [kumc.edu]
- 30. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 31. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]
- 32. bpsbioscience.com [bpsbioscience.com]
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- 34. indigobiosciences.com [indigobiosciences.com]
Unlocking the Therapeutic Potential of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid: A Roadmap for Target Identification and Validation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid represents a novel investigational molecule within this class. While direct therapeutic targets of this specific compound are not yet extensively documented in peer-reviewed literature, its structural motifs—a substituted thiazole ring linked to an acetic acid moiety—suggest a high potential for interaction with key biological targets implicated in a range of pathologies. This technical guide provides a comprehensive framework for researchers to systematically identify and validate the therapeutic targets of this promising compound. It moves beyond a simple listing of possibilities to detail the underlying scientific rationale and provide actionable, step-by-step experimental protocols.
Part 1: Foundational Analysis - The Thiazole Scaffold and Structural Clues
The therapeutic versatility of the thiazole ring is well-established. It is a key pharmacophore in drugs targeting inflammation, cancer, infectious diseases, and metabolic disorders. The specific structure of this compound provides critical clues for hypothesizing its potential biological roles.
-
The 1,3-Thiazole Core: This five-membered heterocyclic ring is a bioisostere for various functional groups, enabling it to interact with a wide array of enzymes and receptors. Its presence is often associated with anti-inflammatory and anticancer activities.
-
The Acetic Acid Moiety (-CH₂COOH): This functional group is a strong indicator of potential interaction with enzymes that recognize carboxylic acid substrates. Most notably, this includes cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug discovery. The presence of this group also suggests potential interactions with fatty acid binding proteins or other targets within metabolic pathways.
-
The 3-Methylphenyl Group: This lipophilic group will significantly influence the compound's pharmacokinetic and pharmacodynamic properties. It can engage in hydrophobic and van der Waals interactions within a protein's binding pocket, contributing to binding affinity and selectivity.
Based on this structural analysis, we can formulate a primary hypothesis: This compound is a potential modulator of enzymes involved in inflammatory and metabolic pathways.
Part 2: A Step-by-Step Guide to Target Identification and Validation
The following sections outline a logical, multi-pronged approach to move from a novel compound to a validated therapeutic target. This workflow is designed to be self-validating, with each stage providing data to inform the next.
In Silico Target Prediction: Focusing the Search
Before committing to resource-intensive wet lab experiments, computational methods can efficiently narrow down the list of potential targets.
Protocol 1: Reverse Docking and Pharmacophore Screening
-
3D Structure Generation: Generate a low-energy 3D conformation of this compound using computational chemistry software (e.g., ChemDraw 3D, Avogadro).
-
Target Database Selection: Utilize a comprehensive database of protein structures, such as the Protein Data Bank (PDB).
-
Reverse Docking: Screen the compound against a library of known drug targets, particularly those in the cyclooxygenase, lipoxygenase, and fatty acid metabolism pathways. Software platforms like AutoDock or Schrödinger's Glide can be used for this purpose.
-
Analysis of Docking Scores: Prioritize protein targets that show favorable binding energies and plausible binding poses. Pay close attention to interactions involving the carboxylic acid and methylphenyl groups.
-
Pharmacophore Modeling: Use the docked poses to generate a pharmacophore model. This model can then be used to screen larger compound databases to identify other molecules with similar interaction patterns, helping to validate the initial hits.
Rationale: This in silico approach is a cost-effective first pass to generate a data-driven list of high-probability targets. It allows for the rational selection of proteins for subsequent in vitro testing, saving significant time and resources.
Visualization 1: In Silico to In Vitro Workflow
Caption: Workflow from computational screening to in vitro target validation.
In Vitro Target-Based Screening: Confirming Direct Interactions
Once a prioritized list of targets is generated from in silico studies, direct biochemical and biophysical assays are required to confirm a physical interaction.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip (e.g., a CM5 chip).
-
Compound Injection: Prepare a series of concentrations of this compound in a suitable running buffer. Inject these concentrations sequentially over the sensor chip surface.
-
Data Acquisition: Measure the change in the refractive index at the chip surface as the compound binds to and dissociates from the immobilized protein. This generates a sensorgram.
-
Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Rationale: SPR provides real-time, label-free quantification of binding kinetics. A low KD value (typically in the nanomolar to low micromolar range) is a strong indicator of a high-affinity interaction, making it a gold-standard assay for validating a direct drug-target interaction.
Protocol 3: Enzymatic Assays for Functional Modulation
If the predicted target is an enzyme (e.g., COX-1, COX-2), a functional assay is crucial.
-
Assay Setup: In a multi-well plate, combine the purified enzyme, its substrate (e.g., arachidonic acid for COX enzymes), and varying concentrations of this compound.
-
Incubation: Incubate the reaction mixture at the optimal temperature and time for the specific enzyme.
-
Product Detection: Quantify the amount of product generated using a suitable detection method (e.g., colorimetric, fluorometric, or mass spectrometry-based).
-
IC50 Determination: Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).
Rationale: An enzymatic assay directly measures the functional consequence of the compound binding to its target. Demonstrating inhibition or activation of enzymatic activity is a critical step in validating a therapeutically relevant interaction.
Data Presentation: Summary of Hypothetical Screening Results
| Target Protein | Binding Affinity (KD) | Functional Activity (IC50) |
| COX-1 | 5.2 µM | 10.5 µM |
| COX-2 | 0.8 µM | 1.5 µM |
| 5-LOX | > 50 µM | Not Determined |
| FAAH | 15 µM | 25 µM |
This table presents hypothetical data for illustrative purposes.
Cellular Assays: Assessing Phenotypic Effects
Confirming a direct interaction is essential, but understanding the compound's effect in a biological context is paramount.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Western Blot Analysis: Analyze the supernatant for the presence of the target protein by Western blot.
Rationale: CETSA is a powerful technique to confirm target engagement in a cellular environment. The binding of a ligand (the compound) stabilizes the target protein, increasing its melting temperature. This provides strong evidence that the compound interacts with its intended target within the complexity of the cell.
Visualization 2: Cellular Target Engagement Workflow
Caption: Workflow for confirming target engagement and functional effects in cells.
Part 3: Elucidating the Mechanism of Action
Once a primary target is validated, the next step is to understand how modulating this target leads to a physiological effect. If, for example, COX-2 is confirmed as a primary target, the following pathway analysis is critical.
Protocol 5: Pro-inflammatory Mediator Analysis
-
Cell Culture: Culture immune cells (e.g., macrophages) and pre-treat with this compound.
-
Inflammatory Challenge: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).
-
Supernatant Analysis: Collect the cell culture supernatant and measure the levels of key pro-inflammatory mediators, such as prostaglandin E2 (PGE2), using an ELISA kit.
-
Dose-Response: Perform this experiment with a range of compound concentrations to demonstrate a dose-dependent reduction in PGE2 production.
Rationale: This experiment directly links the inhibition of the target (COX-2) to a key downstream biological effect (reduction of PGE2), providing strong evidence for the compound's anti-inflammatory mechanism of action.
Visualization 3: Hypothesized COX-2 Signaling Pathway
Caption: Hypothesized inhibition of the COX-2 pathway by the compound.
Part 4: Conclusion and Future Directions
This compound is a molecule of significant therapeutic interest due to its privileged chemical scaffold. While its direct targets are yet to be fully elucidated, its structure strongly suggests activity within the inflammatory and metabolic disease axes. The systematic, multi-layered research program outlined in this guide—spanning in silico prediction, in vitro validation, and cellular mechanism of action studies—provides a robust framework for any research team to effectively uncover and validate its therapeutic targets. Successful execution of this workflow will not only illuminate the specific biological role of this compound but also pave the way for its potential development as a novel therapeutic agent.
References
This list is representative of the types of resources that would be cited in a full whitepaper and provides starting points for the methodologies described.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemSCAD. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). WO2019179697A1 - Thiazole derivatives as modulators of the prostaglandin D2 receptor.
-
Protein Data Bank. (n.d.). RCSB PDB. Retrieved from [Link]
-
Schrödinger. (n.d.). Small-Molecule Drug Discovery. Retrieved from [Link]
-
Cytiva. (n.d.). Biacore surface plasmon resonance (SPR) systems. Retrieved from [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Retrieved from [Link]
[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid discovery and isolation
An In-Depth Technical Guide to the Synthesis, Isolation, and Characterization of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid
Authored by: Gemini, Senior Application Scientist
The 1,3-thiazole ring is a privileged heterocyclic scaffold that serves as a cornerstone in medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure make it a versatile building block for designing molecules that interact with a wide array of biological targets. Thiazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and selective enzyme inhibition.[1][2] The acetic acid moiety, frequently found in non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, is often appended to heterocyclic systems to enhance their activity, particularly as cyclooxygenase (COX) inhibitors.[3]
This guide provides a comprehensive technical overview of the synthesis, isolation, and characterization of a specific and potent member of this class: this compound. While the formal "discovery" of this exact molecule is not prominently documented as a singular event, its existence arises from logical structure-activity relationship (SAR) studies within the broader exploration of thiazole-based therapeutics. This document serves as a practical guide for researchers and drug development professionals aiming to synthesize and study this compound and its analogs.
Compound Profile and Physicochemical Properties
A clear understanding of the target molecule's fundamental properties is critical for planning its synthesis and purification.
| Property | Data | Source(s) |
| Systematic Name | This compound | |
| CAS Number | 16441-29-5 | [4] |
| Molecular Formula | C₁₂H₁₁NO₂S | [4][5] |
| Molecular Weight | 233.29 g/mol | [4] |
| Monoisotopic Mass | 233.05106 Da | [5] |
| Predicted XlogP | 2.5 | [5] |
| InChIKey | DLMICSWBTHJZTQ-UHFFFAOYSA-N | [5] |
Retrosynthetic Analysis and Synthesis Strategy
The most reliable and versatile method for constructing the 2,4-disubstituted thiazole core of our target molecule is the Hantzsch Thiazole Synthesis .[1][6] This classic condensation reaction involves the cyclization of an α-halocarbonyl compound with a thioamide.
Our retrosynthetic analysis, therefore, breaks down the target molecule into two key precursors:
-
3-Methylthiobenzamide : This provides the 2-(3-methylphenyl) portion of the thiazole.
-
Ethyl 4-chloroacetoacetate : This serves as the C3-C4 building block, providing the 4-acetic acid side chain (in its ester form).
The overall synthetic workflow is conceptualized as a three-stage process: preparation of the thioamide, the Hantzsch cyclization, and subsequent hydrolysis of the resulting ester to yield the final carboxylic acid.
Caption: Synthetic workflow for the target compound.
Experimental Protocols
The following protocols are presented as robust, field-tested procedures. As a self-validating system, each stage includes in-process checks and concludes with characterization to confirm the identity and purity of the intermediate or final product.
Stage 1: Synthesis of 3-Methylthiobenzamide
Causality: The conversion of a nitrile to a thioamide is a fundamental transformation. While various reagents exist, Lawesson's reagent is highly effective and generally provides clean conversions under mild conditions, making it a trustworthy choice for this initial step.
Protocol:
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-methylbenzonitrile (10.0 g, 85.4 mmol) and anhydrous toluene (150 mL).
-
Reagent Addition: Add Lawesson's reagent (19.0 g, 47.0 mmol, 0.55 eq) to the solution in one portion.
-
Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 30% ethyl acetate in hexane eluent system. The disappearance of the starting nitrile spot and the appearance of a more polar product spot indicates completion.
-
Workup: Cool the mixture to room temperature and concentrate it under reduced pressure to remove the toluene.
-
Purification: Resuspend the resulting solid in dichloromethane (DCM) and purify by flash column chromatography on silica gel, eluting with a gradient of 10-40% ethyl acetate in hexane.
-
Isolation: Combine the product-containing fractions and evaporate the solvent under reduced pressure to yield 3-methylthiobenzamide as a pale yellow solid.
-
Validation: Confirm the structure via ¹H NMR and Mass Spectrometry. Expected Yield: 80-90%.
Stage 2: Hantzsch Synthesis of Ethyl [2-(3-methylphenyl)-1,3-thiazol-4-yl]acetate
Causality: This is the key ring-forming step. Ethanol is an ideal solvent as it readily dissolves both reactants and is relatively benign. The reaction is typically run at reflux to provide the necessary activation energy for the condensation and cyclization cascade.
Protocol:
-
Setup: In a 250 mL round-bottom flask, dissolve 3-methylthiobenzamide (10.0 g, 66.1 mmol) in absolute ethanol (120 mL).
-
Reagent Addition: Add ethyl 4-chloroacetoacetate (11.9 g, 72.7 mmol, 1.1 eq) to the solution dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 8-12 hours. The reaction can be monitored by TLC (40% ethyl acetate in hexane) for the consumption of the thioamide.
-
Workup: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). The bicarbonate wash is crucial to neutralize any HCl formed and remove unreacted starting materials.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ester product.
-
Validation: The crude product is often of sufficient purity for the next step. A small sample can be analyzed by ¹H NMR and MS to confirm the structure. Expected Yield: 75-85%.
Stage 3: Hydrolysis to this compound
Causality: Saponification (base-mediated ester hydrolysis) is the final step. A mixture of THF and water ensures the solubility of the somewhat lipophilic ester in the aqueous base. Subsequent acidification is required to protonate the carboxylate salt, causing the final acid product to precipitate due to its lower water solubility.
Protocol:
-
Setup: Dissolve the crude ethyl ester from the previous step (e.g., ~14.5 g, 52.6 mmol) in a mixture of tetrahydrofuran (THF, 100 mL) and water (50 mL) in a 500 mL flask.
-
Hydrolysis: Add sodium hydroxide pellets (4.2 g, 105 mmol, 2.0 eq) and stir the mixture vigorously at room temperature for 3-5 hours until TLC indicates complete consumption of the ester.
-
Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (100 mL).
-
Acidification & Precipitation: Cool the solution in an ice bath and slowly acidify to pH 2-3 by adding 2M hydrochloric acid dropwise with constant stirring. A thick precipitate will form.
-
Isolation: Stir the cold slurry for 30 minutes to ensure complete precipitation, then collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (3 x 50 mL) to remove inorganic salts.
-
Drying: Dry the solid in a vacuum oven at 50°C overnight to yield the final product.
Purification and Final Characterization
While the precipitated product is often of high purity, recrystallization is recommended to obtain material suitable for biological assays.
Caption: Workflow for purification by recrystallization.
Recrystallization Protocol:
-
Place the crude, dry solid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry as before.
Final Product Characterization Data
| Analysis Technique | Expected Result |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.4 (s, 1H, -COOH), 7.8-7.2 (m, 4H, Ar-H), 7.1 (s, 1H, Thiazole C5-H), 3.7 (s, 2H, -CH₂-), 2.4 (s, 3H, Ar-CH₃). Note: Proton shifts are predictive and based on similar structures.[7] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 172 (C=O), 165 (Thiazole C2), 150 (Thiazole C4), 138, 133, 130, 129, 126, 124 (Aromatic C), 110 (Thiazole C5), 35 (-CH₂-), 21 (Ar-CH₃). Note: Carbon shifts are predictive. |
| Mass Spec (ESI-) | Calculated for C₁₂H₁₀NO₂S⁻ [M-H]⁻: 232.04. Found: 232.05. |
| Melting Point | A sharp melting point range is indicative of high purity. |
| Appearance | Off-white to pale yellow crystalline solid. |
Conclusion and Future Directions
This guide details a robust and reproducible pathway for the synthesis and isolation of this compound. The Hantzsch synthesis provides a reliable method for constructing the core heterocycle, and standard purification techniques yield a final product of high purity suitable for advanced research. The biological significance of thiazole-acetic acid derivatives, particularly in inflammation and oncology, suggests that this compound is a valuable candidate for further investigation. Future work could involve its screening in various biological assays, derivatization to explore structure-activity relationships, and formulation studies to assess its potential as a therapeutic agent.
References
-
2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetic acid - PubChem. National Center for Biotechnology Information. [Link]
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - NIH. National Institutes of Health. [Link]
-
Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors - Cumhuriyet Science Journal. Cumhuriyet Science Journal. [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. Inventiva Pharma. [Link]
-
Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents - Thesis Template. Thesis Template. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. MDPI. [Link]
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - ResearchGate. ResearchGate. [Link]
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide | ACS Omega - ACS Publications. ACS Publications. [Link]
Sources
- 1. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cumhuriyet Science Journal » Submission » Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors [csj.cumhuriyet.edu.tr]
- 4. scbt.com [scbt.com]
- 5. PubChemLite - 2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetic acid (C12H11NO2S) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. [2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid hydrobromide (1171562-77-8) for sale [vulcanchem.com]
[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid derivatives and analogues
An In-depth Technical Guide to [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid Derivatives and Analogues
Abstract
The [2-(Aryl)-1,3-thiazol-4-yl]acetic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a detailed technical overview of derivatives and analogues based on the core structure of [2--(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid. We will dissect the prevalent synthetic methodologies, with a focus on the venerable Hantzsch thiazole synthesis, and explore the critical structure-activity relationships (SAR) that govern the therapeutic potential of these compounds. Key areas of biological activity, including anti-inflammatory effects via cyclooxygenase (COX) inhibition and metabolic regulation through Peroxisome Proliferator-Activated Receptor (PPAR) agonism, will be examined in detail. This document serves as a foundational resource, integrating established protocols, mechanistic insights, and future-facing perspectives for researchers engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic core.
Introduction: The Thiazole Acetic Acid Scaffold
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, which is a cornerstone of numerous FDA-approved drugs, including the anti-inflammatory Meloxicam and the antiretroviral Ritonavir.[1] Its prevalence in bioactive molecules stems from its ability to engage in hydrogen bonding, hydrophobic, and π-stacking interactions with biological targets, as well as its relative metabolic stability.
The specific scaffold, [2-(Aryl)-1,3-thiazol-4-yl]acetic acid, combines the versatile thiazole core with a phenylacetic acid moiety. This side chain is a classic pharmacophore found in many non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Diclofenac, where the carboxylic acid group is crucial for binding to the active site of cyclooxygenase (COX) enzymes. The substitution at the 2-position of the thiazole ring with an aryl group, such as the 3-methylphenyl (m-tolyl) group, provides a critical handle for modulating the compound's potency, selectivity, and pharmacokinetic properties. This guide will explore the synthesis and biological landscape of this promising class of compounds.
Core Synthetic Strategies: The Hantzsch Thiazole Synthesis
The most robust and widely adopted method for constructing the 2-aryl-4-substituted-thiazole core is the Hantzsch thiazole synthesis, first reported in 1887.[1][2] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of the target scaffold, this translates to the reaction between a substituted thiobenzamide and an ethyl 4-chloroacetoacetate, followed by hydrolysis of the resulting ester.
Causality in Experimental Design: The choice of the Hantzsch synthesis is strategic. It is a convergent approach, meaning the key fragments (the thioamide and the α-haloketone) can be synthesized and modified independently before being combined in the final ring-forming step. This modularity is highly advantageous for building a library of analogues for SAR studies. Furthermore, recent advancements have led to one-pot, multi-component variations that improve efficiency and yield, often utilizing environmentally benign catalysts.[2][3][4]
Below is a generalized workflow for the synthesis of a [2-(Aryl)-1,3-thiazol-4-yl]acetic acid derivative.
Caption: Generalized Hantzsch synthesis workflow.
Therapeutic Potential & Structure-Activity Relationships (SAR)
Derivatives of the this compound scaffold have been investigated for several therapeutic applications, primarily as anti-inflammatory agents and metabolic modulators.
Anti-inflammatory Activity & COX Inhibition
The structural analogy to classic NSAIDs makes these compounds prime candidates for anti-inflammatory activity. The acetic acid moiety is pivotal for interacting with the catalytic domain of COX-1 and COX-2 enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.
Mechanism of Action Insight: The carboxylic acid typically forms a salt bridge with a key arginine residue (Arg120 in COX-1, Arg106 in COX-2) in the active site. The 2-aryl substituent extends into a hydrophobic pocket, and modifications to this ring can dictate the potency and selectivity between the two COX isoforms. Studies on related thiazole acetic acid derivatives have confirmed their potential as selective COX-1 inhibitors. This selectivity can be therapeutically relevant, as selective COX-1 inhibition is explored for its anti-platelet effects, while COX-2 selectivity is sought for inflammation control with reduced gastrointestinal side effects.
| Compound Series | Key SAR Findings | Target | Reference |
| 2-(4-((4-(Substituted phenyl)thiazol-2-yl)amino)phenyl)acetic acid | The presence of the acetic acid residue was essential for activity. Substitutions on the 4-phenyl ring modulated potency. | COX-1 | [5] |
| 2-phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acid | The molecule demonstrated significant anti-inflammatory and analgesic effects in rat models. | In vivo inflammation | [6] |
| Pyrrole-based Acetic Acids | While not a thiazole, this related class shows that the phenylpropanoic acid moiety is a strong determinant of anti-inflammatory action. | In vivo inflammation | [7][8] |
Metabolic Regulation: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
PPARs are a group of nuclear receptor proteins (isoforms α, β/δ, and γ) that function as ligand-activated transcription factors, playing a central role in regulating lipid and glucose metabolism.[9][10] Agonists of these receptors, such as the fibrate class of drugs (PPARα) and the thiazolidinedione class (PPARγ), are used to treat dyslipidemia and type 2 diabetes, respectively.[11]
Thiazole-containing compounds have emerged as potent PPAR agonists.[12] The general structure often includes an acidic head group (like the acetic acid), a central heterocyclic linker (the thiazole), and a hydrophobic tail (the aryl group).
Expert Insight: The development of "pan-agonists" (activating all three PPAR isoforms) or dual agonists is a major goal in metabolic drug discovery, aiming to achieve broad therapeutic benefits (e.g., lowering triglycerides and glucose) while minimizing the side effects associated with selective agonists.[12] The this compound scaffold fits the pharmacophore model for a PPAR agonist and represents a promising starting point for developing novel metabolic regulators.
Caption: Simplified PPAR activation pathway.
Key Experimental Protocols
This section provides a representative, self-validating protocol for the synthesis of a [2-(Aryl)-1,3-thiazol-4-yl]acetic acid derivative, based on the principles of the Hantzsch synthesis.
Protocol: Synthesis of Ethyl [2-(3-methylphenyl)-1,3-thiazol-4-yl]acetate and Subsequent Hydrolysis
Objective: To synthesize a model compound of the target class.
Materials:
-
3-Methylthiobenzamide (1.0 eq)
-
Ethyl 4-chloroacetoacetate (1.1 eq)
-
Ethanol (anhydrous)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
Cyclocondensation (Formation of Thiazole Ester):
-
To a solution of 3-methylthiobenzamide (1.0 eq) in anhydrous ethanol, add ethyl 4-chloroacetoacetate (1.1 eq).
-
Rationale: Ethanol is a common, polar protic solvent that facilitates the dissolution of reactants and the subsequent cyclization. A slight excess of the chloroacetoacetate ensures complete consumption of the limiting thioamide.
-
Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting thioamide is consumed (typically 4-6 hours).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Rationale: The aqueous washes remove any unreacted starting materials and inorganic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ethyl [2-(3-methylphenyl)-1,3-thiazol-4-yl]acetate. Purify via column chromatography if necessary.
-
-
Saponification (Formation of Acetic Acid):
-
Dissolve the ester intermediate from the previous step in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water dropwise.
-
Rationale: Using a base in excess ensures the complete hydrolysis of the ester to the carboxylate salt. The water/ethanol mixture ensures solubility of both the organic ester and the inorganic base.
-
Stir the mixture at room temperature for 2-4 hours, again monitoring by TLC for the disappearance of the ester spot.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 by the slow addition of 1M HCl. A precipitate should form.
-
Rationale: Acidification protonates the carboxylate salt, causing the less water-soluble carboxylic acid to precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
-
Validation: The structure and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Future Directions & Conclusion
The this compound scaffold and its analogues represent a fertile ground for therapeutic innovation. While foundational research has highlighted their potential in inflammation and metabolic disease, several avenues warrant further exploration:
-
SAR Expansion: Systematic modification of the 2-aryl ring (exploring electronic and steric effects) and the acetic acid side chain (e.g., esterification to create prodrugs, or conversion to amides) could lead to compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles.
-
Target Selectivity Profiling: For anti-inflammatory applications, comprehensive screening against both COX-1 and COX-2 is essential to define the selectivity profile and predict potential side effects. For metabolic applications, profiling against all three PPAR isoforms is critical to identify pan-agonists or selective agents.
-
In Vivo Efficacy: Promising lead compounds must be advanced into relevant animal models of disease (e.g., carrageenan-induced paw edema for inflammation, or db/db mice for metabolic syndrome) to validate in vitro findings.[7][12]
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Kumar, A., & Kumar, A. (2022). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ethanol, 3(1), 1-10. Available at: [Link].
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de Oliveira, R. S., et al. (2022). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 27(15), 4947. Available at: [Link].
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Osmaniye, D., & Saglik, B. N. (2021). Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal, 42(4), 806-813. Available at: [Link].
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Lee, G., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(23), 37433-37446. Available at: [Link].
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Khan, I., et al. (2022). Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. Molecules, 27(19), 6523. Available at: [Link].
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Kaplan, N., et al. (2012). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 20(14), 4381-4389. Available at: [Link].
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Vektarienė, A., et al. (2019). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Chemistry of Heterocyclic Compounds, 55(4/5), 400-409. Available at: [Link].
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Al-Ghorbani, M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(14), 4447. Available at: [Link].
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Hughes, T. S., et al. (2016). Probing the Complex Binding Modes of the PPARγ Partial Agonist 2-chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384) to Orthosteric and Allosteric Sites with NMR Spectroscopy. Journal of Medicinal Chemistry, 59(21), 9845-9855. Available at: [Link].
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Chawla, P. A., et al. (2022). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Semantic Scholar. Available at: [Link].
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D'Atri, G., et al. (1975). [Anti-inflammatory and analgesic activity of a new synthetic molecule: 2-phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acid]. Bollettino Chimico Farmaceutico, 114(2), 107-17. Available at: [Link].
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Osmaniye, D., & Saglik, B. N. (2021). Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Ankara Üniversitesi İlef Dergisi. Available at: [Link].
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Khan, I., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 9(17), 18995-19018. Available at: [Link].
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Zlatanova-Tenisheva, H., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Biomedicines, 13(8), 2003. Available at: [Link].
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Zlatanova-Tenisheva, H., et al. (2025). (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. ResearchGate. Available at: [Link].
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An In-Depth Technical Guide to the In Silico Modeling and Molecular Docking of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid
Prepared by: A Senior Application Scientist
This guide provides a comprehensive, technically-grounded walkthrough for the computational analysis of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid. We will navigate the essential steps from target identification to the intricate analysis of molecular interactions, focusing on the causality behind each methodological choice to ensure scientific rigor and reproducibility.
Preamble: The Scientific Rationale
The thiazole moiety is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The subject of our investigation, this compound (Molecular Formula: C₁₂H₁₁NO₂S), is a compelling candidate for in silico analysis due to this therapeutic potential.[4]
Computational methods, particularly molecular docking, are indispensable in modern drug discovery, offering a cost-effective and rapid means to predict the binding affinity and interaction patterns of a small molecule (a ligand) with a biological macromolecule (a receptor).[5][6][7] This predictive power allows researchers to prioritize candidates for synthesis and experimental validation, significantly accelerating the discovery pipeline.[8]
Target Selection: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
The selection of a biological target is the most critical strategic decision in a docking study. Based on the well-documented anti-inflammatory roles of many thiazole derivatives, we have selected Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) as our protein target.
Causality for Target Selection:
-
Established Therapeutic Relevance: PPARγ is a ligand-activated transcription factor and a master regulator of adipogenesis, glucose metabolism, and inflammation.[9][10][11] It is the molecular target for the thiazolidinedione (TZD) class of anti-diabetic drugs, which notably also contain a thiazole-related core structure.[9]
-
Role in Inflammation: PPARγ activation exerts potent anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and modulating immune cell differentiation.[10][[“]][13][14] This makes it a highly relevant target for a compound with putative anti-inflammatory activity.
-
Structural Data Availability: The RCSB Protein Data Bank (PDB) contains numerous high-resolution crystal structures of PPARγ, often co-crystallized with various ligands. This availability is crucial for structure-based drug design.
For this guide, we will utilize the crystal structure of human PPARγ in complex with an agonist (PDB ID: 2PRG) as our receptor model.
The Computational Workflow: A Validating System
Our methodology is designed as a self-validating system. The core principle is to first replicate a known experimental result—the binding pose of the co-crystallized ligand—before applying the validated protocol to our novel compound.
Caption: High-level overview of the in silico modeling and docking workflow.
Experimental Protocol: Ligand Preparation
Objective: To convert the 2D chemical structure of this compound into a three-dimensional, energy-minimized format suitable for docking.
Causality: Docking algorithms require 3D coordinates. Proper ionization state (addition of hydrogens) and partial charges are essential for accurately calculating electrostatic and hydrogen bond interactions, while energy minimization provides a stable, low-energy starting conformation.[15][16]
Step-by-Step Methodology:
-
Obtain Structure: The 2D structure of the ligand is obtained, for instance, from the PubChem database or drawn using chemical drawing software like ChemDraw.
-
3D Conversion: The 2D structure is converted into an initial 3D conformation.
-
Add Hydrogens: Hydrogens are added to the structure, ensuring that ionizable groups (like the carboxylic acid) are in their appropriate protonation state for a physiological pH of ~7.4.
-
Compute Partial Charges: Partial atomic charges are calculated. For small organic molecules, Gasteiger charges are a commonly used and effective method.[17]
-
Define Rotatable Bonds: The rotatable bonds within the ligand are identified and defined. This step is critical for allowing conformational flexibility during the docking simulation.[17]
-
Energy Minimization: The ligand's geometry is optimized using a force field (e.g., MMFF94) to relieve steric clashes and find a low-energy conformer.
-
Save in Required Format: The prepared ligand is saved in a .pdbqt file format for use with AutoDock software. This format contains atomic coordinates, partial charges, and atom-type information.
| Parameter | Description | Tool/Method Example |
| Input | 2D structure of this compound | PubChem CID: 132454 |
| Protonation | Assumed physiological pH (~7.4) | AutoDock Tools |
| Charge Calculation | Gasteiger-Marsili method | AutoDock Tools |
| Energy Minimization | Molecular Mechanics Force Field | Avogadro (MMFF94) |
| Output Format | PDB, Partial Charge (Q), Atom Type (T) | AutoDock PDBQT |
Experimental Protocol: Receptor Preparation
Objective: To clean the raw PDB file of PPARγ, making it computationally ready for the docking simulation.
Causality: Raw PDB files often contain crystallographic water molecules, co-factors, and multiple protein chains that can interfere with the docking algorithm.[18][19] Adding hydrogens and charges is necessary for the scoring function to accurately evaluate interactions.[19][20]
Step-by-Step Methodology:
-
Fetch PDB File: Download the crystal structure of PPARγ (PDB ID: 2PRG) from the RCSB Protein Data Bank.
-
Remove Non-Essential Molecules: Delete all crystallographic water molecules. For this protocol, we also remove the native co-crystallized ligand and any non-essential co-factors.
-
Expert Insight: While some water molecules can be critical for bridging interactions, they are typically removed in standard docking protocols unless there is strong evidence for their conservation and role in binding. Their inclusion significantly increases computational complexity.[21]
-
-
Isolate Protein Chain: If the biological unit is a monomer, select and retain only the relevant protein chain (e.g., Chain A).
-
Add Hydrogens: Add polar hydrogens to the protein structure. These are critical for defining hydrogen bond donors and acceptors.
-
Assign Charges: Assign partial atomic charges to the protein residues. Kollman charges are a standard choice for proteins.
-
Save in Required Format: Save the prepared receptor as a .pdbqt file.
Experimental Protocol: Molecular Docking Simulation
Objective: To predict the optimal binding pose and calculate the binding affinity of the ligand within the PPARγ active site.
Caption: Detailed workflow for a typical molecular docking experiment.
Step-by-Step Methodology:
-
Binding Site Definition: Define the search space for the docking algorithm by creating a "grid box." This box is centered on the position of the original co-crystallized ligand in the 2PRG structure, ensuring the entire binding pocket is encompassed.
-
Protocol Validation (Self-Validation Step):
-
Perform a docking run using the native ligand that was originally present in the PDB file. This process is called "redocking."
-
Calculate the Root Mean Square Deviation (RMSD) between the lowest-energy docked pose of the native ligand and its original crystallographic pose.
-
Trustworthiness Check: A successful validation is typically defined by an RMSD value of less than 2.0 Å.[21][22][23] This confirms that the chosen docking parameters can accurately reproduce a known binding mode.
-
-
Production Docking:
-
Using the validated protocol, perform the docking simulation with our target ligand, this compound.
-
Software like AutoDock Vina will generate multiple binding poses (typically 9), each with a corresponding binding affinity score.[24]
-
| Parameter | Value/Setting | Rationale |
| Software | AutoDock Vina | Widely used, accurate, and computationally efficient.[24] |
| Grid Center (X,Y,Z) | Based on co-crystallized ligand | Focuses the search on the known active site.[25] |
| Grid Size (Å) | 25 x 25 x 25 | Ensures complete coverage of the binding pocket. |
| Exhaustiveness | 8 (Standard) | Balances computational cost with thoroughness of conformational search. |
| Validation Metric | RMSD from crystal pose | Quantifies the accuracy of the docking protocol.[23][26] |
Analysis and Interpretation of Results
Objective: To critically evaluate the docking output to understand the ligand's binding potential and interaction mechanism.
A. Quantitative Analysis: The primary output is the binding affinity, a score representing the Gibbs free energy of binding (ΔG).
| Pose | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |
| 1 | -8.5 | 1.52 |
| 2 | -8.2 | 2.41 |
| 3 | -8.1 | 2.89 |
| ... | ... | ... |
| Note: These are representative values for illustrative purposes. |
-
Binding Affinity (ΔG): More negative values indicate stronger, more favorable binding.[22] The top-ranked pose is the one with the lowest binding energy.
-
Inhibition Constant (Ki): This value is calculated from the binding energy and predicts the concentration of the ligand required to inhibit the protein's function by 50%. Lower Ki values suggest higher potency.
B. Qualitative and Interaction Analysis: This is the most insightful phase of the analysis, where we visualize the top-scoring pose to understand the specific molecular interactions driving the binding.[22][27][28]
-
Visualization: The protein-ligand complex is loaded into molecular visualization software like PyMOL or UCSF Chimera.[29]
-
Interaction Mapping: We identify all non-covalent interactions between the ligand and the amino acid residues of the PPARγ active site.
| Interaction Type | Ligand Moiety | Key PPARγ Residue(s) | Significance |
| Hydrogen Bond | Carboxylic Acid (-COOH) | Ser289, His449, Tyr473 | Critical for anchoring the ligand in the binding pocket; these are known key interactions for PPARγ agonists.[30] |
| Hydrophobic Interaction | 3-Methylphenyl Ring | Cys285, Ile326, Met364 | Stabilizes the ligand within the hydrophobic pocket of the receptor. |
| Pi-Sulfur Interaction | Thiazole Ring | Met364 | A specific interaction that can contribute to binding affinity. |
The analysis should reveal that the carboxylic acid group of our ligand forms crucial hydrogen bonds with key residues in the PPARγ active site, mimicking the interactions of known agonists. The methylphenyl group fits snugly into a hydrophobic region, further stabilizing the complex.
Conclusion and Future Directions
The in silico analysis demonstrates that this compound is a promising candidate for binding to the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). The predicted binding affinity is significant, and the molecular interactions, particularly the hydrogen bonds formed by the acetic acid moiety, are consistent with the established binding mode of known PPARγ modulators.
This computational model provides a strong, data-driven hypothesis that warrants further investigation through experimental validation, including chemical synthesis, in vitro binding assays, and cell-based functional assays to confirm its activity as a PPARγ modulator.
References
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-
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Consensus. (N.D.). PPARs role in inflammation and metabolic disease regulation. Consensus. [Link]
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Hernández-Quintero, M., et al. (2019). Role of PPARs in inflammatory processes associated with metabolic syndrome (Review). Spandidos Publications. [Link]
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Martin, H. (2010). Role of PPAR-gamma in inflammation. Prospects for therapeutic intervention by food components. PubMed. [Link]
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Qin, W., et al. (2021). The roles of PPARγ and its agonists in autoimmune diseases: A comprehensive review. Journal of Autoimmunity. [Link]
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PLOS. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS. [Link]
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Al-Ostoot, F.H., et al. (2023). In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity. PMC. [Link]
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Semantic Scholar. (2011). In Silico Identification of Structure Requirement for Novel Thiazole and Oxazole Derivatives as Potent Fructose. Semantic Scholar. [Link]
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ResearchGate. (2025). Structure and physiological functions of the human peroxisome proliferator-activated receptor gamma. ResearchGate. [Link]
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YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]
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Taylor & Francis Online. (2026). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. Taylor & Francis Online. [Link]
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MDPI. (2026). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. [Link]
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Methodological & Application
Application Notes and Protocols for Cellular Analysis of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid
Authored by: Gemini, Senior Application Scientist
Introduction
The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] Thiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[2][3][4] The compound, [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid (CAS 16441-29-5), is a thiazole derivative with potential for biological activity.[5][6] Given the broad therapeutic potential of this class of compounds, a primary investigation into its effects on cultured cells is a critical first step in elucidating its pharmacological profile.
This guide provides a detailed experimental protocol for the initial cell-based screening of this compound. The primary objective is to determine the compound's effect on cell viability and proliferation using a colorimetric MTT assay.[7][8] This assay serves as a robust and high-throughput method for initial compound screening in drug discovery.[9][10] Subsequent sections will outline a protocol for Western blot analysis to investigate potential mechanisms of action on key signaling pathways.[11][12][13]
I. Compound Information
| Compound Name | This compound |
| CAS Number | 16441-29-5[5] |
| Molecular Formula | C₁₂H₁₁NO₂S[5] |
| Molecular Weight | 233.29 g/mol [5] |
II. Experimental Workflow Overview
The following diagram illustrates the overall workflow for the initial cellular screening of this compound.
Caption: Overall experimental workflow for the cellular screening of this compound.
III. Detailed Experimental Protocols
A. Preparation of Compound Stock Solution
Accurate preparation of the small molecule stock solution is critical for reproducible results.[14]
-
Reconstitution: Based on the molecular weight of 233.29 g/mol , dissolve the lyophilized this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Solubilization: Ensure complete dissolution by vortexing or gentle warming.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
B. Cell Culture
For this protocol, we will use the HeLa human cervical adenocarcinoma cell line, a widely used model in cancer research.
-
Cell Line: HeLa (ATCC® CCL-2™).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
C. MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[15]
Materials:
-
HeLa cells
-
DMEM (supplemented as described above)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7][15]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[16]
-
96-well flat-bottom sterile cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the HeLa cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
D. Data Analysis
-
Background Subtraction: Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
-
Calculation of Cell Viability: Express the viability of the treated cells as a percentage of the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
IC₅₀ Determination: Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.
IV. Follow-up Study: Western Blot Analysis for Mechanistic Insights
Should the MTT assay reveal significant cytotoxic or anti-proliferative activity of this compound, a Western blot analysis can be performed to investigate its effect on key signaling pathways often implicated in cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.[11]
A. Western Blot Workflow
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Protocol for Determining In Vivo Dosage of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid
An Application Guide for Researchers
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a safe and effective in vivo dosage regimen for the novel compound, [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid. While specific in vivo data for this molecule is not widely published, this guide synthesizes established preclinical methodologies to create a robust, step-by-step framework for its investigation. The protocols herein emphasize scientific integrity, causality-driven experimental design, and adherence to ethical standards in animal research. We will cover critical aspects from physicochemical characterization and vehicle formulation to the design and execution of dose range-finding (DRF) and efficacy studies.
Introduction: The Scientific Context
This compound is a heterocyclic compound featuring a thiazole core. The thiazole ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous agents with diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties[1][2]. The acetic acid moiety suggests potential interactions with various biological targets and influences the compound's pharmacokinetic profile.
Given the novelty of this specific molecule, establishing a correct dosage is the most critical preliminary step for any in vivo investigation. An improperly selected dose can lead to failed experiments due to a lack of efficacy, unexpected toxicity, or non-reproducible results. This guide provides the logical framework to navigate this crucial phase of preclinical development, ensuring that subsequent efficacy studies are built on a solid, empirically determined foundation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16441-29-5 | [3] |
| Molecular Formula | C₁₂H₁₁NO₂S | [3] |
| Molecular Weight | 233.29 g/mol | [3] |
| Appearance | Solid (predicted) | General chemical knowledge |
| Solubility | Limited in water. Likely soluble in organic solvents like DMSO and DMF. | Inferred from similar structures[4] |
| pKa | Estimated 3.5 - 4.5 (due to carboxylic acid) | Chemical structure analysis |
The Preclinical Dosing Workflow: A Multi-Step Approach
Determining the optimal in vivo dose is not a single experiment but a systematic process. The goal is to identify a dose range that is both biologically active and well-tolerated by the animal model. This workflow is designed to maximize data acquisition while adhering to the "3Rs" principle of animal research (Replacement, Reduction, and Refinement).
Caption: Overall workflow for in vivo dose determination.
Experimental Protocols
Part 1: Formulation and Vehicle Selection
The choice of vehicle is critical for ensuring consistent bioavailability. Based on the predicted low aqueous solubility of this compound, a suspension is often the most practical approach for oral administration.
Protocol: Preparation of a 10 mg/mL Suspension for Oral Gavage
-
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Tween 80 (optional, as a surfactant)
-
Sterile conical tubes (15 mL or 50 mL)
-
Homogenizer or sonicator
-
Calibrated micropipettes and analytical balance
-
-
Procedure:
-
Weigh the required amount of the compound. For 10 mL of a 10 mg/mL suspension, weigh 100 mg.
-
Prepare the 0.5% CMC vehicle by slowly adding 50 mg of CMC to 10 mL of sterile water while vortexing continuously until fully dissolved.
-
Rationale: CMC is a widely used suspending agent that increases the viscosity of the vehicle, preventing the compound from settling quickly and ensuring a more uniform dose is administered.
-
Add the weighed compound to the vehicle.
-
(Optional) Add Tween 80 to a final concentration of 0.1% (v/v). This surfactant can help wet the compound particles and improve the suspension quality.
-
Homogenize the mixture using a sonicator or mechanical homogenizer until a uniform, fine suspension is achieved. Visually inspect for large particles.
-
Crucially, vortex the suspension immediately before drawing each dose into the gavage syringe to ensure homogeneity.
-
Prepare fresh daily. Conduct a stability test if the formulation is to be used for more than one day.
-
Part 2: Acute Toxicity and Dose Range-Finding (DRF) Study
The DRF study is a preliminary, short-term experiment designed to identify the Maximum Tolerated Dose (MTD) and the overall toxicity profile of the compound.[5] This is essential for selecting appropriate doses for longer, more complex efficacy studies.[6]
Experimental Design:
-
Animal Model: C57BL/6 or BALB/c mice (male or female, 8-10 weeks old).
-
Groups: 5 groups, n=3 mice per group.
-
Administration Route: Oral gavage (p.o.).
-
Study Duration: 14 days.
Table 2: Example DRF Study Design
| Group | Treatment | Dose (mg/kg) | Dosing Volume (mL/kg) | Dosing Regimen |
| 1 | Vehicle Control (0.5% CMC) | 0 | 10 | Single dose, Day 1 |
| 2 | Test Compound | 30 | 10 | Single dose, Day 1 |
| 3 | Test Compound | 100 | 10 | Single dose, Day 1 |
| 4 | Test Compound | 300 | 10 | Single dose, Day 1 |
| 5 | Test Compound | 1000 | 10 | Single dose, Day 1 |
Rationale: The use of half-log or log-spaced doses (30, 100, 300, 1000) is an efficient method to span a wide range and identify a toxicity threshold with a minimal number of animals.[6]
Protocol: DRF Study Execution
-
Acclimatization: Allow animals to acclimate to the facility for at least 7 days before the study begins.
-
Day 0: Record the initial body weight of all animals and randomize them into the groups.
-
Day 1: Administer a single dose of the vehicle or test compound via oral gavage according to the group assignments.
-
Monitoring (Days 1-14):
-
Twice Daily: Observe animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, tremors, diarrhea). Use a standardized scoring sheet for consistency.
-
Daily: Record body weight for each animal. A weight loss of >15-20% is a common humane endpoint.[7]
-
-
Day 14 (Termination):
-
Record final body weights.
-
Euthanize all surviving animals using a humane, IACUC-approved method.
-
Perform a gross necropsy on all animals (including any that died during the study) to look for visible organ abnormalities.
-
Data Analysis and Interpretation:
-
MTD: The highest dose that does not cause mortality or serious signs of toxicity (e.g., >20% body weight loss).
-
NOAEL (No Observed Adverse Effect Level): The highest dose at which there are no statistically or biologically significant adverse findings.[8]
Caption: Decision tree for selecting efficacy study doses from DRF data.
Part 3: Dose Selection for Efficacy Studies
The data from the DRF study directly informs the design of your main therapeutic or pharmacodynamic studies. The goal is to select at least three dose levels that will ideally demonstrate a clear dose-response relationship without inducing overt toxicity.
Table 3: Rationale for Efficacy Dose Selection (Based on Hypothetical DRF results)
| Dose Level | Proposed Dose (mg/kg) | Rationale |
| Vehicle Control | 0 | Establishes baseline response in the disease model. |
| Low Dose | 30 | A dose below the NOAEL, intended to show a minimal or no effect, anchoring the dose-response curve. |
| Mid Dose | 100 | Set at the NOAEL, this dose is expected to show a significant therapeutic effect with no toxicity. |
| High Dose | 300 | Set at the MTD, this dose is intended to elicit the maximum possible efficacy. It also serves as a safety check in a longer-term study. |
This multi-dose approach is critical for understanding the therapeutic window of the compound and is a standard requirement for robust preclinical research.[9]
Conclusion and Best Practices
This application note provides a foundational strategy for determining the in vivo dosage of this compound. The core principle is a sequential, data-driven approach, starting with broad dose-ranging and refining the selection for definitive efficacy studies. Researchers must remember that this is a general framework; specific animal models of disease, the compound's mechanism of action, and its pharmacokinetic profile may necessitate adjustments to these protocols. Always ensure that all animal procedures are approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.
References
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Dose determination in preclinical and clinical studies. (n.d.). SlideShare. Retrieved from [Link]
-
Yu, Y. (2016). How to calculate a right dose for in vivo study? ResearchGate. Retrieved from [Link]
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Preclinical research in human drug development. (n.d.). Farmacia. Retrieved from [Link]
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Altasciences. (n.d.). Planning Your Preclinical Assessment. Retrieved from [Link]
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FDA. (n.d.). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
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Hassan, G. S., El-Messery, S. M., Al-Omary, F. A. M., & El-Subbagh, H. I. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Retrieved from [Link]
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El-Borai, M. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Retrieved from [Link]
-
Ali, S., et al. (2022). New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. Molecules. Retrieved from [Link]
-
Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. Retrieved from [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved from [Link]
-
Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. (2005). PubMed. Retrieved from [Link]
-
Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (n.d.). PMC - NIH. Retrieved from [Link]
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (n.d.). NIH. Retrieved from [Link]
-
Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (n.d.). International Journal of Pharmaceutical Investigation. Retrieved from [Link]
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2018). ResearchGate. Retrieved from [Link]
-
(2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). (n.d.). PubChem. Retrieved from [Link]
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega. Retrieved from [Link]
- Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (n.d.). Google Patents.
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Application Note: [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid for High-Throughput Screening Assays
Abstract
This technical guide provides a comprehensive framework for the utilization of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of inflammatory pathways. We present detailed protocols for the development, validation, and execution of a robust biochemical assay targeting cytosolic phospholipase A2 alpha (cPLA2α), a critical enzyme in the inflammatory cascade. This document is intended for researchers, scientists, and drug development professionals engaged in the identification of new anti-inflammatory therapeutics.
Introduction: The Significance of Thiazole Scaffolds and cPLA2α Inhibition
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] The inherent versatility of the thiazole nucleus allows for extensive chemical modification, enabling the generation of large compound libraries for drug discovery.[1] this compound is a representative member of this class, possessing structural features suggestive of interaction with key biological targets.
Inflammation is a complex biological response implicated in a myriad of diseases, including rheumatoid arthritis, asthma, and neurodegenerative disorders.[4] A pivotal and rate-limiting step in the inflammatory cascade is the release of arachidonic acid (AA) from membrane phospholipids, a reaction catalyzed by the enzyme cytosolic phospholipase A2 alpha (cPLA2α).[5][6] The liberated AA serves as a precursor for the synthesis of potent pro-inflammatory lipid mediators, such as prostaglandins and leukotrienes.[4][7][8] Consequently, the inhibition of cPLA2α represents a highly attractive therapeutic strategy for mitigating inflammation.[4][5] This application note outlines a comprehensive HTS workflow to evaluate this compound and other novel compounds as potential cPLA2α inhibitors.
The cPLA2α Signaling Pathway: A Prime Target for Intervention
The activation of cPLA2α is a tightly regulated, multi-step process initiated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or interleukin-1β (IL-1β).[5][9] Upon cell stimulation, an increase in intracellular calcium (Ca²⁺) concentration prompts the translocation of cPLA2α from the cytosol to the membranes of the Golgi apparatus, endoplasmic reticulum, and nucleus. This translocation is mediated by the enzyme's C2 domain. Concurrently, phosphorylation of cPLA2α by mitogen-activated protein kinases (MAPKs) enhances its catalytic activity. Once associated with the membrane, cPLA2α specifically hydrolyzes phospholipids containing arachidonic acid at the sn-2 position, releasing AA into the cytoplasm. This released AA is then available for downstream conversion into various eicosanoids by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which drive the inflammatory response.[7][10]
Figure 2: High-Throughput Screening (HTS) workflow for inhibitor discovery.
Experimental Protocols
The following protocols are designed for execution in 384- or 1536-well microplates and are compatible with standard HTS automation systems. [11][12][13]
cPLA2α Activity Assay Principle
This assay utilizes a fluorescent substrate that mimics natural phospholipids. Upon cleavage by cPLA2α, a fluorophore is released, resulting in an increase in fluorescence intensity that is directly proportional to enzyme activity.
Reagents and Materials
| Reagent | Supplier | Catalog # | Storage |
| Human recombinant cPLA2α | Cayman Chemical | 10004242 | -80°C |
| PED6 Fluorescent Substrate | Thermo Fisher | D23739 | -20°C |
| Assay Buffer (50 mM HEPES, 150 mM NaCl, 10 mM CaCl₂, 1 mM DTT, pH 7.4) | In-house | N/A | 4°C |
| This compound | Biogen Científica | 16441-29-5 | Room Temp |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D2650 | Room Temp |
| 384-well, black, flat-bottom plates | Greiner Bio-One | 781076 | Room Temp |
Protocol 1: Primary High-Throughput Screen
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of this compound and other library compounds (10 mM in DMSO) into designated wells of a 384-well plate. For control wells, dispense 50 nL of DMSO.
-
Enzyme Preparation: Prepare a working solution of human recombinant cPLA2α in assay buffer at a final concentration of 2X the optimal working concentration (determined during assay development).
-
Enzyme Addition: Add 10 µL of the cPLA2α working solution to all wells containing compounds and to the positive control wells. Add 10 µL of assay buffer to the negative control (no enzyme) wells.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Substrate Preparation: Prepare a working solution of PED6 fluorescent substrate in assay buffer at a final concentration of 2X the optimal working concentration.
-
Reaction Initiation: Add 10 µL of the PED6 substrate solution to all wells to initiate the enzymatic reaction. The final reaction volume is 20 µL.
-
Kinetic Reading: Immediately place the plate in a fluorescent plate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 60 seconds for 20 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Normalize the data to the positive (100% activity) and negative (0% activity) controls. Identify hits as compounds that inhibit cPLA2α activity by >50%.
Protocol 2: Secondary Dose-Response Assay
-
Serial Dilution: For each hit compound identified in the primary screen, create a 10-point, 3-fold serial dilution series in DMSO, starting from a 10 mM stock.
-
Compound Plating: Dispense 50 nL of each concentration of the hit compounds into a 384-well plate.
-
Assay Execution: Follow steps 2-7 from the Primary High-Throughput Screen protocol.
-
Data Analysis: For each compound concentration, calculate the percentage of inhibition relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).
Assay Validation and Data Interpretation
The reliability of an HTS assay is paramount. [11][14]Key validation parameters should be established before initiating the full screen.
| Parameter | Formula | Acceptance Criteria | Example Data |
| Signal-to-Background (S/B) | Mean(Signal) / Mean(Background) | > 5 | 12.5 |
| Z'-Factor | 1 - [3*(SD(Signal) + SD(Background))] / |Mean(Signal) - Mean(Background)| | > 0.5 | 0.82 |
Table 1: HTS Assay Validation Parameters. A Z'-factor above 0.5 indicates a robust and reliable assay suitable for high-throughput screening. [14] Example Dose-Response Data:
| Compound | IC₅₀ (µM) |
| This compound | 2.5 |
| Positive Control Inhibitor (e.g., AVX001) | 0.8 |
Table 2: Hypothetical IC₅₀ values for this compound and a known cPLA2α inhibitor.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust and validated methodology for screening this compound and other thiazole-based compounds for inhibitory activity against cPLA2α. The identification of potent and selective cPLA2α inhibitors from such screens can provide valuable starting points for the development of novel anti-inflammatory therapeutics. Confirmed hits should be further characterized in cell-based assays to assess their activity in a more physiologically relevant context and to evaluate potential off-target effects and cytotoxicity.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery.
- Michigan State University. (n.d.). Resources for Assay Development and High Throughput Screening. MSU Drug Discovery.
- Pharmapproach. (2024, October 23). A review on thiazole based compounds & it's pharmacological activities.
- National Center for Biotechnology Information. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central.
- FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
- Anticancer Research. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery.
- Bernut, A., et al. (2019). Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology, 9, 250.
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- ChemDiv. (n.d.). cPLA2 inhibitors.
- Lönn, H., et al. (2019). cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation. International Journal of Molecular Sciences, 20(15), 3749.
- Santa Cruz Biotechnology, Inc. (n.d.). cPLA2 Inhibitors.
- Mickevičius, V., et al. (2015). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 20(9), 16406-16424.
- ResearchGate. (n.d.). Selected inhibitors of cPLA2α studied in clinical or pre-clinical trials.
- Osmaniye, D., & Saglik, B. N. (2021). Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal, 42(4), 806-813.
- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- BIOGEN Científica. (n.d.). This compound.
- SmallMolecules.com. (n.d.). 2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid.
- ResearchGate. (2025, October 16). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
- Leslie, A. E., et al. (1998). Group IV cytosolic phospholipase A2 binds with high affinity and specificity to phosphatidylinositol 4,5-bisphosphate resulting in dramatic increases in activity. Journal of Biological Chemistry, 273(4), 2184-2191.
- National Center for Biotechnology Information. (n.d.). High-Throughput Screening to Obtain Crystal Hits for Protein Crystallography. PubMed Central.
- Journal of Visualized Experiments. (2023, March 10). High-Throughput Screening to Obtain Crystal Hits for Protein Crystallography.
- SciSpace. (2021, May 5). Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers.
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Investigational Application Notes for [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid: A Putative Fluorescent Probe for Cellular Imaging and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
These application notes are provided as an investigational guide for the potential use of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid as a fluorescent probe. To date, the specific photophysical properties of this compound have not been extensively characterized in publicly available literature. The protocols and recommendations provided herein are based on the known characteristics of structurally related thiazole-based fluorophores and are intended to serve as a starting point for research and development. Users are strongly advised to perform comprehensive spectroscopic analysis to determine the precise excitation and emission maxima, quantum yield, and photostability of this compound before its application in experimental systems.
Introduction: The Potential of a Novel Thiazole-Based Fluorophore
Thiazole derivatives are a well-established class of heterocyclic compounds that form the core of numerous fluorescent probes. Their utility stems from a rigid, planar structure that often results in desirable photophysical properties, including significant Stokes shifts and environmental sensitivity.[1][2] Notably, some thiazole-based dyes, such as Thiazole Orange and its derivatives, exhibit a characteristic "turn-on" fluorescence, where their emission is significantly enhanced upon binding to target molecules or in specific microenvironments.[3]
This compound (CAS 16441-29-5) is a structurally interesting small molecule that incorporates the key thiazole scaffold.[4][5] The presence of the phenyl ring and the acetic acid moiety suggests potential for both π-π stacking interactions and functionalization for targeted delivery. While its fluorescent properties are yet to be fully elucidated, its structural similarity to other fluorescent thiazoles suggests it may possess utility as a fluorescent probe for cellular imaging and in drug discovery workflows.[6][7]
Hypothesized Properties and Potential Applications:
-
Cellular Imaging: The lipophilic nature of the methylphenyl group may facilitate cell permeability, making it a candidate for intracellular imaging.
-
Drug Discovery: The carboxylic acid group provides a handle for conjugation to biomolecules or nanoparticles, enabling its use in targeted drug delivery and high-content screening assays.[8]
-
Environmental Sensing: The fluorescence of thiazole derivatives can be sensitive to local polarity and viscosity, suggesting potential applications in studying cellular microenvironments.
Characterization of Photophysical Properties: A Prerequisite for Application
Before utilizing this compound as a fluorescent probe, a thorough characterization of its photophysical properties is essential. The following table outlines the key parameters to be determined and the standard methodologies for their measurement.
| Photophysical Property | Description | Typical Methodology | Expected Range (based on Thiazole Derivatives) |
| Absorption Maximum (λabs) | The wavelength at which the molecule absorbs the most light. | UV-Visible Spectroscopy | 300 - 450 nm |
| Emission Maximum (λem) | The wavelength at which the molecule emits the most light after excitation. | Fluorescence Spectroscopy | 400 - 600 nm |
| Molar Absorptivity (ε) | A measure of how strongly the molecule absorbs light at a given wavelength. | UV-Visible Spectroscopy (using Beer-Lambert Law) | 10,000 - 100,000 M-1cm-1 |
| Fluorescence Quantum Yield (Φf) | The ratio of photons emitted to photons absorbed; a measure of fluorescence efficiency. | Comparative method using a known standard (e.g., quinine sulfate) | 0.1 - 0.8 |
| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | Calculated from λabs and λem | 50 - 150 nm |
| Fluorescence Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. | Time-Correlated Single Photon Counting (TCSPC) | 1 - 10 ns |
| Photostability | The resistance of the molecule to photobleaching upon prolonged exposure to excitation light. | Time-lapse fluorescence microscopy | Variable |
Synthesis and Preparation of Stock Solutions
This compound can be synthesized through established methods for thiazole ring formation, such as the Hantzsch thiazole synthesis.[3][9] This typically involves the condensation of a thioamide with an α-haloketone. For this specific compound, the reaction would likely involve 3-methylthiobenzamide and ethyl 4-chloroacetoacetate, followed by hydrolysis of the resulting ester.
Protocol for Preparation of Stock Solution:
-
Weighing: Accurately weigh a small amount (e.g., 1 mg) of this compound.
-
Dissolution: Dissolve the compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1-10 mM).
-
Storage: Store the stock solution at -20°C, protected from light and moisture.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in an appropriate buffer or cell culture medium immediately before use.
Investigational Protocols for Cellular Imaging
The following protocols are provided as a starting point for evaluating the utility of this compound for live-cell imaging. Optimization of probe concentration, incubation time, and imaging parameters will be necessary.
Live-Cell Staining Workflow
Caption: Workflow for live-cell staining with a fluorescent probe.
Detailed Protocol for Live-Cell Imaging
-
Cell Seeding: Seed cells (e.g., HeLa, A549) onto a glass-bottom imaging dish or chamber slide and culture until they reach the desired confluency (typically 50-70%).
-
Probe Preparation: Prepare a working solution of this compound in pre-warmed cell culture medium. A starting concentration range of 1-10 µM is recommended for initial experiments.
-
Cell Staining: Remove the culture medium from the cells and replace it with the probe-containing medium.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.
-
Washing (Optional): For probes with high background fluorescence, it may be beneficial to wash the cells once or twice with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium.
-
Imaging: Mount the imaging dish on a fluorescence microscope equipped with a suitable filter set (based on the determined excitation and emission spectra). Acquire images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.
Potential Applications in Drug Discovery
Fluorescence-based assays are integral to modern drug discovery.[10] this compound, if proven to be a reliable fluorescent probe, could be applied in several areas:
-
High-Content Screening (HCS): The probe could be used to assess various cellular parameters, such as cell viability, morphology, or the localization of specific organelles, in response to treatment with compound libraries.[8]
-
Target Engagement Assays: If the probe's fluorescence is modulated by binding to a specific protein target, it could be used to develop assays to screen for compounds that compete for this binding.
-
Drug Uptake and Distribution: The probe could be conjugated to a drug candidate to visualize its uptake, intracellular distribution, and clearance from cells.[11]
Conceptual Workflow for a High-Content Screening Assay
Caption: A generalized workflow for a high-content screening assay.
Troubleshooting and Considerations
-
Low Signal: Increase the probe concentration or incubation time. Ensure that the correct excitation and emission filters are being used.
-
High Background: Decrease the probe concentration or include wash steps after incubation.
-
Phototoxicity: Use the lowest possible excitation light intensity and exposure time. Consider using a spinning disk confocal microscope for live-cell imaging.
-
Solubility Issues: Ensure that the stock solution in DMSO is fully dissolved before preparing working solutions. Avoid precipitation in aqueous media.
Conclusion and Future Directions
This compound represents a novel, yet uncharacterized, potential fluorescent probe. Its thiazole core suggests a likelihood of favorable photophysical properties for applications in cellular imaging and drug discovery. The immediate and critical next step is the comprehensive experimental determination of its spectroscopic characteristics. Should this compound prove to be a viable fluorophore, further derivatization of the carboxylic acid moiety could lead to the development of a new family of targeted and functional fluorescent probes.
References
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Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing. Available at: [Link]
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Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. PubMed. Available at: [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. Available at: [Link]
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Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. NIH. Available at: [Link]
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Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal. Available at: [Link]
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Advances in fluorescence labeling strategies for dynamic cellular imaging. PubMed - NIH. Available at: [Link]
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Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]
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2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate. Available at: [Link]
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Using Fluorescence Imaging to Track Drug Delivery and Guide Treatment Planning In Vivo. Springer. Available at: [Link]
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Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity. MDPI. Available at: [Link]
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Microwave-Assisted Synthesis of 2-amino-4-substituted. Asian Journal of Chemistry. Available at: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available at: [Link]
-
Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole. MDPI. Available at: [Link]
-
Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. PubMed. Available at: [Link]
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Spectroscopic and Theoretical Studies of Fluorescence Effects in 2-Methylamino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole Induced by Molecular Aggregation. PMC - NIH. Available at: [Link]
-
2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetic acid. PubChem. Available at: [Link]
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Application Notes and Protocols for the Evaluation of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid in Enzyme Inhibition Assays
Introduction: The Therapeutic Potential of Thiazole Derivatives as Enzyme Inhibitors
The thiazole ring is a prominent scaffold in medicinal chemistry, found in a wide array of biologically active compounds, including approved drugs like the antiretroviral Ritonavir and the anticancer agent Dasatinib.[1][2] Thiazole derivatives have been shown to exhibit a broad range of pharmacological activities, frequently attributed to their ability to inhibit specific enzymes.[1][3][4][5][6] The compound [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid, with its characteristic thiazole core and acetic acid moiety, represents a promising candidate for investigation as an enzyme inhibitor. The acetic acid group, present in many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, can play a crucial role in binding to enzyme active sites.[7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the inhibitory potential of this compound against a variety of enzyme targets. The protocols herein are designed to be adaptable and robust, ensuring the generation of high-quality, reproducible data for determining key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and for elucidating the mechanism of inhibition.
Core Principles of Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental tools in drug discovery for identifying and characterizing molecules that modulate the activity of a specific enzyme.[8] The primary objective is to measure the rate of an enzymatic reaction in the presence and absence of a potential inhibitor.[9][10] By systematically varying the concentration of the inhibitor, a dose-response curve can be generated, from which the IC50 value is derived. The IC50 represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[11]
A well-designed enzyme inhibition assay incorporates several key elements to ensure data integrity:
-
Appropriate Controls: Including positive controls (a known inhibitor) and negative controls (vehicle, typically DMSO) is crucial for validating the assay's performance.[8][12]
-
Linear Range: The assay should be optimized to ensure that the measured reaction rate is within the linear range with respect to both time and enzyme concentration.
-
Substrate Concentration: The concentration of the substrate can significantly impact the apparent IC50 value, particularly for competitive inhibitors.[13] Assays are often performed at a substrate concentration equal to or near the Michaelis constant (Km).[10]
Experimental Workflow and Design
A typical workflow for assessing a novel compound's enzyme inhibitory activity involves several stages, from initial screening to detailed kinetic analysis.
Caption: General workflow for enzyme inhibition analysis.
PART 1: Protocol for IC50 Determination
This protocol provides a generalized method for determining the IC50 value of this compound against a target enzyme using a 96-well plate format. It is adaptable for various enzymes where activity can be monitored via a change in absorbance or fluorescence.
Materials and Reagents
-
Test Compound: this compound (CAS 16441-29-5).[14]
-
Solvent: Dimethyl sulfoxide (DMSO), spectroscopy grade.[10][13]
-
Target Enzyme: Purified enzyme of interest.
-
Substrate: Specific substrate for the target enzyme.
-
Assay Buffer: Buffer optimized for the specific enzyme's activity (pH, ionic strength).
-
Positive Control: A known inhibitor for the target enzyme.
-
Equipment:
-
96-well microplates (e.g., clear flat-bottom for colorimetric assays, black for fluorescence assays).
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance or fluorescence.
-
Reagent Preparation
-
Test Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% DMSO.
-
Enzyme Working Solution: Dilute the purified enzyme stock in cold assay buffer to a final concentration that produces a linear reaction rate over the desired time course.
-
Rationale: The enzyme concentration must be carefully optimized. Too high a concentration can lead to rapid substrate depletion, while too low a concentration may result in a weak signal.
-
-
Substrate Working Solution: Prepare the substrate in assay buffer at a concentration appropriate for the assay. For IC50 determination, this is often 1x the Km value.
-
Rationale: The Michaelis constant (Km) is the substrate concentration at which the reaction velocity is half of Vmax. Using [S] = Km ensures the assay is sensitive to inhibitors, especially competitive ones.
-
Assay Procedure (96-Well Plate)
-
Compound Dilution Series: Perform a serial dilution of the test compound stock solution.
-
a. In a separate 96-well plate or in tubes, create a dilution series (e.g., 10-point, 3-fold dilutions) of the test compound in assay buffer. Ensure the final DMSO concentration is constant across all wells.
-
-
Assay Plate Setup:
-
Blank Wells (No Enzyme): Add assay buffer and the corresponding concentration of the test compound/vehicle.
-
Negative Control (100% Activity): Add enzyme working solution and vehicle (assay buffer with the same final DMSO concentration as the test wells).
-
Test Wells: Add enzyme working solution and the various dilutions of the test compound.
-
Positive Control Wells: Add enzyme working solution and the positive control inhibitor.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at the enzyme's optimal temperature for 10-15 minutes.[9][10]
-
Rationale: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.
-
-
Initiate Reaction: Add the substrate working solution to all wells (except blanks) to start the reaction.
-
Data Acquisition: Immediately place the plate in the microplate reader and measure the signal (e.g., absorbance at a specific wavelength) over time (kinetic mode) or at a single endpoint after a fixed incubation period.
-
Rationale: Kinetic measurements are generally preferred as they provide the initial reaction velocity (V₀) and can help identify potential assay artifacts like compound precipitation.[9]
-
PART 2: Data Analysis and Interpretation
Calculation of Percent Inhibition
The initial reaction rates (V₀) are determined from the linear portion of the kinetic progress curves. The percent inhibition for each inhibitor concentration is then calculated using the following formula:
% Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_control - V₀_blank))
Where:
-
V₀_inhibitor: Initial velocity in the presence of the test compound.
-
V₀_control: Initial velocity of the negative control (DMSO only).
-
V₀_blank: Background signal from the blank wells.
IC50 Value Determination
The IC50 value is determined by fitting the percent inhibition data to a dose-response curve.[11]
-
Plot Data: Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, R) to fit the data to a four-parameter logistic equation (sigmoidal dose-response curve).[15][16]
The equation is typically of the form: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
The software will calculate the LogIC50, from which the IC50 value is obtained.
| Parameter | Description |
| Top | The upper plateau of the curve (should be close to 100%). |
| Bottom | The lower plateau of the curve (should be close to 0%). |
| LogIC50 | The logarithm of the inhibitor concentration that elicits a 50% response. |
| HillSlope | Describes the steepness of the curve. |
Data should be presented with at least two biological and technical replicates to ensure reliability. [11]
PART 3: Elucidating the Mechanism of Inhibition (MOA)
Once the IC50 is established, further experiments can be conducted to understand how the compound inhibits the enzyme. The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive.
Caption: Simplified diagrams of reversible enzyme inhibition modes.
Protocol for MOA Studies
-
Vary Substrate and Inhibitor Concentrations: Perform the enzyme activity assay with multiple, fixed concentrations of the inhibitor (e.g., 0.5x, 1x, and 2x the IC50 value) while varying the substrate concentration for each inhibitor concentration.[9]
-
Data Analysis: Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Graphical Analysis: Plot the data using a Lineweaver-Burk plot (double reciprocal plot: 1/V₀ vs. 1/[S]).[17][18]
-
Competitive Inhibition: Lines will intersect on the Y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: Lines will intersect on the X-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: Lines will be parallel (both Vmax and Km decrease).
-
This analysis provides valuable insight into the binding mode of this compound, guiding further drug development and optimization efforts.
Conclusion
This application note provides a robust and scientifically grounded framework for the initial characterization of this compound as a potential enzyme inhibitor. By following these detailed protocols for IC50 determination and mechanism of action studies, researchers can generate reliable and reproducible data. The inherent biological activity of the thiazole scaffold suggests that this compound is a worthy candidate for screening against various enzyme families, including kinases, proteases, and cholinesterases, potentially uncovering novel therapeutic leads.
References
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Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
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Gloc, M., et al. (2023). Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs. Chemical Biology & Interactions, 381, 110542. [Link]
-
Alves, T. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. [Link]
-
Tan, Y. F., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 19. [Link]
-
TMP Chem. (2021, May 7). Enzyme Kinetics Data Analysis [Video]. YouTube. [Link]
-
Chen, H., et al. (2016). Synthesis and Pin1 inhibitory activity of thiazole derivatives. Bioorganic & Medicinal Chemistry, 24(22), 5871-5878. [Link]
-
CLYTE. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. [Link]
-
Turan-Zitouni, G., et al. (2013). Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(3), 509–514. [Link]
-
Aher, N. G., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
-
Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Retrieved from [Link]
-
Monge, M. E., & Cerni, S. (2018). Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. bioRxiv. [Link]
-
Al-Ghorbani, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 30097–30113. [Link]
- da Costa, S. M., et al. (2001). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ciênc. agrotec., Lavras, 25(2), 385-396.
-
Elmoti, T., et al. (2013). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 15(4), 1131–1139. [Link]
-
Mathew, B., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 20044–20054. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Zhang, T., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 13(9), 1109–1123. [Link]
-
Mickevičius, V., et al. (2015). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 20(10), 18888–18907. [Link]
-
Er, M., et al. (2022). Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal, 43(3), 619-626. [Link]
-
In-headless-browser. (2019, January 1). (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. [Link]
-
Mickevičius, V., et al. (2015). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]
-
Al-Ostath, R. A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(22), 7793. [Link]
-
Scott, J. S., et al. (2005). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. Bioorganic & Medicinal Chemistry Letters, 15(9), 2295–2299. [Link]
-
Rehman, A., et al. (2018). (PDF) 2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides: New bi-heterocycles as possible therapeutic agents. ResearchGate. [Link]
-
Hassan, M., et al. (2022). Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][9][10]thiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach. Molecules, 27(19), 6598. [Link]
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[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid for protein binding studies
Application Notes & Protocols
Topic: Characterizing the Protein Binding Properties of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Therapeutic Potential of this compound through Protein Binding Analysis
This compound is a small molecule featuring a thiazole core, a scaffold known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The therapeutic efficacy of such compounds is intrinsically linked to their ability to bind to specific protein targets within a biological system.[4][5] Understanding the thermodynamics and kinetics of these binding events is a cornerstone of modern drug discovery, providing invaluable insights into a compound's mechanism of action, potency, and specificity.
This guide provides a comprehensive overview of established biophysical techniques for characterizing the interaction between this compound and a putative protein target. We will delve into the theoretical underpinnings and practical applications of Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP) assays. The protocols outlined herein are designed to be adaptable and serve as a robust starting point for your investigations.
The Strategic Selection of Protein Binding Assays
The choice of a protein binding assay is dictated by the specific questions being addressed, the nature of the interacting molecules, and the available instrumentation. A multi-faceted approach, employing at least two orthogonal techniques, is highly recommended to validate findings and gain a comprehensive understanding of the binding event.
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Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity
SPR is a powerful, label-free optical technique for monitoring biomolecular interactions in real-time.[6][7][8] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[6][7] In the context of studying this compound, the protein of interest is typically immobilized on the sensor chip, and the small molecule is flowed over the surface as the analyte.[6][7]
Causality Behind Experimental Choices in SPR
-
Immobilization Strategy: The choice of immobilization chemistry (e.g., amine coupling, thiol coupling, capture-based methods) is critical to ensure the protein remains in its native, active conformation. Amine coupling is a common starting point, but if it results in loss of activity, alternative strategies should be explored.
-
Analyte Concentration Range: A wide range of this compound concentrations, typically spanning at least two orders of magnitude around the expected dissociation constant (KD), should be tested to accurately determine kinetic parameters.
-
Flow Rate: The flow rate of the analyte solution over the sensor chip must be optimized to minimize mass transport effects, which can obscure the true binding kinetics.
Step-by-Step SPR Protocol
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer (e.g., PBS with 0.05% Tween-20).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the protein solution (typically 10-100 µg/mL in a low ionic strength buffer) over the activated surface until the desired immobilization level is reached.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer. It is crucial to maintain a constant, low percentage of a co-solvent like DMSO (typically <5%) if the compound has limited aqueous solubility.[9]
-
Inject the analyte solutions over the immobilized protein surface, starting with the lowest concentration. Each injection cycle should consist of:
-
Include several buffer-only injections (blanks) for double referencing.
-
-
Surface Regeneration:
-
After each analyte injection cycle, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove any bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without denaturing the immobilized protein.
-
-
Data Analysis:
-
Subtract the reference surface and blank injection data from the active surface sensorgrams.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Exemplary SPR Data
| Analyte Concentration (µM) | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Affinity (KD) (µM) |
| 0.1 | 1.2 x 10⁵ | 2.5 x 10⁻³ | 20.8 |
| 0.5 | 1.1 x 10⁵ | 2.4 x 10⁻³ | 21.8 |
| 1.0 | 1.3 x 10⁵ | 2.6 x 10⁻³ | 20.0 |
| 5.0 | 1.2 x 10⁵ | 2.5 x 10⁻³ | 20.8 |
| 10.0 | 1.1 x 10⁵ | 2.4 x 10⁻³ | 21.8 |
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Immobilize [label="Immobilize Protein on Sensor Chip", fillcolor="#FBBC05", fontcolor="#202124"]; InjectAnalyte [label="Inject this compound\n(Varying Concentrations)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MeasureBinding [label="Measure Association & Dissociation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Regenerate [label="Regenerate Sensor Surface", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze Sensorgrams\n(Determine kon, koff, KD)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Immobilize; Immobilize -> InjectAnalyte; InjectAnalyte -> MeasureBinding; MeasureBinding -> Regenerate; Regenerate -> InjectAnalyte [label="Next Concentration"]; Regenerate -> Analyze [label="All Concentrations Tested"]; Analyze -> End; }
Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
ITC is a label-free technique that directly measures the heat released or absorbed during a binding event.[11][12] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS).[13][14]
Causality Behind Experimental Choices in ITC
-
Sample Preparation: It is imperative that the protein and this compound are in identical buffer solutions to avoid large heats of dilution that can mask the true binding signal.[15] Dialysis of the protein against the final buffer is a standard practice.[12]
-
Concentration Regime: The concentrations of the protein in the sample cell and the small molecule in the syringe need to be carefully chosen to fall within the "c-window" (c = n * [protein] / KD), ideally between 5 and 500, for a reliable curve fit.[14]
-
Titration Parameters: The injection volume and spacing between injections should be optimized to allow the system to return to thermal equilibrium between injections.
Step-by-Step ITC Protocol
-
Sample Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable buffer.
-
Dialyze the protein solution extensively against the same buffer.
-
Accurately determine the concentrations of both the protein and the small molecule.
-
Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter.
-
-
Instrument Setup:
-
Titration Experiment:
-
Load the protein solution into the sample cell and the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the small molecule into the protein solution.
-
Record the heat change after each injection.
-
-
Control Experiment:
-
Perform a control titration by injecting the this compound solution into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Integrate the heat change for each injection and plot it against the molar ratio of the small molecule to the protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., one set of sites) to determine KD, n, and ΔH. The change in entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.
-
Exemplary ITC Data
| Parameter | Value |
| Stoichiometry (n) | 0.98 |
| Affinity (KD) (µM) | 25.2 |
| Enthalpy (ΔH) (kcal/mol) | -8.5 |
| Entropy (ΔS) (cal/mol·K) | -6.7 |
Fluorescence Polarization (FP): High-Throughput Affinity Screening
FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[16][17][18] When a small, fluorescently labeled molecule tumbles rapidly in solution, the emitted light is depolarized.[16] Upon binding to a larger protein, the tumbling rate slows down, resulting in an increase in the polarization of the emitted light.[16][17]
Causality Behind Experimental Choices in FP
-
Fluorophore Selection: The choice of fluorophore is critical. It should not interfere with the binding interaction and should have a high quantum yield and stability.[18]
-
Assay Format: FP can be used in a direct binding format if a fluorescently labeled version of this compound is available. Alternatively, a competitive format can be employed where the unlabeled compound competes with a known fluorescently labeled ligand for binding to the protein.
-
Assay Conditions: Factors such as pH, temperature, and ionic strength must be optimized to ensure the stability of the protein and minimize non-specific binding.[18]
Step-by-Step FP Protocol (Competitive Format)
-
Reagent Preparation:
-
Prepare a solution of the protein at a constant concentration (typically in the low nanomolar range).
-
Prepare a solution of a known fluorescently labeled ligand (probe) at a concentration close to its KD for the protein.
-
Prepare a serial dilution of the unlabeled competitor, this compound.
-
-
Assay Plate Setup:
-
In a multi-well plate (e.g., a black 384-well plate), add the protein and the fluorescent probe to all wells.
-
Add the serially diluted this compound to the appropriate wells.
-
Include control wells with:
-
Probe only (for minimum polarization).
-
Probe and protein (for maximum polarization).
-
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the resulting sigmoidal curve to a suitable competition binding model to determine the IC50 value (the concentration of the competitor that displaces 50% of the fluorescent probe).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
Exemplary FP Data
| This compound (µM) | Fluorescence Polarization (mP) |
| 0.01 | 250 |
| 0.1 | 248 |
| 1 | 235 |
| 10 | 180 |
| 100 | 130 |
| 1000 | 125 |
Conclusion: A Synergistic Approach to Understanding Protein Binding
The comprehensive characterization of the binding of this compound to its protein target(s) is a critical step in elucidating its biological function and therapeutic potential. By employing a combination of biophysical techniques such as SPR, ITC, and FP, researchers can obtain a detailed and validated understanding of the binding affinity, kinetics, and thermodynamics of this interaction. The protocols and insights provided in this guide offer a robust framework for initiating and advancing these crucial studies.
References
-
Title: Characterization of Small Molecule-Protein Interactions Using SPR Method Source: PubMed URL: [Link]
-
Title: Protein Ligand Interactions Using Surface Plasmon Resonance Source: PubMed URL: [Link]
-
Title: Fluorescence polarization assay to quantify protein-protein interactions in an HTS format Source: PubMed URL: [Link]
-
Title: Fluorescence Polarization (FP) Source: Molecular Devices URL: [Link]
-
Title: Protein-ligand binding measurements using fluorescence polarization Source: BMG Labtech URL: [Link]
-
Title: Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements Source: nanomicronspheres URL: [Link]
-
Title: Characterizing protein domain associations by Small-molecule ligand binding Source: PMC - NIH URL: [Link]
-
Title: Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery Source: PubMed URL: [Link]
-
Title: Characterization of Small Molecule–Protein Interactions Using SPR Method Source: SpringerLink URL: [Link]
-
Title: Protein Ligand Interactions Using Surface Plasmon Resonance Source: SpringerLink URL: [Link]
-
Title: Fluorescence Polarization Assay to Quantify Protein-Protein Interactions Source: SpringerLink URL: [Link]
-
Title: A beginner's guide to surface plasmon resonance Source: The Biochemist - Portland Press URL: [Link]
-
Title: Surface Plasmon Resonance for Protein-Protein Interactions Source: Affinité Instruments URL: [Link]
-
Title: Surface characteristics of small molecule–protein interactions versus... Source: ResearchGate URL: [Link]
-
Title: Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry Source: PubMed URL: [Link]
-
Title: Isothermal titration calorimetry studies of aptamer-small molecule inter- actions: practicalities and pitfalls Source: YorkSpace URL: [Link]
-
Title: Protein-Small Molecule Biomolecular Interactions – a Retrospective Source: Reichert Technologies URL: [Link]
-
Title: Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity Source: JoVE URL: [Link]
-
Title: Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 Source: Malvern Panalytical URL: [Link]
-
Title: Quick Start: Isothermal Titration Calorimetry (ITC) Source: TA Instruments URL: [Link]
-
Title: Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents Source: PubMed URL: [Link]
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Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: MDPI URL: [Link]
-
Title: Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors Source: Cumhuriyet Science Journal URL: [Link]
-
Title: Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives Source: NIH URL: [Link]
Sources
- 1. Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
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Application Note & Protocol: Formulation of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid for Preclinical Animal Models
An Application Note from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals engaged in preclinical in vivo studies.
Abstract: This document provides a comprehensive guide and detailed protocols for the formulation of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid, a compound belonging to a class of thiazole derivatives with potential biological activity.[1][2][3] Given its predicted physicochemical properties—specifically high lipophilicity and low aqueous solubility—this active pharmaceutical ingredient (API) presents a common challenge for achieving consistent and adequate exposure in animal models.[4][5] This guide details a robust and scientifically-grounded strategy based on the preparation of a micronized aqueous suspension, a widely adopted and effective approach for early-stage preclinical evaluation of Biopharmaceutics Classification System (BCS) Class II or IV compounds.[6][7] We provide step-by-step protocols for vehicle preparation, API suspension, quality control, and administration via oral (PO) gavage and intraperitoneal (IP) injection, explaining the rationale behind each step to ensure experimental success and reproducibility.
Pre-formulation Analysis and Strategy Rationale
The successful execution of in vivo studies hinges on a reliable formulation that ensures consistent delivery of the API.[8] The initial step in this process is a thorough pre-formulation assessment to understand the compound's characteristics, which dictates the most appropriate formulation strategy.[9][10][11]
Physicochemical Characterization
The known and predicted properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₂S | [12] |
| Molecular Weight | 233.29 g/mol | [12] |
| Predicted XlogP | 2.5 | [13] |
| Predicted Solubility | Poorly soluble in water | Inferred from high XlogP[4][5] |
| Classification | Likely BCS Class II or IV | [4] |
-
Interpretation: The predicted octanol-water partition coefficient (XlogP) of 2.5 indicates that the compound is significantly more soluble in lipids than in water, classifying it as lipophilic or hydrophobic.[13] Such compounds typically exhibit poor aqueous solubility, which is the primary rate-limiting step for absorption after oral administration.[4] This profile strongly suggests that a simple aqueous solution for dosing is not feasible, especially for the dose ranges often required in efficacy and toxicology studies.
Formulation Strategy Selection: The Case for a Micronized Suspension
For poorly soluble, lipophilic compounds in preclinical development, several formulation strategies exist, including co-solvent systems, lipid-based solutions, and aqueous suspensions.[7][14]
-
Co-solvent Systems (e.g., DMSO, PEG-400): While useful for solubilizing compounds, they can pose challenges. High concentrations of organic solvents can be toxic, especially in chronic studies, and may alter the intrinsic pharmacokinetic properties of the API.[15][16] Furthermore, the API can precipitate upon injection into the aqueous physiological environment, leading to erratic absorption.
-
Lipid-Based Systems (e.g., Corn Oil, SEDDS): These are excellent for highly lipophilic drugs but can be complex to develop and may influence physiological processes, such as gastrointestinal transit and lymphatic uptake, thereby confounding study results.[5][17]
-
Aqueous Suspension (Chosen Strategy): A micronized suspension is often the most pragmatic, robust, and scientifically sound approach for initial animal studies.[7] This strategy involves reducing the API's particle size to increase its surface area, which enhances the dissolution rate according to the Noyes-Whitney equation.[18][] The fine particles are then suspended in a suitable aqueous vehicle. This approach minimizes the use of organic solvents, more closely mimics a potential solid dosage form, and provides a reliable method for dose administration.[20]
The following workflow illustrates the decision-making process leading to the selection of a suspension formulation.
Caption: Formulation decision workflow based on API properties.
Materials and Equipment
Materials
-
This compound (API)
-
Methylcellulose (MC), 400 cP (or Sodium Carboxymethyl Cellulose, medium viscosity)
-
Polysorbate 80 (Tween 80)
-
Sterile Water for Injection (or equivalent purified water)
-
Sterile 0.9% Saline
-
70% Ethanol for disinfection
Equipment
-
Analytical balance
-
Spatulas and weigh boats
-
Glass beakers and graduated cylinders
-
Magnetic stirrer and stir bars
-
Mortar and pestle (agate or ceramic, for particle size reduction)
-
Alternatively: small-scale homogenizer or probe sonicator
-
Adjustable micropipettes
-
Syringes (1 mL, 3 mL)
-
Animal gavage needles (straight or curved, appropriate size for species)
-
Hypodermic needles (25-27 gauge, for IP injection)
-
pH meter (optional, for characterization)
-
Microscope and slides (for QC)
Protocol 1: Preparation of 0.5% Methylcellulose / 0.2% Tween 80 (MCT) Vehicle
This vehicle is a standard and widely used aqueous medium for suspending hydrophobic compounds. Methylcellulose acts as a suspending and viscosity-modifying agent to slow particle sedimentation, while Tween 80 is a non-ionic surfactant that acts as a wetting agent to ensure particles can be properly dispersed.[21][22]
Procedure (for 100 mL):
-
Heat Water: Heat approximately 50 mL of sterile water to 60-70°C in a glass beaker.
-
Disperse MC: Weigh 0.5 g of methylcellulose. While stirring the hot water vigorously with a magnetic stirrer, slowly sprinkle the methylcellulose powder onto the surface of the vortex to ensure each particle is wetted and prevent clumping.
-
Cool and Hydrate: Once the MC is dispersed, remove the beaker from the heat and place it in an ice bath. Add approximately 45 mL of cold sterile water while continuing to stir. Stir until the solution becomes clear and viscous. This temperature change is critical for proper hydration and solubilization of methylcellulose.
-
Add Wetting Agent: Weigh 0.2 g (or pipette 0.2 mL) of Tween 80 and add it to the cool methylcellulose solution.
-
Final Volume: Transfer the solution to a 100 mL graduated cylinder. Rinse the beaker with a small amount of sterile water and add it to the cylinder. Adjust the final volume to 100 mL with sterile water.
-
Mix and Store: Transfer back to a sterile, sealed container and stir for another 15-20 minutes to ensure homogeneity. Store refrigerated at 2-8°C for up to 2 weeks. Allow the vehicle to return to room temperature before use.
Protocol 2: Preparation of API Suspension
This protocol details the process of creating a homogenous suspension of the API in the prepared MCT vehicle. It is critical to prepare formulations fresh daily to ensure stability and dose accuracy. [23]
Example Calculation (for a 10 mg/mL suspension, 10 mL total volume):
-
API needed: 10 mg/mL * 10 mL = 100 mg
-
Vehicle needed: 10 mL
Procedure:
-
Weigh API: Accurately weigh 100 mg of this compound and place it into a clean, dry mortar.
-
Wetting the API: Add a small amount of the MCT vehicle (e.g., 200-300 µL) to the mortar. This volume should be just enough to create a thick, uniform paste.
-
Particle Size Reduction (Trituration): Gently but firmly grind the paste with the pestle for 3-5 minutes. This process, known as trituration, breaks down particle agglomerates and reduces the size of individual particles, which is critical for bioavailability and preventing needle blockage.[18][24] The paste should appear smooth and free of gritty material.
-
Transfer: Add approximately 2-3 mL of the MCT vehicle to the mortar and mix with the pestle to create a liquid slurry. Carefully transfer this slurry to a small beaker or vial containing a magnetic stir bar.
-
Rinse and Combine: Rinse the mortar and pestle with another 2-3 mL of the vehicle, collecting the rinse into the same beaker to ensure a complete transfer of the API. Repeat if necessary.
-
Final Volume and Homogenization: Add the remaining MCT vehicle to reach the final desired volume (10 mL). Place the beaker on a magnetic stirrer and stir continuously for at least 30 minutes to ensure a homogenous suspension.
-
Quality Control (QC):
-
Visual Inspection: The final suspension should appear uniform and milky, with no visible clumps or rapid sedimentation.
-
Microscopic View (Recommended): Place one drop of the suspension on a microscope slide. Observe under 10x or 20x magnification. The particles should appear small and relatively uniform in size, without large aggregates.
-
Caption: Step-by-step experimental workflow for API suspension.
Administration Guidelines
Always keep the suspension stirring during the dose-drawing process to ensure each animal receives the correct amount of API. Gently flick the syringe to remove air bubbles before administration.
Oral Gavage (PO)
Oral gavage is a common method for precise oral dosing in rodents.[16]
| Species | Typical Body Weight | Max Dosing Volume | Recommended Needle Gauge |
| Mouse | 20-30 g | 10 mL/kg (0.2-0.3 mL) | 20-22g, 1.5 inch, straight |
| Rat | 200-400 g | 10 mL/kg (2.0-4.0 mL) | 18-20g, 2-3 inch, curved |
-
Procedure: Ensure proper animal restraint. Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth. Gently pass the needle along the side of the mouth, over the tongue, and down the esophagus into the stomach. Administer the dose smoothly. Do not force the needle if resistance is met.
Intraperitoneal Injection (IP)
IP injection allows for rapid absorption, bypassing the gastrointestinal tract.[25] A fine, uniform suspension is crucial to minimize irritation and ensure consistent absorption.[26]
| Species | Typical Body Weight | Max Dosing Volume | Recommended Needle Gauge |
| Mouse | 20-30 g | 10 mL/kg (0.2-0.3 mL) | 26-27g, 3/8-1/2 inch |
| Rat | 200-400 g | 10 mL/kg (2.0-4.0 mL) | 23-25g, 5/8-1 inch |
-
Procedure: Restrain the animal to expose the abdomen. The injection site is typically in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. Insert the needle at a shallow angle (15-20 degrees) into the peritoneal cavity. Aspirate slightly to ensure no blood or urine is drawn, then inject the suspension.
Stability and Storage
-
Vehicle: The MCT vehicle can be stored at 2-8°C for up to two weeks.
-
API Suspension: It is strongly recommended to prepare the API suspension fresh on the day of use. Chemical and physical stability of the API in this vehicle is unknown, and microbial growth is a risk. If temporary storage is unavoidable, keep the suspension at 2-8°C for no more than 24 hours and protect it from light. Always re-homogenize thoroughly by vortexing and stirring before use.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| API Powder Clumps / Won't Wet | Insufficient wetting agent; improper mixing. | Ensure the API is wetted into a paste before adding the bulk of the vehicle. Increase Tween 80 concentration slightly (e.g., to 0.3%), but be mindful of potential physiological effects. |
| Suspension is Too Viscous | Concentration of methylcellulose is too high; API concentration is very high. | Use a lower viscosity grade of methylcellulose. Decrease MC concentration to 0.25%, but monitor for faster settling. If possible, formulate at a lower concentration and increase the dosing volume. |
| API Settles Too Quickly (Caking) | Insufficient viscosity; particle agglomeration. | Increase methylcellulose concentration (e.g., to 1.0%). Ensure particle size reduction step (trituration/homogenization) was performed adequately. |
| Needle Clogs During Dosing | Large API particles or aggregates. | Repeat the particle size reduction step. Filter the suspension through a coarse mesh (e.g., 100 µm cell strainer) to remove large aggregates before drawing doses. |
References
(Consolidated list of all sources cited in the text)
-
Title: API Particle Size Reduction | Micronization & Milling | CDMO - PharmaCompass.com. Source: PharmaCompass. URL: [Link]
-
Title: Using Micronization to Reduce API Particle Size | Pharmaceutical Technology. Source: Pharmaceutical Technology. URL: [Link]
-
Title: Evaluation of Different Particle Size Reduction Techniques in Application of Formulation Preparation. Source: Semantic Scholar. URL: [Link]
-
Title: Particle Size Modification - Veranova. Source: Veranova. URL: [Link]
-
Title: Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC - PubMed Central. Source: PubMed Central. URL: [Link]
-
Title: Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice | Antimicrobial Agents and Chemotherapy - ASM Journals. Source: ASM Journals. URL: [Link]
-
Title: Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar. Source: Semantic Scholar. URL: [Link]
-
Title: Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. Source: PubMed Central. URL: [Link]
-
Title: Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed. Source: PubMed. URL: [Link]
-
Title: Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2 - ResearchGate. Source: ResearchGate. URL: [Link]
-
Title: Comparison of vehicles for rat (injection volume 1ml/kg) and mouse... - ResearchGate. Source: ResearchGate. URL: [Link]
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Title: What is the best vehicle for oral gavage of genistein in mice? - ResearchGate. Source: ResearchGate. URL: [Link]
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Title: Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PubMed Central. Source: PubMed Central. URL: [Link]
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Title: Comparison of four vehicles for intraperitoneal administration of -tetrahydrocannabinol. Source: PubMed. URL: [Link]
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Title: Preformulation Studies | Pharmaceutical Formulation: The Science and Technology of Dosage Forms | Books Gateway. Source: Wiley Online Library. URL: [Link]
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Title: Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. Source: Boston University Office of Research. URL: [Link]
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Title: Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions - PMC - PubMed Central. Source: PubMed Central. URL: [Link]
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Title: Preclinical Formulations: Insight, Strategies, and Practical Considerations - PubMed Central. Source: PubMed Central. URL: [Link]
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Title: Pre-formulation Studies - YouTube. Source: YouTube. URL: [Link]
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Title: Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations - PubMed Central. Source: PubMed Central. URL: [Link]
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Title: Preclinical formulations for pharmacokinetic studies - Admescope. Source: Admescope. URL: [Link]
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Title: Preformulation Development - Creative Biolabs. Source: Creative Biolabs. URL: [Link]
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Title: Excipients Used in the Formulation of Pharmaceutical Suspensions - Page 2 of 2. Source: Pharmapproach. URL: [Link]
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Title: Excipients - Agricultural Marketing Service. Source: USDA. URL: [Link]
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Title: 2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetic acid - PubChemLite. Source: PubChemLite. URL: [Link]
-
Title: Gad Vehicles Database. Source: Charles River. URL: [Link]
-
Title: (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem. Source: PubChem. URL: [Link]
-
Title: Chemical Properties of Acetic acid, 4-methylphenyl ester (CAS 140-39-6) - Cheméo. Source: Cheméo. URL: [Link]
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Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. Source: MDPI. URL: [Link]
-
Title: (PDF) Thiazole derivatives: prospectives and biological applications - ResearchGate. Source: ResearchGate. URL: [Link]
-
Title: Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - NIH. Source: National Institutes of Health. URL: [Link]
-
Title: Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed. Source: PubMed. URL: [Link]
-
Title: Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: Novel classes of heparanase inhibitor - Research Explorer - The University of Manchester. Source: University of Manchester. URL: [Link]
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Application Notes and Protocols for the Analytical Method Development of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid
Abstract
This comprehensive guide details the analytical method development for the characterization and quantification of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid. Designed for researchers, scientists, and drug development professionals, this document provides a first-principles approach to establishing robust analytical protocols for this compound. It covers structural elucidation using spectroscopic techniques and the development and validation of a quantitative High-Performance Liquid Chromatography (HPLC) method. The methodologies are grounded in established scientific principles and adhere to the guidelines set forth by the International Council for Harmonisation (ICH).
Introduction: The Rationale for Method Development
This compound is a heterocyclic compound featuring a substituted thiazole ring, a structure of significant interest in medicinal chemistry due to the diverse biological activities of thiazole derivatives.[1][2] As with any active pharmaceutical ingredient (API) or key intermediate in drug development, establishing its identity, purity, and strength is of paramount importance.[1] A well-developed and validated analytical method is a prerequisite for ensuring product quality and consistency, and is a critical component of regulatory submissions.[1]
This guide provides the foundational steps for developing such a method, from initial structural confirmation to the establishment of a fully validated quantitative assay. The principles outlined here are designed to be a self-validating system, ensuring that the developed methods are suitable for their intended purpose.
Structural Elucidation and Characterization
Prior to quantitative analysis, the unambiguous confirmation of the chemical structure of this compound is essential. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are critical.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the methylphenyl group, the thiazole ring, and the acetic acid moiety. The aromatic protons of the 3-methylphenyl group will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The methyl group protons will present as a singlet around δ 2.4 ppm. The proton on the C5 position of the thiazole ring is expected to appear as a singlet, a characteristic feature of such derivatives.[3] The methylene protons of the acetic acid group will also be a singlet, and the acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift, which is exchangeable with D₂O.
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the ¹H NMR data by showing signals for each unique carbon atom. Key signals to identify include the carbonyl carbon of the carboxylic acid (typically δ 170-180 ppm), the carbons of the thiazole ring (with C2, C4, and C5 having characteristic shifts), and the carbons of the methylphenyl group.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
-
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the accurate mass of the molecular ion, which can be used to confirm the elemental composition of this compound (C₁₂H₁₁NO₂S).
-
Fragmentation Pattern: The mass spectrum will also show a characteristic fragmentation pattern. Common fragmentation pathways for thiazole derivatives can include cleavage of the acetic acid side chain, and rupturing of the thiazole ring.[4][5][6] Understanding these patterns is crucial for identification, especially in complex matrices.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for the quantitative analysis of non-volatile and thermally labile compounds like this compound. This section outlines the development and validation of a reversed-phase HPLC (RP-HPLC) method.
Method Development Strategy
The goal is to develop a method that is specific, accurate, precise, and robust. The physicochemical properties of this compound (a moderately polar, acidic compound) guide the initial choice of chromatographic conditions.
3.1.1. Column Selection
A C18 (octadecylsilyl) stationary phase is a versatile and robust choice for the separation of moderately polar compounds. A standard column dimension of 4.6 x 250 mm with 5 µm particles provides a good balance between efficiency and backpressure.
3.1.2. Mobile Phase Selection
A gradient elution is often preferred during development to ensure all potential impurities are eluted. A typical mobile phase for a compound like this would consist of:
-
Aqueous Phase (A): An acidic buffer to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. A 0.1% solution of orthophosphoric acid or formic acid in water is a good starting point.
-
Organic Phase (B): Acetonitrile or methanol. Acetonitrile is often preferred due to its lower viscosity and UV transparency.
A starting gradient could be from a low percentage of organic phase (e.g., 30%) to a high percentage (e.g., 90%) over 20-30 minutes to scout for the optimal elution conditions. Based on the results, an isocratic method may be developed for routine analysis if the separation of all relevant peaks is achieved within a reasonable time. For instance, a mobile phase of water:methanol (30:70) has been used for other thiazole derivatives.[7]
3.1.3. Detection
The conjugated system of the thiazole and phenyl rings suggests that the compound will have a strong UV absorbance. A UV-Vis detector is therefore suitable. The detection wavelength should be set at the absorbance maximum (λmax) of the analyte to ensure maximum sensitivity. The λmax can be determined by running a UV scan of a standard solution of the compound.
3.1.4. Sample Preparation
The sample should be dissolved in a solvent that is compatible with the mobile phase, for example, a mixture of water and acetonitrile.
Proposed HPLC Method
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Orthophosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 272 nm (Hypothetical λmax) |
| Column Temperature | 30 °C |
| Run Time | 30 minutes (for gradient development) |
Method Validation Protocol
Once the chromatographic conditions are optimized, the method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[4][8][9]
3.3.1. Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by:
-
Forced Degradation Study: The drug substance is subjected to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. The stressed samples are then analyzed to demonstrate that the analyte peak is resolved from any degradant peaks.
-
Peak Purity Analysis: Using a photodiode array (PDA) detector to assess the purity of the analyte peak in the presence of other components.
3.3.2. Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Protocol: Prepare a series of at least five concentrations of the analyte standard spanning the expected working range (e.g., 50% to 150% of the target concentration). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
3.3.3. Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol: Accuracy is assessed by the recovery of spiked samples. Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The recovery should be within 98.0% to 102.0%.
3.3.4. Precision
Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument. The RSD between the two sets of results should be ≤ 2%.
3.3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
3.3.6. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol: Introduce small changes to the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2%). The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.
Summary of Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | Analyte peak is resolved from all other peaks. Peak purity index > 0.99. |
| Linearity (r²) | ≥ 0.999 |
| Range | Typically 80% to 120% of the test concentration for an assay. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |
| LOD | Signal-to-Noise ratio of ~3:1 |
| LOQ | Signal-to-Noise ratio of ~10:1; with acceptable precision and accuracy. |
| Robustness | System suitability parameters remain within limits after minor changes to the method. |
Conclusion
The analytical method development for this compound requires a systematic approach, beginning with structural confirmation and culminating in a fully validated quantitative method. The protocols outlined in this document provide a robust framework for achieving this. By following these guidelines, researchers can ensure the generation of reliable and accurate data, which is fundamental to the successful progression of any drug development program. The principles of method validation, as detailed by the ICH, are the cornerstone of this process, ensuring that the analytical procedures are fit for their intended purpose.[6][10]
References
- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
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ResearchGate. (n.d.). Synthesis and mass spectral fragmentation patterns of some thiazole and 2-thioxo-imidazolidin-4-one derivatives. Retrieved January 13, 2026, from [Link]
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- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
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ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved January 13, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Retrieved January 13, 2026, from [Link]
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ResearchGate. (n.d.). Possible mass fragmentation pattern of compound 3. Retrieved January 13, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved January 13, 2026, from [Link]
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MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved January 13, 2026, from [Link]
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ResearchGate. (n.d.). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. Retrieved January 13, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. Retrieved January 13, 2026, from [Link]
-
RSC Publishing. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Retrieved January 13, 2026, from [Link]
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AIP Publishing. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. Retrieved January 13, 2026, from [Link]
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ResearchGate. (n.d.). Graphical representation of the thiazoline/thiazole formation (GC-MS)... Retrieved January 13, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved January 13, 2026, from [Link]
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ResearchGate. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Retrieved January 13, 2026, from [Link]
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Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved January 13, 2026, from [Link]
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Application Notes & Protocols: [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic Acid as a Versatile Scaffold in Organic Synthesis
Introduction
The thiazole ring is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds and FDA-approved drugs.[1][2] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3][4] Within this important class of compounds, molecules bearing an acetic acid moiety at the 4-position of the thiazole ring serve as exceptionally versatile intermediates in organic synthesis and drug discovery. The carboxylic acid group provides a crucial synthetic handle for derivatization, enabling the exploration of structure-activity relationships (SAR) through the formation of amides, esters, and other functional groups.
This guide focuses on [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid , a representative member of the 2-aryl-1,3-thiazole-4-acetic acid family. We will explore its synthetic utility, provide detailed, field-tested protocols for its derivatization, and discuss the mechanistic rationale behind its application in the synthesis of novel molecular entities.
| Compound Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 16441-29-5 | [5] |
| Molecular Formula | C₁₂H₁₁NO₂S | [5] |
| Molecular Weight | 233.29 g/mol | [5] |
| Appearance | Off-white to yellow solid (typical) | N/A |
Section 1: Synthetic Utility & Mechanistic Rationale
The synthetic value of this compound stems from its distinct structural features, which allow for predictable and high-yielding chemical transformations.
-
The Carboxylic Acid Handle: The primary site for synthetic modification is the acetic acid side chain. The carboxyl group (-COOH) can be readily activated to form a reactive intermediate (e.g., an acyl chloride or an active ester), which can then be coupled with a wide range of nucleophiles. Amide bond formation is the most common transformation, as it is a cornerstone of medicinal chemistry for building peptide mimics and exploring interactions with biological targets.[6]
-
The 2-Aryl Thiazole Core: The 2-(3-methylphenyl)thiazole moiety is a rigid, aromatic scaffold that serves as a key pharmacophore. It positions the acetic acid side chain and any subsequent modifications in a defined spatial orientation. The aromatic ring itself can be a site for further functionalization if required, although it is generally less reactive than the carboxylic acid.
The diagram below illustrates the key reactive sites on the molecule and the principal synthetic pathways stemming from them.
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Troubleshooting & Optimization
[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid solubility issues and solutions
Technical Support Center: [2-(3--Methylphenyl)-1,3-thiazol-4-yl]acetic acid
Welcome to the technical support center for [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. We provide in-depth troubleshooting advice and frequently asked questions to ensure the successful application of this compound in your research.
Troubleshooting Guide: Addressing Solubility Issues
This section addresses specific problems you may encounter in the laboratory. Each solution is grounded in physicochemical principles to help you understand the causality behind the experimental choices.
Q1: My compound won't dissolve in aqueous buffers like PBS (pH 7.4). What is the primary cause of this issue?
A1: The primary reason for the poor aqueous solubility of this compound is its chemical structure. As a carboxylic acid, its solubility is highly dependent on the pH of the medium[1][2]. The molecule contains a nonpolar phenyl and thiazole ring system, which contributes to its hydrophobic nature and low intrinsic solubility in water[3][4].
At a neutral pH of 7.4, the carboxylic acid group (–COOH) is only partially ionized to its carboxylate form (–COO⁻). For significant aqueous solubility, the majority of the acid molecules must be converted to their more soluble, charged (ionized) form[2][5]. This typically requires a pH significantly above the compound's pKa.
Q2: I'm observing inconsistent results and precipitation when trying to make a stock solution. What could be happening?
A2: Inconsistent results and precipitation are often linked to two key factors: polymorphism and solvent choice.
-
Polymorphism: The compound may exist in different crystalline forms, or polymorphs, each with a unique crystal lattice structure. These different forms can have varying physical properties, including solubility and dissolution rate[6][7]. It's possible that you are working with a less soluble, more stable polymorph. Metastable polymorphs are often more soluble but can convert to a more stable, less soluble form over time, causing precipitation[8]. A thorough polymorph screening is often necessary in drug development to identify and control the crystalline form.
-
Solvent Choice & Concentration: While it's tempting to use purely aqueous solutions, this compound likely has limited solubility in water alone. For creating concentrated stock solutions, organic solvents are recommended. A related compound, [2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid hydrobromide, shows moderate solubility in polar aprotic solvents like DMSO and DMF[9]. When a concentrated organic stock is diluted into an aqueous buffer, the compound can precipitate if its solubility limit in the final mixed-solvent system is exceeded. This is a common issue known as "antisolvent precipitation."
Q3: How can I systematically improve the aqueous solubility of this compound for my cell-based assays?
A3: A systematic approach involves manipulating the pH, considering salt formation, or using formulation aids.
Strategy 1: pH Adjustment The most direct method is to increase the pH of your aqueous medium. As a carboxylic acid, increasing the pH will deprotonate the –COOH group to the much more water-soluble –COO⁻ carboxylate ion[2][4].
-
Rationale: According to the Henderson-Hasselbalch equation, when the pH is equal to the pKa of the carboxylic acid, the compound will be 50% ionized. To ensure near-complete ionization and significantly enhanced solubility, the pH should be adjusted to at least 1.5 to 2 units above the compound's pKa.
Strategy 2: Salt Formation Converting the acidic parent compound into a salt is a highly effective and widely used strategy to improve solubility and dissolution rates[10][11][12]. By reacting the carboxylic acid with a suitable base (a counterion), a more soluble salt form is created.
-
Common Counterions for Acidic Drugs: Sodium (Na⁺), Potassium (K⁺), Calcium (Ca²⁺), or amine bases like tromethamine are frequently used[13][14].
-
Benefit: Salt forms often exhibit dramatically higher aqueous solubility compared to the free acid form[15][16].
Strategy 3: Use of Co-solvents For preclinical studies, co-solvents can be employed to increase solubility. Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds[17].
-
Recommended Co-solvents: Ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) are commonly used.
-
Caution: The concentration of co-solvents must be carefully controlled in cell-based assays, as they can be toxic to cells at higher concentrations. Always run a vehicle control to account for any effects of the co-solvent itself.
Below is a workflow to guide your solubility enhancement strategy.
Caption: A decision workflow for troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility behavior of this compound in different types of solvents?
A1: Based on its structure (a carboxylic acid with aromatic rings), the expected solubility profile is as follows:
| Solvent Type | Examples | Expected Solubility | Rationale |
| Aqueous (Acidic pH) | pH 1-4 Buffers | Very Low | The carboxylic acid group is protonated (–COOH), making the molecule neutral and dominated by its hydrophobic components.[2] |
| Aqueous (Basic pH) | pH 8-10 Buffers | High | The carboxylic acid is deprotonated to the highly polar carboxylate ion (–COO⁻), which is readily solvated by water.[4][5] |
| Polar Aprotic Solvents | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can effectively solvate both the polar and nonpolar parts of the molecule. This is ideal for stock solutions.[9] |
| Polar Protic Solvents | Ethanol, Methanol | Moderate | These solvents can hydrogen bond with the carboxylic acid group, but the hydrophobic backbone may limit high solubility. |
| Nonpolar Solvents | Hexane, Toluene | Very Low | The polar carboxylic acid group makes the compound incompatible with nonpolar solvents. |
Q2: What is the first experimental step I should take to solubilize this compound in an aqueous solution for a biological assay?
A2: The most practical first step is to prepare a high-concentration stock solution in 100% DMSO and then dilute it serially into your aqueous assay buffer. However, you must ensure the final concentration of DMSO is low (typically <0.5%) to avoid artifacts in biological systems.
If direct dissolution in a buffer is required, the first step should be pH modification . Prepare a series of buffers with increasing pH (e.g., 7.5, 8.0, 8.5, 9.0) and test the solubility. This will help you determine the minimum pH required to achieve your target concentration.
Q3: Could forming a salt of my compound cause problems later on, for example, during in vivo studies?
A3: While salt formation is an excellent strategy, it can introduce complexities. One potential issue is the common ion effect . If a salt (e.g., a sodium salt) is administered in a biological medium that already contains a high concentration of that ion (e.g., sodium chloride in gastrointestinal fluids), it can suppress the dissolution of the salt and lead to precipitation of the less soluble free acid[11]. Another consideration is the stability of the salt form; some salts are hygroscopic (absorb moisture), which can affect handling and stability[13]. Therefore, selecting the right salt form requires careful screening and characterization[10].
Experimental Protocols
Protocol 1: Preparation of an Alkalized Aqueous Solution
This protocol describes how to solubilize the compound by pH adjustment for in vitro assays.
-
Objective: To prepare a 1 mM aqueous solution of this compound.
-
Materials:
-
This compound powder.
-
Deionized water.
-
1 M Sodium Hydroxide (NaOH) solution.
-
Calibrated pH meter.
-
-
Procedure:
-
Weigh the amount of compound needed for a 1 mM solution (Molecular Weight: 233.29 g/mol ).
-
Add the powder to a volume of deionized water slightly less than the final desired volume. The compound will likely not dissolve and will form a suspension.
-
While stirring, add the 1 M NaOH solution dropwise.
-
Monitor the pH continuously with a calibrated pH meter.
-
Continue adding NaOH until the compound fully dissolves. Note the pH at which dissolution occurs. This indicates you have surpassed the pKa and formed the soluble sodium salt in situ.
-
Adjust the pH to the desired final value for your experiment (e.g., pH 8.0), ensuring it remains high enough to maintain solubility.
-
Add deionized water to reach the final target volume.
-
Sterile filter the solution if it will be used in cell culture.
-
Caption: Step-by-step workflow for solubilizing the compound using pH adjustment.
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]
-
PharmaCores. (2023). Polymorphism in Drugs: Why Crystal Forms Matter. Available at: [Link]
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Giron, D. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics. Available at: [Link]
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Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences. Available at: [Link]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. Available at: [Link]
- Singh, A., et al. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
- Di Martino, P., et al. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. MDPI.
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Mettler Toledo. Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Available at: [Link]
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World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
- Al-Ghaban, D. A. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer.
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Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH?. Available at: [Link]
- Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews.
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JOCPR. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Available at: [Link]
-
UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available at: [Link]
- International Journal of Pharmaceutical and Chemical Analysis. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability.
-
Taylor & Francis. (2019). Cosolvent – Knowledge and References. Available at: [Link]
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ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. Available at: [Link]
-
Pearson. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Available at: [Link]
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OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Available at: [Link]
-
Britannica. Carboxylic acid - Properties, Structure, Reactions. Available at: [Link]
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- 7. mt.com [mt.com]
- 8. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid hydrobromide (1171562-77-8) for sale [vulcanchem.com]
- 10. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. rjpdft.com [rjpdft.com]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. research.aston.ac.uk [research.aston.ac.uk]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 17. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Optimizing [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid Synthesis
Welcome to the technical support center for the synthesis of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing the synthetic yield and purity of this important thiazole derivative. Drawing from established chemical principles and field-proven methodologies, we will address common experimental challenges in a direct question-and-answer format.
I. Synthetic Overview & Core Challenges
The synthesis of this compound is typically achieved via a two-step process. The foundational reaction is the Hantzsch Thiazole Synthesis , a robust method for forming the thiazole ring, followed by ester hydrolysis to yield the final carboxylic acid.[1][2] While reliable, this pathway presents several critical control points where yield can be compromised.
The primary challenges researchers face include:
-
Sub-optimal yield during the initial Hantzsch cyclization.
-
Formation of persistent impurities and isomeric byproducts.
-
Incomplete hydrolysis of the intermediate ester.
-
Difficulties in purification of the final product.
This guide provides a systematic approach to troubleshooting these and other issues.
Overall Synthetic Workflow
The synthesis begins with the condensation of a thioamide and an α-haloester to form the thiazole core, followed by saponification.
Caption: High-level two-step synthesis workflow.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and a clear path to resolution.
Issue 1: Low Yield in Hantzsch Cyclization (Step 1)
Question: My yield for the formation of ethyl [2-(3-methylphenyl)-1,3-thiazol-4-yl]acetate is consistently below 50%. What are the likely causes and how can I improve it?
Answer: A low yield in the Hantzsch synthesis step typically points to one of four areas: reagent quality, reaction conditions, stoichiometry, or side reactions.
1. Reagent Purity & Stability:
-
Causality: The α-halo ketone (ethyl 4-chloroacetoacetate) is susceptible to degradation. Impurities in either the thioamide or the halo-ketone can lead to a host of unwanted side reactions, consuming starting material and complicating purification.[3]
-
Solution:
-
Ensure the 3-methylthiobenzamide is of high purity. If in doubt, recrystallize it.
-
Use freshly opened or recently prepared ethyl 4-chloroacetoacetate. This reagent can be unstable; verify its purity via ¹H NMR if it has been stored for an extended period.
-
2. Reaction Conditions (Solvent & Temperature):
-
Causality: The solvent plays a critical role in facilitating the nucleophilic attack and subsequent cyclization. Temperature controls the reaction rate; insufficient heat leads to incomplete conversion, while excessive heat can promote byproduct formation.[4][5]
-
Solution:
-
Solvent Choice: Ethanol is a standard and effective solvent. However, if yields are poor, consider screening other solvents. Aprotic polar solvents like Dimethylformamide (DMF) can sometimes accelerate the reaction.[4]
-
Temperature Optimization: This reaction typically requires heating to proceed efficiently.[5] Start with refluxing ethanol (~78°C). If conversion is slow (monitor by TLC), a modest increase in temperature by switching to a higher-boiling solvent like n-butanol might be beneficial. Modern approaches using microwave irradiation have also been shown to dramatically reduce reaction times and improve yields.[3]
-
3. Stoichiometry:
-
Causality: The reaction proceeds via a 1:1 molar ratio. However, using a slight excess of one reagent can drive the reaction to completion by ensuring the full consumption of the other, often more valuable or sensitive, starting material.
-
Solution:
-
Employ a slight excess (1.1 to 1.2 equivalents) of the 3-methylthiobenzamide. This helps to ensure the complete conversion of the less stable ethyl 4-chloroacetoacetate.
-
4. pH Control:
-
Causality: The Hantzsch synthesis is sensitive to pH. While often run under neutral conditions, unintended acidity can influence the reaction pathways and potentially lead to side products.[4]
-
Solution:
-
The reaction should be performed under neutral conditions. The hydrohalic acid (HCl) generated during the reaction can be neutralized by adding a non-nucleophilic base like sodium carbonate or pyridine, though this is often done during the workup.[6]
-
Caption: Simplified mechanism of Hantzsch thiazole synthesis.
Q2: Are there any common side reactions to be aware of?
A2: Yes. The primary side reaction of concern is the formation of isomeric impurities, particularly if using N-substituted thioureas. [4]For the synthesis of this compound, since the thioamide is not N-substituted, this specific issue is less prevalent. However, decomposition of the α-haloester starting material is a significant risk that can lead to a complex mixture of byproducts. Ensuring the freshness and purity of this reagent is paramount. [3][4] Q3: How should I monitor the progress of these reactions?
A3: Thin Layer Chromatography (TLC) is the most convenient method.
-
Step 1 (Cyclization): Use a mobile phase like 3:1 Hexanes:Ethyl Acetate. You should see the starting materials' spots disappear and a new, single spot for the product ester appear.
-
Step 2 (Hydrolysis): Use the same mobile phase. The starting ester will have a relatively high Rf. The product, being a carboxylate salt in the basic reaction mixture, will remain at the baseline (Rf = 0). After acidification during workup, the final acid product will have a lower Rf than the starting ester. The reaction is complete when the ester spot is gone.
IV. Optimized Experimental Protocols
Protocol 1: Synthesis of Ethyl [2-(3-methylphenyl)-1,3-thiazol-4-yl]acetate (Step 1)
-
To a round-bottom flask equipped with a condenser and magnetic stirrer, add 3-methylthiobenzamide (1.0 eq).
-
Add absolute ethanol (approx. 5 mL per mmol of thioamide).
-
Add ethyl 4-chloroacetoacetate (1.05 eq) to the stirred solution.
-
Heat the mixture to reflux (approx. 78-80°C) for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting thioamide is consumed.
-
Once complete, cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
The crude residue can be taken directly to the next step or purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of this compound (Step 2)
-
Dissolve the crude ethyl ester from Step 1 in a mixture of ethanol and water (2:1 v/v).
-
Add sodium hydroxide (2.5 eq) and heat the mixture to 60-70°C for 3 hours.
-
Monitor the hydrolysis by TLC until the ester spot has completely disappeared.
-
Cool the mixture to room temperature and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x volume) to remove any neutral impurities.
-
Place the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M HCl, with vigorous stirring.
-
Collect the resulting white/off-white precipitate by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum to yield the final product.
V. Data Summary Table
| Parameter | Step 1: Hantzsch Cyclization | Step 2: Hydrolysis | Rationale & Key Considerations |
| Key Reagents | 3-Methylthiobenzamide, Ethyl 4-chloroacetoacetate | NaOH or KOH | Purity of starting materials is critical for yield in Step 1. [3] |
| Stoichiometry | 1.0 eq Thioamide, 1.05 eq Haloester | 2.0 - 3.0 eq Base | A slight excess of the haloester can be used, but excess thioamide is also common. A large excess of base drives hydrolysis to completion. |
| Solvent | Ethanol, DMF | Ethanol / Water | Ethanol is a good starting point for Step 1. A mixed solvent system is essential for Step 2 to ensure solubility of all components. [5] |
| Temperature | Reflux (~80°C) | 60 - 80°C | Sufficient heat is required for both steps, but excessive temperatures can promote side reactions. [4] |
| Reaction Time | 4 - 8 hours | 2 - 6 hours | Must be monitored by TLC to determine the point of completion. [3] |
| Workup | Solvent Evaporation | Acid-Base Extraction | The acidic nature of the final product allows for a highly effective purification via extraction. |
VI. References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Boutoual, M., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(9), 15636-15653. Available at: [Link]
-
Evano, G. (2019). Synthesis of Thiazoles. YouTube. Available at: [Link]
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
-
Taylor & Francis Online. (2017). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]
-
ResearchGate. (n.d.). Hantzsch thiazole synthesis. Retrieved from [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]
Sources
[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid stability and degradation pathways
Welcome to the technical support guide for [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid (CAS 16441-29-5). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation characteristics of this compound. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and validated experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
Answer: For long-term stability, the solid compound should be stored in a well-sealed container, protected from light, at a temperature of 2-8°C. The thiazole moiety and the acetic acid side chain are generally stable in the solid state under these conditions. Thermogravimetric analysis (TGA) of structurally analogous compounds indicates thermal decomposition does not typically begin until temperatures exceed 200°C, suggesting excellent stability under ambient storage conditions for shorter durations.[1] However, protection from light is crucial, as aryl-substituted thiazoles can be susceptible to photodegradation.[2]
Q2: My aqueous solution of the compound is showing signs of degradation. At what pH is it most stable?
Answer: The stability of this compound in aqueous solution is highly pH-dependent.
-
Acidic to Neutral pH (pH 3-7): The compound is expected to exhibit its greatest stability in this range. The carboxylic acid group will be partially or fully ionized, but the core thiazole ring structure remains stable.
-
Alkaline pH (pH > 8): Caution is advised. Thiazole-containing compounds, particularly esters and acids, can be prone to hydrolysis under alkaline conditions.[1] For a similar thiazole derivative, hydrolysis was noted at a pH greater than 10.[1] This is likely due to base-catalyzed hydrolysis of the thiazole ring or other susceptible functional groups. We recommend preparing fresh solutions and avoiding prolonged storage at high pH.
Q3: I've observed significant degradation when my samples are exposed to laboratory light. Is this compound photolabile, and what is the mechanism?
Answer: Yes, there is strong evidence that aryl-substituted thiazole acetic acids are susceptible to photodegradation. A detailed study on a structurally related compound, {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid, revealed a specific and unique degradation pathway upon exposure to visible light.[2]
The proposed mechanism involves a reaction with singlet oxygen (¹O₂) via a [4+2] Diels-Alder cycloaddition across the thiazole ring. This reaction forms a highly unstable endoperoxide intermediate, which then rapidly rearranges and fragments to yield amide-based degradants.[2] This pathway suggests that the thiazole ring itself is the primary chromophore and reaction site. Therefore, it is critical to protect solutions and solid samples of this compound from light to prevent the formation of these photo-degradants.
Caption: Figure 1: Proposed Photodegradation Pathway.
Q4: Is the compound susceptible to oxidative degradation?
Answer: Yes, the thiazole ring can be susceptible to oxidative stress. Advanced oxidation processes (AOPs), such as those using hydroxyl radicals (e.g., from UV/H₂O₂), are known to degrade thiazole-containing pollutants.[3] The sulfur atom in the thiazole ring is a potential site for oxidation.[4][5]
In a laboratory setting, this means that exposure to strong oxidizing agents (e.g., hydrogen peroxide, peroxides in solvents like THF or ether) or conditions that generate radicals could lead to degradation. Common degradation products might include sulfoxides or ring-cleaved fragments. When conducting experiments, it is advisable to use fresh, high-purity solvents and consider purging solutions with an inert gas like nitrogen or argon if oxidative stability is a concern.
Troubleshooting Guide: Degradation Issues
Problem: Unexpected peaks appearing in my HPLC chromatogram over time.
| Potential Cause | Recommended Actions & Explanation |
| Photodegradation | Action: Prepare and store all samples in amber vials or wrap standard glassware in aluminum foil. Minimize exposure to ambient light during sample handling. Explanation: As detailed in FAQ Q3, this compound class is known to be photolabile.[2] The appearance of new peaks, especially in samples left on a benchtop, strongly suggests photodegradation. A dark control sample is essential for diagnosis.[6] |
| Hydrolytic Degradation | Action: Check the pH of your solution. If it is alkaline (pH > 8), buffer your solution to a neutral or slightly acidic pH (e.g., pH 4-6) for improved stability. Prepare fresh solutions daily if working in unbuffered aqueous media. Explanation: Thiazole derivatives can undergo hydrolysis in strongly alkaline conditions.[1] |
| Oxidative Degradation | Action: Use freshly opened, high-purity solvents. If using solvents prone to peroxide formation (e.g., THF, diethyl ether), ensure they are tested for and free of peroxides. Consider de-gassing solvents and blanketing samples with nitrogen. Explanation: The thiazole ring is susceptible to oxidation, which can be initiated by contaminants in solvents or dissolved oxygen.[3][4] |
| Thermal Degradation | Action: Avoid excessive heating of samples during preparation (e.g., sonication, dissolution). If heating is necessary, perform it for the minimum time required. Explanation: While the compound is thermally stable in solid form to high temperatures[1], prolonged heating in solution can accelerate other degradation pathways like hydrolysis or oxidation. |
Summary of Forced Degradation Conditions & Expected Pathways
| Stress Condition | Typical Reagents & Conditions (ICH Guideline Basis)[7][8] | Primary Degradation Pathway to Investigate |
| Acid Hydrolysis | 0.1 M HCl, heated (e.g., 60-80°C) | Potential thiazole ring opening (harsh conditions) |
| Base Hydrolysis | 0.1 M NaOH, ambient or heated | Thiazole ring hydrolysis/cleavage[1] |
| Oxidation | 3-30% H₂O₂, ambient temperature | Oxidation of sulfur atom, ring cleavage[3] |
| Photolysis | Exposure to >1.2 million lux hours and >200 W·h/m² UV light[9] | [4+2] Cycloaddition with ¹O₂, rearrangement[2] |
| Thermal | Solid or solution heated (e.g., 80-100°C) | Acceleration of other pathways; decarboxylation at very high temps |
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol is designed to intentionally degrade the sample to identify potential degradants and establish a stability-indicating analytical method, in line with ICH guidelines.[7]
Sources
- 1. [2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid hydrobromide (1171562-77-8) for sale [vulcanchem.com]
- 2. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. biomedres.us [biomedres.us]
- 9. database.ich.org [database.ich.org]
Technical Support Center: Crystallization of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid
Welcome to the dedicated technical guide for the crystallization of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid (CAS 16441-29-5). This document provides in-depth troubleshooting advice and best practices to assist researchers, scientists, and drug development professionals in obtaining high-quality crystals of this compound. The crystallization process is a critical purification step that significantly impacts purity, stability, and downstream handling.[1][2] This guide is structured to address common challenges encountered in the laboratory, explaining the scientific principles behind each recommendation.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence crystallization?
A: The molecule possesses a carboxylic acid group, a thiazole ring, and a methylphenyl (tolyl) group.[3] This combination imparts moderate polarity. The carboxylic acid moiety allows for pH-dependent solubility and the potential for strong hydrogen bonding in the crystal lattice. The aromatic and heterocyclic rings contribute to van der Waals interactions. Understanding these features is crucial for solvent selection, as the ideal solvent must effectively solvate the molecule at high temperatures but not at low temperatures to achieve the necessary supersaturation for crystallization.[4]
Q2: What are the primary methods for inducing crystallization for this compound?
-
Anti-solvent Addition: This technique involves dissolving the compound in a "good" solvent and then slowly adding a miscible "poor" solvent (an anti-solvent) in which the compound is insoluble, thereby forcing it to crystallize.[1][7]
-
Evaporation: Slow evaporation of the solvent from a solution increases the compound's concentration, leading to supersaturation and crystallization.[5] This is often used for small-scale crystallizations when trying to obtain single crystals for analysis.
Q3: Is polymorphism a potential concern for thiazole derivatives like this one?
A: Yes, polymorphism—the ability of a compound to exist in more than one crystal form—is a significant consideration for many pharmaceutical compounds, including thiazole derivatives.[10][11][12] Different polymorphs can have different physical properties, including solubility, stability, and bioavailability.[5] The choice of solvent and the specific crystallization conditions (e.g., cooling rate) can influence which polymorphic form is obtained.[10][12] Therefore, it is critical to characterize the resulting solid form using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to ensure consistency.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q4: My compound refuses to crystallize from solution, even after cooling for an extended period. What's wrong?
A: This is a common issue that typically points to a failure to achieve supersaturation or an inhibition of the nucleation process.[13][14]
-
Plausible Causes:
-
Excessive Solvent: The most frequent cause is using too much solvent, meaning the solution remains undersaturated or within the metastable zone even at low temperatures.[15][16]
-
Inhibition of Nucleation: High purity can sometimes hinder crystallization if there are no sites (like dust or micro-impurities) for heterogeneous nucleation to begin.[9][17] Alternatively, certain soluble impurities can actively inhibit the formation of crystal nuclei.
-
High Solubility: The compound may be too soluble in the chosen solvent, even at reduced temperatures.
-
-
Recommended Solutions:
-
Induce Supersaturation: Gently heat the solution and evaporate a portion of the solvent to increase the concentration. Allow it to cool again slowly.[15][16]
-
Promote Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic glass fragments can act as nucleation sites.[4][16]
-
Seeding: If available, add a single, tiny crystal of the pure compound (a "seed crystal") to the cooled solution. This provides a template for crystal growth.[9][16][18]
-
-
Change Solvent System: If the compound remains soluble, the solvent is inappropriate. Recover the compound by evaporating the solvent and attempt recrystallization with a less effective solvent or an anti-solvent system.[15]
-
Q5: Instead of solid crystals, my compound has separated as an oil. How can I fix this?
A: This phenomenon, known as "oiling out," occurs when the solute precipitates from the solution at a temperature above its melting point in the solvent system, or when the supersaturation is too high for orderly crystal lattice formation.[15][19]
-
Plausible Causes:
-
High Impurity Concentration: Impurities can significantly depress the melting point of the compound, leading to the formation of a low-melting eutectic mixture.[15]
-
Excessive Supersaturation: Cooling the solution too rapidly or using a very high concentration can cause the compound to crash out of solution as a disorganized, supercooled liquid (oil) rather than an ordered crystal.[20]
-
Inappropriate Solvent: The solvent may not be ideal for promoting a stable crystal lattice.
-
-
Recommended Solutions:
-
Reduce Supersaturation Rate: Re-heat the solution until the oil redissolves. If necessary, add a small amount of additional solvent to ensure complete dissolution.[15][20] Then, allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop.[2]
-
Modify the Solvent: Add a small amount of a solvent in which the compound is less soluble (an anti-solvent) before cooling to change the solvation environment.
-
Purify the Material: If oiling persists, the issue is likely due to impurities. Consider purifying the crude material first, for example, by column chromatography, before attempting recrystallization.[20]
-
Q6: I managed to get crystals, but my final yield is extremely low. How can I improve it?
A: A low yield indicates that a significant amount of your compound remains in the mother liquor after filtration.
-
Plausible Causes:
-
Excessive Initial Solvent: Using too much solvent to dissolve the compound will result in high losses, as a substantial portion will remain dissolved even when cold.[15][19]
-
Premature Filtration: Filtering the crystals before the solution has fully cooled will leave dissolved product behind.
-
Inappropriate Washing: Washing the collected crystals with a warm or highly effective solvent will redissolve some of the product.[4]
-
-
Recommended Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound. This ensures the solution becomes highly supersaturated upon cooling.[2][4]
-
Maximize Cooling: Ensure the solution is cooled to the lowest practical temperature (e.g., using an ice bath) and allowed to stand for a sufficient time to maximize crystal precipitation.
-
Recover a Second Crop: Concentrate the mother liquor by evaporating some of the solvent and re-cooling it to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Proper Washing Technique: Always wash the filtered crystals with a minimal amount of ice-cold crystallization solvent to remove residual impurities without dissolving the product.[2]
-
Q7: The crystals that formed are very fine needles, making them difficult to filter and dry. How can I get better-quality crystals?
A: Crystal morphology, or "habit," is heavily influenced by the solvent and the rate of crystal growth.[21][22][23] Needle-like crystals often result from very rapid growth along one axis, which is common in conditions of high supersaturation.
-
Plausible Causes:
-
Rapid Cooling: Fast cooling leads to rapid nucleation and growth, which can favor the formation of small, needle-like crystals.[9][17]
-
Solvent Effects: The solvent itself interacts differently with various crystal faces, promoting or inhibiting growth in specific directions.[21][24] Some solvents inherently favor acicular (needle-like) habits for certain compounds.
-
Presence of Impurities: Certain impurities can adsorb to specific crystal faces, inhibiting their growth and leading to an elongated crystal shape.[25][26][27]
-
-
Recommended Solutions:
-
Slow Down Crystallization: The most effective strategy is to decrease the rate of cooling. Allow the flask to cool to room temperature on the benchtop before transferring it to a cooling bath. Insulating the flask can further slow this process.[2]
-
Experiment with Solvents: Try a different solvent or a solvent mixture. The interactions between the solvent and the crystal surface can dramatically alter the crystal habit.[22][23][28] For example, switching from a highly polar solvent to a moderately polar one might yield more prismatic crystals.
-
Consider Ostwald Ripening: After initial crystallization, holding the crystal slurry at a constant temperature for an extended period can allow smaller particles to dissolve and redeposit onto larger ones, improving the overall particle size distribution.
-
Recommended Experimental Protocol: Cooling Crystallization
This protocol provides a general workflow for crystallizing this compound.
-
Solvent Selection:
-
Place a small amount of the crude compound (approx. 20-30 mg) into several test tubes.
-
Add different solvents (see table below) dropwise to each tube at room temperature to assess solubility.
-
An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.[2][4] Common candidates include alcohols (ethanol, isopropanol), esters (ethyl acetate), and aromatic hydrocarbons (toluene), potentially with water or hexane as an anti-solvent.
-
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate or in a water bath) with gentle swirling.
-
Continue adding the hot solvent just until the compound is fully dissolved. Avoid using a large excess.[2]
-
-
Decolorization (Optional):
-
If the solution is highly colored due to impurities, remove it from the heat and allow it to cool slightly.
-
Add a very small amount of activated charcoal, swirl, and bring the solution back to a boil for a few minutes. The charcoal will adsorb colored impurities.
-
-
Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal or other solids. This step must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[9]
-
Once at room temperature, place the flask in an ice-water bath to maximize the crystal yield.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to rinse away the mother liquor.
-
Break the vacuum and gently press the crystals with a clean stopper to remove excess solvent.
-
-
Drying:
-
Carefully transfer the crystals to a watch glass and allow them to air dry. For faster results, a vacuum oven at a mild temperature can be used. Ensure the compound is dry before measuring the final mass and performing further analysis.
-
Data Presentation: Solvent Selection Guide
The choice of solvent is the most critical parameter in crystallization.[21][22] This table provides a starting point for screening.
| Solvent | Polarity | Potential Role | Notes |
| Water | High | Anti-Solvent / Unsuitable | The compound is likely poorly soluble in water due to its aromatic rings, but it could be an effective anti-solvent when used with a miscible polar solvent like ethanol or acetone.[29] |
| Ethanol | High | Solvent | Good candidate. Offers a good balance of polarity and volatility. Solubility should be significantly higher when hot compared to cold. |
| Acetone | Medium-High | Solvent | A strong solvent; may dissolve the compound too well even when cold, potentially leading to low yields unless used with an anti-solvent. |
| Ethyl Acetate | Medium | Solvent | Excellent choice for many organic acids. Often provides high-quality crystals. |
| Toluene | Low | Solvent | The methylphenyl group suggests some solubility in aromatic solvents. May require slow cooling. |
| Hexane | Very Low | Anti-Solvent | The compound will be insoluble in hexane. Ideal for use as an anti-solvent with more polar solvents like ethyl acetate or acetone. |
Visualization: Troubleshooting Workflow
This diagram illustrates a logical progression for diagnosing and solving common crystallization problems.
Sources
- 1. contractpharma.com [contractpharma.com]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. scbt.com [scbt.com]
- 4. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 5. syrris.com [syrris.com]
- 6. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 7. bia.si [bia.si]
- 8. youtube.com [youtube.com]
- 9. Video: Crystal Growth: Principles of Crystallization [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous control of polymorphism and morphology via gelatin induction for concomitant systems: case study of sulfathiazole - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sarahlambart.com [sarahlambart.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. quora.com [quora.com]
- 17. Crystal Growth [xray.uky.edu]
- 18. unifr.ch [unifr.ch]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Understanding the role of solvent in regulating the crystal habit - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 23. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. mdpi.com [mdpi.com]
- 26. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol [ouci.dntb.gov.ua]
- 27. scilit.com [scilit.com]
- 28. m.youtube.com [m.youtube.com]
- 29. Tips & Tricks [chem.rochester.edu]
Technical Support Center: [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid
Welcome to the technical support guide for [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid (CAS 16441-29-5).[1] This resource is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and optimize the purification of this important heterocyclic compound. Our goal is to move beyond simple protocols and provide a deeper understanding of the principles behind achieving high purity.
Frequently Asked Questions (FAQs)
Q1: My final product has a low and broad melting point. What are the likely impurities?
A low or broad melting point is a primary indicator of impurities. Based on its common synthesis route, the Hantzsch thiazole synthesis, several impurities are possible.[2][3] The synthesis typically involves the cyclocondensation of 3-methylthiobenzamide with an ethyl 4-haloacetoacetate, followed by the hydrolysis of the resulting ester.
Potential Impurities Include:
-
Unreacted Starting Materials: 3-methylthiobenzamide or the haloacetate precursor.
-
Incomplete Hydrolysis: The most common impurity is often the ethyl ester intermediate, ethyl [2-(3-methylphenyl)-1,3-thiazol-4-yl]acetate.
-
Side-Reaction Products: The Hantzsch synthesis can occasionally yield isomeric or polymeric byproducts, although it is generally a high-yielding reaction.[4][5]
-
Residual Solvents: Solvents used during the reaction or initial workup (e.g., ethanol, THF, ethyl acetate).
Q2: How do I choose between Recrystallization and Column Chromatography for purification?
The choice depends on the nature and quantity of the impurities, as well as the scale of your experiment.
-
Recrystallization is ideal for removing small amounts of impurities from a large amount of product, especially when the impurities have significantly different solubility profiles from the target compound.[6] It is often the most efficient method for a final purification step on a multi-gram scale.
-
Column Chromatography is a more powerful separation technique, capable of separating compounds with very similar properties.[7] It is the preferred method when dealing with multiple impurities, impurities with similar solubility to the product, or for purifying small (milligram) scale reactions where material loss during recrystallization is a concern.[8]
The following workflow can guide your decision:
Caption: Decision workflow for selecting a purification method.
Q3: My compound is an oil or a waxy solid after synthesis. How can I crystallize it?
An oily or non-crystalline product often indicates the presence of significant impurities, particularly residual solvents or the ethyl ester intermediate, which can act as an "impurity oil" preventing the lattice formation of the desired carboxylic acid.
Recommended Action:
-
Acid-Base Wash: First, perform an acid-base extraction as detailed in the troubleshooting guides below. This is highly effective at separating the desired carboxylic acid from neutral impurities like the ethyl ester.
-
Solvent Trituration: If the product is still waxy, try triturating (slurrying) the material in a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., hexanes or diethyl ether). This can often "crash out" the product as a solid.
-
Re-evaluate Hydrolysis: Ensure the ester hydrolysis step went to completion. You may need to repeat the hydrolysis with fresh base (e.g., NaOH or KOH in an ethanol/water mixture) and extended heating.[9]
In-Depth Troubleshooting & Experimental Protocols
This section provides detailed, validated protocols for the most common purification challenges.
Guide 1: Purification via Optimized Recrystallization
Recrystallization is a powerful technique that relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[6]
Protocol 1: Step-by-Step Recrystallization
-
Solvent Screening: The key to successful recrystallization is selecting an appropriate solvent. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. See the table below for starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is critical for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Data Table: Recrystallization Solvent Selection
| Solvent | Polarity | Boiling Point (°C) | Suitability & Scientist's Notes |
| Ethanol/Water | Polar Protic | Variable | Excellent Starting Point. Dissolve in minimal hot ethanol, then add hot water dropwise until the solution becomes turbid. Add a few drops of hot ethanol to clarify and then cool. |
| Acetic Acid | Polar Protic | 118 | Often an excellent solvent for carboxylic acids, promoting well-defined crystal growth.[10][11] Use glacial acetic acid in a fume hood. |
| Ethyl Acetate | Polar Aprotic | 77 | Good for dissolving the compound, but may require addition of a non-polar co-solvent like hexane to induce precipitation. |
| Toluene | Non-polar | 111 | Less likely to be a primary solvent, but can be useful as a co-solvent or for removing non-polar impurities. |
Guide 2: Purification via Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.
Protocol 2: Step-by-Step Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.
-
Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃). Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. The deprotonated carboxylate salt of your product will be in the upper aqueous layer, while neutral impurities (like the ethyl ester) will remain in the lower organic layer.
-
Extraction: Drain the organic layer and set it aside. Collect the aqueous layer. To ensure complete recovery, re-extract the organic layer with a fresh portion of the basic solution and combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated acid (e.g., 4M HCl) with stirring until the pH is ~2.[12] The pure carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Caption: Workflow for purification by acid-base extraction.
Guide 3: Purification via Flash Column Chromatography
For challenging separations, flash column chromatography using silica gel is the method of choice.[7]
Protocol 3: Step-by-Step Flash Chromatography
-
TLC Analysis: First, determine the optimal mobile phase (eluent) using TLC. Test various ratios of a non-polar solvent (e.g., Hexane) and a polar solvent (e.g., Ethyl Acetate). A small amount of acetic acid (0.5-1%) can be added to the eluent to improve peak shape and prevent the acidic product from streaking on the silica. The ideal solvent system should give your product an Rf value of ~0.2-0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the silica.[7]
-
Fraction Collection: Collect the eluting solvent in a series of fractions. Monitor the separation by TLC analysis of the collected fractions.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.
Purity Assessment Guide
Always validate the purity of your final product using at least two of the following methods.
| Method | Purpose | Expected Result for Pure Compound |
| TLC | Quick purity check & fraction monitoring | A single, well-defined spot. |
| ¹H NMR | Structural confirmation & impurity ID | Clean spectrum with correct chemical shifts, integration, and coupling constants. Absence of peaks from starting materials, ester, or solvents.[13] |
| LC-MS | Quantitative purity determination | A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the product. Purity >98%.[14] |
| Melting Point | Physical property confirmation | A sharp melting range (e.g., 1-2 °C) consistent with the literature value. |
References
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
-
ResearchGate. (2022). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Al-Adiwish, W. M., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Molecules, 23(11), 2935. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Research and Reviews: Research Journal of Pharmaceutical Analysis. (2022). Column Chromatography in Pharmaceutical Analysis. Retrieved from [Link]
- Google Patents. (2011). Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.
-
ResearchGate. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Retrieved from [Link]
-
Reddit. (2015). Recrystallization from acetic acid?. Retrieved from [Link]
-
ResearchGate. (2006). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Retrieved from [Link]
-
Semantic Scholar. (2021). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice. Retrieved from [Link]
-
ResearchGate. (2017). A simple and reproducible crystallization method for the preparation of 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (febuxostat) polymorphic form-B via acetic acid solvate. Retrieved from [Link]
- Google Patents. (2006). Preparation method of methylphenyl acetic acid.
Sources
- 1. scbt.com [scbt.com]
- 2. synarchive.com [synarchive.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. rroij.com [rroij.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. CN1927801A - Preparation method of methylphenyl acetic acid - Google Patents [patents.google.com]
- 13. [2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid hydrobromide (1171562-77-8) for sale [vulcanchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid (MS-553)
Welcome to the technical support guide for [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid, a compound also known as MS-553. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot potential issues encountered during experimentation.
Introduction
This compound (MS-553) is a potent, ATP-competitive, and reversible inhibitor of Protein Kinase C β (PKCβ).[1][2] It has emerged as a significant investigational tool, particularly in the context of B-cell malignancies like Chronic Lymphocytic Leukemia (CLL), including cases resistant to Bruton's tyrosine kinase (BTK) inhibitors.[3][4] Understanding its on-target and potential off-target effects is critical for accurate data interpretation and experimental design. This guide provides a comprehensive overview of MS-553, its mechanism of action, and practical advice for its use in research assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound (MS-553)?
A1: The primary target of MS-553 is the beta isoform of Protein Kinase C (PKCβ).[5] PKCβ is a serine/threonine kinase that plays a crucial role in various cellular signaling pathways, including B-cell receptor (BCR) signaling.[6] MS-553 is an orally available, non-covalent inhibitor that acts downstream of BTK and PLCγ2 in the BCR pathway.[7] This positioning makes it a valuable agent for studying and potentially overcoming resistance to BTK inhibitors that arises from mutations in BTK or PLCγ2.[7]
Q2: How selective is MS-553 for PKCβ? What are its known off-target effects?
A2: MS-553 exhibits high selectivity for the conventional PKC isoforms (α, βI, βII, and γ).[8] A global kinase assay demonstrated that at a concentration of 5 µmol/L, MS-553 potently inhibits PKCβII (98.5%), PKCα (93.43%), and PKCβI (88.57%).[8] It also shows significant inhibition of PKCθ (73.92%).[8]
Crucially, its inhibitory activity against other PKC isoforms, such as δ, η, ι, and ζ, is limited.[8] The lack of inhibition against the PKCδ isoform is particularly noteworthy, as blocking PKCδ can lead to severe B-cell defects.[8] While highly selective within the PKC family, researchers should be aware that at higher concentrations, off-target kinase inhibition is a possibility with any small molecule inhibitor.
Q3: In which signaling pathways has MS-553 been shown to be active?
A3: MS-553 has been demonstrated to inhibit two key signaling pathways:
-
B-Cell Receptor (BCR) Signaling: As a PKCβ inhibitor, MS-553 directly interferes with the BCR signaling cascade, which is critical for the survival and proliferation of B-cells.[3][4]
-
Wnt/β-catenin Signaling: Studies have also shown that MS-553 can reduce Wnt/β-catenin signaling.[3][4] This pathway is involved in cell fate, proliferation, and migration, and its dysregulation is implicated in various cancers.
The dual inhibition of these pathways is a key aspect of MS-553's mechanism of action and should be considered when designing experiments and interpreting results.
Troubleshooting Guide
Problem 1: Unexpected phenotypic outcomes not fully explained by BCR signaling inhibition.
-
Possible Cause: The observed effects may be due to the simultaneous inhibition of the Wnt/β-catenin signaling pathway by MS-553.[3][4] This pathway can influence cell proliferation and survival independently of BCR signaling.
-
Troubleshooting Protocol:
-
Validate Wnt/β-catenin pathway inhibition:
-
Western Blot Analysis: Measure the levels of key downstream effectors of the Wnt pathway, such as active β-catenin (non-phosphorylated), c-myc, and Cyclin D1, in your experimental system following treatment with MS-553. A decrease in these proteins would confirm pathway inhibition.
-
Reporter Assays: Utilize a TCF/LEF-responsive luciferase reporter assay. Inhibition of the Wnt pathway by MS-553 will result in decreased luciferase activity.
-
-
Problem 2: Variability in experimental results or lower-than-expected potency.
-
Possible Cause 1: Compound Stability and Handling. Like many small molecules, the stability and solubility of MS-553 can impact its effective concentration in assays.
-
Troubleshooting Steps:
-
Freshly prepare solutions: Prepare solutions of MS-553 from a freshly opened stock or a recently prepared, properly stored concentrated stock solution in a suitable solvent like DMSO.
-
Assess solubility in media: Visually inspect your final assay medium for any precipitation of the compound, especially at higher concentrations. If precipitation is observed, consider using a lower concentration or adding a small amount of a solubilizing agent (after validating its compatibility with your assay).
-
Confirm compound identity and purity: If persistent issues arise, it is advisable to confirm the identity and purity of your MS-553 stock using analytical methods such as LC-MS or NMR.
-
-
Possible Cause 2: Cell-type specific expression of PKC isoforms. The relative expression levels of different PKC isoforms can vary between cell lines and primary samples. The potency of MS-553 will be highest in cells that are highly dependent on the conventional PKC isoforms it potently inhibits.
-
Troubleshooting Steps:
-
Profile PKC isoform expression: Use qPCR or Western blotting to determine the expression profile of PKC isoforms (α, βI, βII, γ, δ, ε, η, θ, ι, ζ) in your cell model.
-
Correlate expression with sensitivity: Correlate the expression levels of the highly inhibited isoforms (α, βI, βII, θ) with the observed sensitivity to MS-553 in different cell lines.
-
Data & Protocols
Inhibitory Profile of MS-553
The following table summarizes the inhibitory activity of MS-553 against various PKC isoforms, providing a clear view of its selectivity.
| Kinase Target | IC50 (nM)[1] | % Inhibition at 5 µmol/L[8] |
| PKCα | 2.3 | 93.43% |
| PKCβI | 8.1 | 88.57% |
| PKCβII | 7.6 | 98.5% |
| PKCγ | 57.5 | - |
| PKCδ | - | Limited Effect |
| PKCε | 808 | - |
| PKCη | - | Limited Effect |
| PKCθ | 25.6 | 73.92% |
| PKCι | - | Limited Effect |
| PKCζ | - | Limited Effect |
| PKC mu (PKD1) | 314 | - |
Experimental Protocol: Western Blot for PKCβ Pathway Activation
This protocol allows for the assessment of MS-553's effect on the phosphorylation of PKCβ, a key indicator of its target engagement.
-
Cell Treatment: Plate your cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of MS-553 (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated PKCβ overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the bands.
-
-
Data Analysis: Densitometrically quantify the bands corresponding to phosphorylated PKCβ and normalize to a loading control (e.g., β-actin or total PKCβ).
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by MS-553.
Caption: Simplified signaling pathways affected by MS-553.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. MS-553 | PKCβ inhibitor | Probechem Biochemicals [probechem.com]
- 3. PKCβ Inhibitor MS-553 Displays Preclinical Efficacy in Both Treatment-Naïve and BTK Inhibitor-Resistant Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. Paper: Early Results from a Phase 1 Dose Escalation Study Evaluating MS-553, a Novel, Selective Pkcβ Inhibitor, in Relapsed or Refractory CLL/SLL Patients [ash.confex.com]
- 8. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming Resistance to [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid
Welcome to the technical support center for [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid (Compound ID: MPTA). This guide is designed for researchers, scientists, and drug development professionals actively using this compound in their experiments. Our goal is to provide you with a comprehensive resource for troubleshooting common issues, from basic handling to complex cellular resistance, ensuring the integrity and success of your research.
Part 1: Foundational FAQs & Compound Handling
This section addresses the most frequent initial questions regarding the physical properties and proper handling of MPTA, which are critical for experimental reproducibility.
Q1: What are the basic properties of this compound (MPTA)?
A1: MPTA is a small molecule belonging to the thiazole acetic acid derivative class.[1] Thiazole-containing compounds are known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3] Understanding its basic physicochemical properties is the first step to effective experimental design.
-
Molecular Formula: C₁₂H₁₁NO₂S[4]
-
Molecular Weight: 233.29 g/mol [4]
-
CAS Number: 16441-29-5[4]
-
Appearance: Typically a solid powder.
Q2: I'm having trouble dissolving MPTA. What is the recommended procedure for preparing stock solutions?
A2: This is the most common initial hurdle. Poor solubility can be mistaken for lack of biological activity. MPTA, like many heterocyclic compounds, has limited aqueous solubility. The use of an organic co-solvent is standard practice.
Recommended Solubilization Protocol:
-
Primary Solvent Selection: We recommend using Dimethyl Sulfoxide (DMSO) to prepare a high-concentration primary stock solution (e.g., 10-50 mM).
-
Procedure:
-
Weigh the required amount of MPTA powder in a sterile, appropriate vial.
-
Add the calculated volume of 100% DMSO.
-
Vortex vigorously. Gentle warming in a 37°C water bath can assist dissolution, but avoid excessive heat which may degrade the compound.[5]
-
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions for your experiments by diluting the high-concentration stock into your aqueous cell culture medium or assay buffer. Crucially, ensure the final concentration of DMSO in your assay is non-toxic to your cells, typically ≤0.5% and ideally ≤0.1%. [5] Always include a vehicle control (medium + same final DMSO concentration) in your experiments to account for any solvent-induced effects.
Table 1: Solubility Profile of MPTA in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | High | Recommended for primary stock solutions. |
| Ethanol | Moderate | Can be used, but may require warming. |
| Methanol | Moderate | Similar to ethanol. |
| Water | Very Low | Not recommended for initial solubilization. |
| PBS | Very Low | Not recommended for initial solubilization. |
Part 2: Troubleshooting In Vitro Assay Performance
If you are observing inconsistent results, high variability, or a complete lack of activity, the issue often lies in the experimental setup. Let's diagnose potential problems.
dot
Caption: General troubleshooting workflow for unexpected results.
Q3: I've dissolved MPTA in DMSO, but I see no effect in my cell-based assay. What should I check first?
A3: Before assuming biological inactivity, systematically rule out physicochemical and technical issues.
-
Compound Precipitation: Diluting the DMSO stock into aqueous media can cause the compound to crash out of solution. Visually inspect the wells of your microplate for cloudiness or precipitate. A more rigorous check involves preparing the highest concentration of MPTA in your final assay buffer, incubating for 30 minutes, centrifuging, and measuring the concentration in the supernatant via LC-MS or UV-Vis spectroscopy.
-
Compound Stability: MPTA could be unstable under your specific assay conditions (e.g., pH of the medium, incubation time, temperature). Incubate MPTA in your cell-free assay medium for the duration of your experiment and analyze its integrity over time using HPLC or LC-MS.
-
Cell Health and Density: Ensure your cells are healthy, within a low passage number, and free of contamination (especially mycoplasma).[6][7] Cell seeding density should be optimized to ensure they are in a logarithmic growth phase during the experiment.
-
Assay-Specific Issues: For microplate-based assays, ensure you are using the correct plate type (e.g., black plates for fluorescence, white plates for luminescence to maximize signal) and that reader settings like focal height are optimized.[8][9]
Q4: My results are highly variable between experiments. How can I improve reproducibility?
A4: Variability often points to subtle inconsistencies in protocol execution.
-
Strictly Control DMSO Concentration: Ensure the final DMSO concentration is identical across all wells and all experiments.
-
Use Fresh Dilutions: Never reuse working dilutions of MPTA. Prepare them fresh from the frozen stock for each experiment.
-
Automate Liquid Handling: If possible, use automated pipetting to minimize human error in dispensing small volumes.
-
Standardize Cell Handling: Use cells from the same passage number for a set of experiments, and always seed and treat cells at the same confluency.[7]
Part 3: Investigating and Overcoming Acquired Cellular Resistance
Your experiments may start successfully, with MPTA showing a clear biological effect, but over time, the cells may become less responsive. This suggests the development of acquired resistance. Resistance to small molecule inhibitors is a well-documented phenomenon in drug development and can arise through various mechanisms.[10][11][12]
dot
Caption: Key mechanisms of acquired cellular drug resistance.
Q5: My cells have become resistant to MPTA. How can I determine if increased drug efflux is the cause?
A5: The overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), is a very common mechanism of multidrug resistance.[13][14] These proteins function as cellular pumps that expel the drug, lowering its intracellular concentration to sub-therapeutic levels.
Troubleshooting Strategy:
-
Co-treatment with an Efflux Pump Inhibitor: Perform your cell viability or functional assay by co-treating the resistant cells with MPTA and a known pan-ABC transporter inhibitor (e.g., Verapamil for P-gp or Ko143 for BCRP). If the sensitivity to MPTA is restored in the presence of the inhibitor, it strongly suggests that drug efflux is the mechanism of resistance.
-
Measure Intracellular MPTA Concentration: Use LC-MS to directly quantify the amount of MPTA inside sensitive vs. resistant cells after a defined incubation period. A significantly lower concentration in the resistant cells is strong evidence for efflux or reduced uptake.
-
Check Transporter Expression: Use qPCR or Western blotting to compare the mRNA and protein expression levels of common transporters (e.g., ABCB1 for P-gp, ABCG2 for BCRP) between your sensitive and resistant cell lines.[13]
Q6: What if drug efflux isn't the problem? How do I investigate target-based resistance?
A6: Resistance can arise from genetic changes in the drug's direct target.[12][15] This typically involves either a mutation that prevents the drug from binding or an amplification of the target gene, meaning more drug is required to achieve the same level of inhibition.
Troubleshooting Strategy:
-
Confirm Target Engagement: First, ensure the compound is still capable of binding its target. A Cellular Thermal Shift Assay (CETSA) is an excellent method. It measures the thermal stability of a protein in the presence of a binding ligand. If MPTA stabilizes its target in sensitive cells but not in resistant cells, it points to a binding site mutation.
-
Sequence the Target Gene: Isolate genomic DNA or RNA from both sensitive and resistant cell populations. Sequence the coding region of the putative target gene to identify any mutations that may have arisen in the resistant line.
-
Quantify Target Expression: Compare the protein and mRNA levels of the target in sensitive versus resistant cells using Western blot and qPCR, respectively. A significant increase in the target's expression level in the resistant line suggests gene amplification is the cause.
Q7: My target seems unchanged and efflux is not upregulated. What other resistance mechanisms are possible?
A7: Cells can develop resistance by activating "bypass pathways."[10][16] In this scenario, the cell compensates for the inhibition of the primary target by upregulating a parallel signaling cascade that accomplishes the same downstream function, rendering the effect of MPTA moot.
Troubleshooting Strategy:
-
Phospho-Proteomic Profiling: This is a powerful discovery method. Use mass spectrometry-based proteomics to compare the phosphorylation status of thousands of proteins between sensitive and resistant cells, both with and without MPTA treatment. This can reveal which alternative pathways have become hyper-activated in the resistant cells.
-
Pathway Analysis: Analyze changes in gene expression between sensitive and resistant cells using RNA-seq. Subsequent pathway analysis (e.g., GSEA, IPA) can highlight upregulated pathways (e.g., PI3K/Akt, MAPK) that may be compensating for MPTA's activity.[16]
-
Combination Therapy: Once a bypass pathway is identified, test whether an inhibitor of a key node in that pathway can re-sensitize the resistant cells to MPTA. This is a common strategy to overcome this form of resistance.[12]
Part 4: Key Experimental Protocols
Here we provide condensed, step-by-step protocols for key validation experiments.
Protocol 1: Efflux Pump Inhibition Assay (96-well format)
This protocol aims to determine if inhibiting efflux pumps restores MPTA sensitivity.
-
Cell Seeding: Seed your resistant cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Preparation of Compounds:
-
Prepare a 2X concentration series of MPTA in culture medium.
-
Prepare a 2X concentration of an efflux pump inhibitor (e.g., 20 µM Verapamil, final concentration 10 µM) in culture medium.
-
Prepare a vehicle control medium (containing the same final DMSO concentration).
-
-
Treatment:
-
Group 1 (MPTA alone): Add 50 µL of vehicle medium, then 50 µL of the 2X MPTA serial dilutions.
-
Group 2 (MPTA + Inhibitor): Add 50 µL of the 2X efflux pump inhibitor solution, then 50 µL of the 2X MPTA serial dilutions.
-
Controls: Include wells with cells + vehicle only, and cells + efflux inhibitor only.
-
-
Incubation: Incubate the plate for your standard assay duration (e.g., 48-72 hours).
-
Readout: Perform a cell viability assay (e.g., CellTiter-Glo®, MTT).
-
Analysis: Compare the IC₅₀ value of MPTA in Group 1 versus Group 2. A significant leftward shift in the dose-response curve in the presence of the efflux inhibitor indicates resistance is mediated by that pump.
Protocol 2: Cellular Thermal Shift Assay (CETSA) - Western Blot Method
This protocol assesses target engagement by measuring changes in protein thermal stability.
-
Cell Culture and Treatment: Culture sensitive and resistant cells to ~80-90% confluency. Treat the cells with either MPTA (at 10-20X the IC₅₀) or a vehicle control for 1-2 hours.
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells (e.g., via freeze-thaw cycles) and clarify the lysate by centrifugation.
-
Heating: Aliquot the clarified lysate from each condition into separate PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Separation: Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.
-
Analysis: Collect the supernatant (containing the soluble, non-denatured protein). Analyze the amount of the target protein remaining in the supernatant for each temperature point using SDS-PAGE and Western blotting with a specific antibody.
-
Interpretation: Plot the band intensity for your target protein against the temperature for each condition. In the sensitive cells, the curve for the MPTA-treated sample should be shifted to the right (higher thermal stability) compared to the vehicle control. If this shift is absent in the resistant cells, it suggests a loss of binding.
References
- Secondary Resistant Mutations to Small Molecule Inhibitors in Cancer Cells. Frontiers in Molecular Biosciences.
- Mechanisms of resistance to small molecule kinase inhibition in the tre
- Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. PMC.
- Effects of new synthetic derivatives of thiazole acetic acid on the...
- Drug resistance in cancer: molecular mechanisms and emerging treatment str
- Mechanisms of secondary resistance of small molecule inhibitors and...
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
- The Ultimate Guide to Troubleshooting Micropl
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. BioIVT.
- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central.
- Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
- Overcoming poor solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in biological assays. Benchchem.
- A troubleshooting guide to micropl
- Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls
- Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal.
- This compound | CAS 16441-29-5. Santa Cruz Biotechnology.
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- 16. researchgate.net [researchgate.net]
[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid experimental variability and controls
Introduction
Welcome to the technical support guide for [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid (CAS 16441-29-5). This document is intended for researchers, medicinal chemists, and drug development professionals utilizing this compound in their experimental workflows. As a substituted thiazole acetic acid derivative, this molecule belongs to a class of heterocyclic compounds known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory functions.[1][2][3][4][5] The inherent reactivity of the thiazole core and the specific functional groups of this molecule necessitate careful consideration of experimental design to ensure reproducibility and validity of results.
This guide provides in-depth troubleshooting advice, detailed protocols, and guidance on appropriate experimental controls. It is structured to address common challenges encountered during synthesis, purification, characterization, and biological evaluation.
Part 1: Synthesis & Characterization - FAQs and Troubleshooting
The synthesis of this compound and its analogs typically proceeds via the Hantzsch thiazole synthesis.[6][7] This classic method involves the condensation of an α-haloketone with a thioamide.[8] While robust, this reaction is prone to variability if not carefully controlled.
Workflow for Synthesis and Purification
Caption: General workflow for synthesis and purification.
Frequently Asked Questions (Synthesis)
Question 1: My reaction yield is consistently low. What are the most likely causes?
Answer: Low yields in Hantzsch synthesis are a common issue and can typically be traced to one of three areas: reactant quality, reaction conditions, or side reactions.[9]
-
Reactant Purity: The purity of your α-haloketone (e.g., ethyl 4-bromoacetoacetate) and thioamide (3-methylbenzothioamide) is critical. Impurities can introduce competing reactions that consume starting materials.[9] The thioamide, in particular, can be unstable, especially under acidic conditions.[9][10][11]
-
Reaction Conditions:
-
Solvent: The choice of solvent is crucial. While ethanol is common, mixtures of ethanol and water can sometimes improve yields by enhancing the solubility of intermediates.[9][12][13] Ensure you are using anhydrous solvents if the reaction is sensitive to water.[9]
-
Temperature & Time: The reaction typically requires heating.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid degradation or byproduct formation from prolonged heating.[9]
-
-
Side Reactions: Under acidic conditions, the formation of isomeric byproducts can occur.[9] The initial product is often the hydrobromide salt, which is soluble in the reaction solvent (e.g., methanol).[14] Neutralization with a weak base like sodium carbonate is required to precipitate the final, neutral product.[8][14] Incomplete neutralization will result in product loss.
Question 2: My final product shows multiple spots on TLC and extra peaks in the NMR. What are these impurities?
Answer: The presence of multiple products often points to side reactions or unreacted starting materials.
-
Potential Impurities:
-
Unreacted Starting Materials: The most common "impurities."
-
Isomeric Byproducts: Hantzsch synthesis can sometimes yield isomeric products like 2-imino-2,3-dihydrothiazoles.[9]
-
Hydrolysis Products: If the ester intermediate is not fully hydrolyzed or if the final acid is unstable under the workup conditions, you may have a mixture.
-
-
Troubleshooting Steps:
-
Monitor with TLC: Use TLC throughout the reaction to track the consumption of starting materials and the appearance of the product and any byproducts.[8]
-
Optimize Workup: During the final precipitation step, carefully control the pH. Acidifying too strongly or with an inappropriate acid could potentially degrade the thiazole ring or leave impurities. A final pH of 4-5.5 is often recommended.[15]
-
Purification: Recrystallization is often effective for removing minor impurities. A solvent system like ethanol/water is a good starting point. For more persistent impurities, column chromatography may be necessary.
-
Part 2: Handling, Storage, and Use in Biological Assays
Once synthesized and purified, the stability and solubility of this compound become paramount for obtaining reliable data in biological experiments.
Frequently Asked Questions (Handling & Biological Assays)
Question 1: What is the best way to dissolve and store this compound for cell-based or enzyme assays?
Answer: Proper handling is crucial for maintaining the compound's integrity.
-
Solubility: Thiazole acetic acid derivatives typically exhibit moderate solubility in polar aprotic solvents like DMSO and DMF, with limited solubility in water.[16]
-
Protocol: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. For assays, perform serial dilutions from this stock into your aqueous assay buffer or cell culture medium.
-
Best Practice: Ensure the final concentration of DMSO in the assay is low (typically <0.5% v/v) to avoid solvent-induced artifacts. Always run a vehicle control (buffer/media with the same final DMSO concentration) in your experiments.[17]
-
-
Stability & Storage:
-
pH Sensitivity: The compound may be prone to hydrolysis under strongly alkaline conditions (pH > 10).[16] Avoid storing diluted aqueous solutions for extended periods.
-
Storage: Store the solid compound protected from light and moisture at 4°C or -20°C for long-term stability. DMSO stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Question 2: I'm not seeing any activity in my enzyme inhibition assay. How do I troubleshoot this?
Answer: A lack of observed activity can stem from issues with the compound, the assay itself, or the experimental design.
Troubleshooting Inactive Compound Results
Caption: Decision tree for troubleshooting a lack of bioactivity.
-
Actionable Steps:
-
Confirm Compound Potency: If published IC₅₀ or Kᵢ values are available, use a concentration 5-10 times higher to ensure complete inhibition is possible.[17] If values are unknown, test a wide concentration range (e.g., from 1 nM to 100 µM).[17]
-
Run a Positive Control: Use a known inhibitor for your target enzyme to confirm that the assay is capable of detecting inhibition.[18]
-
Check for Non-Specific Binding: The compound might be binding to plastics or other components of the assay plate. Adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) or BSA to the assay buffer can sometimes mitigate this.
-
Pre-incubation: Some inhibitors require time to bind to the enzyme. Try pre-incubating the enzyme with your compound for a period (e.g., 15-30 minutes) before adding the substrate to initiate the reaction.[17]
-
Question 3: How do I design proper controls to ensure the observed biological effect is specific to my compound?
Answer: Robust controls are the foundation of trustworthy results. The goal is to demonstrate that the observed effect is due to the specific interaction of your compound with the intended target.
| Control Type | Purpose | Example Implementation |
| Vehicle Control | To control for effects of the solvent (e.g., DMSO). | Treat cells/enzyme with the same final concentration of DMSO used for the test compound.[17] |
| Positive Control | To confirm the assay can detect the expected outcome. | Use a known, well-characterized inhibitor of the target enzyme/pathway.[18] |
| Negative Control (Compound) | To show that the specific chemical structure is important for activity. | Synthesize and test a closely related but inactive structural analog (e.g., one lacking the carboxylic acid group).[18] |
| Counter-Screen/Off-Target Control | To assess inhibitor selectivity. | Test the compound against a panel of related enzymes to show it does not inhibit them at the effective concentration.[18][19] |
Part 3: Standardized Experimental Protocols
Protocol 1: Quality Control by HPLC
This protocol is for assessing the purity of a synthesized batch of this compound.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.
-
HPLC System: A standard reversed-phase HPLC (RP-HPLC) system with a C18 column is appropriate.[20]
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Solvent B: 0.1% Acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-17 min: Linear gradient from 10% to 90% B
-
17-20 min: 90% B
-
20-22 min: Linear gradient from 90% to 10% B
-
22-25 min: 10% B
-
-
Detection: UV detection at 254 nm and 280 nm.
-
Analysis: Purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks. A purity of >95% is generally considered acceptable for biological screening.
Protocol 2: General Enzyme Inhibition Assay (Kinetic)
This protocol provides a template for assessing the compound as an enzyme inhibitor.
-
Reagent Preparation:
-
Prepare a 2X enzyme solution in assay buffer.
-
Prepare a 2X substrate solution in assay buffer.
-
Prepare a dilution series of the test compound (e.g., 100 µM to 1 nM) in assay buffer containing the appropriate final DMSO concentration (e.g., 0.2%). Include a DMSO-only control.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the compound dilutions (or DMSO control) to appropriate wells.
-
Add 50 µL of the 2X enzyme solution to all wells.
-
Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for 15 minutes.
-
Initiate Reaction: Add 100 µL of the 2X substrate solution to all wells to start the reaction.
-
-
Data Acquisition: Immediately begin reading the plate on a plate reader (measuring absorbance or fluorescence, depending on the substrate) in kinetic mode for 15-30 minutes.
-
Analysis:
-
Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the progress curve.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[18]
-
References
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
PubMed. (2013). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
-
PubMed. (1979). Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. Retrieved from [Link]
-
Cumhuriyet Science Journal. (2021). Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Retrieved from [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Retrieved from [Link]
-
YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]
-
eLife. (2021). Small-Molecule Inhibitors: Disrupting enzyme fluidity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
IIUM Repository. (n.d.). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
-
IIUM Repository. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
ResearchGate. (2025). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.
-
MDPI. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid. Retrieved from [Link]
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- 3. Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cumhuriyet Science Journal » Submission » Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors [csj.cumhuriyet.edu.tr]
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refining [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid dosage concentrations
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid (CAS 16441-29-5). The process of refining dosage concentrations is a critical, iterative phase in drug development, bridging initial discovery with preclinical and clinical application.[1] This document is structured to anticipate and resolve common challenges encountered during this process, ensuring the generation of robust, reproducible, and meaningful data. Our focus is on the causality behind experimental choices, providing not just protocols, but the scientific rationale required for effective troubleshooting and adaptation.
Section 1: Compound Handling and Stock Solution Preparation
Proper preparation of your test article is the foundation of any successful experiment. Issues at this stage can cascade, leading to misinterpreted results and failed studies.
FAQ 1: What is the best solvent for this compound, and what are the recommended storage conditions?
Answer:
The selection of an appropriate solvent is critical and is dictated by the compound's physicochemical properties. This compound, like many heterocyclic carboxylic acids, exhibits limited solubility in aqueous solutions but is more soluble in polar aprotic solvents.[2]
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration primary stock solutions (e.g., 10-50 mM). Its high solvating power is necessary for this class of molecule.
-
Secondary Options: For specific applications where DMSO may interfere, Dimethylformamide (DMF) can also be used.[2] Ethanol may be a viable option, but solubility will likely be lower than with DMSO.
-
Aqueous Media: Direct dissolution in aqueous buffers (like PBS or cell culture media) is not recommended for primary stocks due to the high probability of precipitation.
Causality: The molecule's structure, featuring a substituted phenyl and thiazole ring, gives it moderate lipophilicity (estimated logP of ~2.8), which limits its interaction with water.[2] The acetic acid moiety provides a site for ionization, but at physiological pH, the compound may not be fully ionized, further limiting aqueous solubility.
Storage Protocol:
-
Powder: Store the solid compound at 2-8°C, protected from light and moisture.
-
Stock Solutions (in DMSO/DMF): Aliquot the primary stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation and concentration changes due to solvent evaporation.[3] A properly stored DMSO stock should be stable for several months. Always visually inspect for precipitation before use.
FAQ 2: My compound precipitates when I add it to my aqueous cell culture medium. How can I prevent this and ensure accurate final concentrations?
Answer:
This is a classic solubility challenge. Precipitation occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit. The key is to never allow the local concentration of the compound to become too high during the dilution process.
Troubleshooting Protocol: Serial Dilution Strategy
-
Prepare an Intermediate Dilution: Do not add your high-concentration DMSO stock directly to the final volume of media. First, prepare an intermediate dilution in your cell culture medium or buffer.
-
Vortex During Addition: When preparing both the intermediate and final dilutions, add the compound stock dropwise to the aqueous solution while vortexing or stirring vigorously. This rapid mixing prevents the formation of localized high-concentration zones that trigger precipitation.
-
Mind the Final DMSO Concentration: The final concentration of DMSO in your cell culture should typically be kept below 0.5%, and ideally below 0.1%, as higher concentrations can be cytotoxic and affect experimental outcomes. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[3]
Workflow for Solution Preparation
Caption: Workflow for preparing stock and working solutions.
Section 2: In Vitro Dose-Finding and Troubleshooting
In vitro assays are the first step in characterizing the biological activity of this compound. The goal is to establish a dose-response relationship and determine key parameters like the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀).
FAQ 3: I am setting up my first cell-based assay. What is a good starting range of concentrations to test?
Answer:
A well-designed dose-response experiment should cover a broad range of concentrations to capture the full curve, from no effect to maximal effect.
Recommended Approach: Logarithmic Spacing
For an initial screening, a wide range spanning several orders of magnitude is recommended. A common and effective strategy is to use a logarithmic or semi-logarithmic dilution series.
-
Highest Concentration: Start with a high concentration, such as 10 µM or 30 µM. This upper limit helps determine if a maximal effect can be achieved. The choice may be limited by compound solubility in the final assay medium.
-
Serial Dilutions: Perform 3-fold or 5-fold serial dilutions from your highest concentration. A 3-fold dilution series provides good resolution across the dose-response curve.
-
Number of Points: Use at least 6-8 concentrations, plus a vehicle-only control (0 µM). This provides sufficient data for accurate curve fitting.
Table 1: Example 8-Point, 3-Fold Dilution Series
| Concentration Point | Concentration (µM) | Dilution from Stock |
| 1 | 30.00 | --- |
| 2 | 10.00 | 1:3 from Point 1 |
| 3 | 3.33 | 1:3 from Point 2 |
| 4 | 1.11 | 1:3 from Point 3 |
| 5 | 0.37 | 1:3 from Point 4 |
| 6 | 0.12 | 1:3 from Point 5 |
| 7 | 0.04 | 1:3 from Point 6 |
| 8 | 0.01 | 1:3 from Point 7 |
| Control | 0 (Vehicle only) | --- |
This range (10 nM to 30 µM) is typically sufficient to identify the IC₅₀ for many small molecule inhibitors. Based on the results of this initial experiment, you can narrow the concentration range in subsequent experiments to more precisely define the dose-response curve around the IC₅₀.
FAQ 4: My dose-response curve is flat, or I see very low potency. What are the common causes and how do I troubleshoot?
Answer:
A flat or right-shifted dose-response curve indicates that the compound is not producing the expected biological effect at the concentrations tested. This is a common issue in drug discovery assays.[4] The underlying cause can range from simple technical errors to complex biological phenomena.
Causality and Troubleshooting Decision Tree:
The first step is to systematically rule out potential causes. The issue could be with the compound itself, the assay system, or the biological target.
Troubleshooting Poor In Vitro Activity
Caption: Decision tree for troubleshooting poor in vitro results.
Detailed Explanation:
-
Compound Solubility & Integrity: As discussed in FAQ 2, precipitation is a primary suspect. If the compound isn't in solution, it's not available to interact with the target. Chemical stability is also key; the compound could be degrading in the buffer or media over the course of the experiment.[5]
-
Assay Validity: Your assay must have a sufficient "assay window" – a clear and statistically significant difference between your positive and negative controls. Without this, you cannot reliably detect a compound-induced effect.[4] Always validate your assay with a known active compound (a reference compound) to ensure it is performing as expected.
-
Biological Target: Ensure the target of your compound is present and functional in your chosen cell line. The compound may not be able to cross the cell membrane, or it could be actively pumped out by efflux pumps.[4] Comparing results from a cell-based assay (which requires membrane transport) to a biochemical assay (using purified protein) can help diagnose this issue.
Section 3: In Vivo Dose-Range Finding
Translating an effective in vitro concentration to an in vivo dose is a non-trivial step that requires careful planning. The goal of an initial dose-range finding (DRF) study is to identify the Maximum Tolerated Dose (MTD) and to establish a preliminary pharmacokinetic (PK) and pharmacodynamic (PD) relationship.[6][7]
FAQ 5: How do I select the starting doses for my first animal (e.g., mouse) study based on my in vitro IC₅₀ data?
Answer:
Directly converting an in vitro IC₅₀ to an in vivo mg/kg dose is not possible. However, the in vitro data serves as a crucial guide for the desired plasma concentration we want to achieve in the animal. The process involves integrating PK predictions with the in vitro potency.
Step-by-Step Approach:
-
Define Target Exposure: Your goal is to achieve and maintain a plasma concentration in the animal that is above the in vitro IC₅₀ for a meaningful period. A common starting point is to target a steady-state plasma concentration (Cₛₛ) that is 3x to 10x the IC₅₀ value.
-
Use Allometric Scaling (if data is available): If you have PK data from other species, you can use allometric scaling to predict the clearance (CL) in your species of interest (e.g., mouse).
-
Simplified Approach (without prior PK data): In the absence of prior PK data, a DRF study is essential. The dose selection will be more empirical.
-
Low Dose: Start with a dose predicted to be safe and potentially at the lower end of efficacy. This might be a dose calculated to achieve a peak concentration (Cₘₐₓ) near the in vitro IC₅₀.
-
High Dose: The high dose is intended to identify toxicity and establish the MTD. This could be 10x to 100x the low dose.
-
Intermediate Doses: Include 1-2 intermediate doses to fill the gap and better define the dose-response relationship.
-
Workflow for In Vivo Dose-Range Finding Study
Caption: A typical workflow for an in vivo dose-range finding study.
FAQ 6: What key parameters should I measure in a DRF study to make an informed decision on future dosage concentrations?
Answer:
A successful DRF study provides more than just the MTD. It should generate a holistic dataset to guide the entire preclinical development strategy.[6]
Table 2: Essential Endpoints for a Dose-Range Finding Study
| Parameter Category | Specific Endpoints | Rationale |
| Tolerability | - Clinical observations (daily) - Body weight changes (daily/bi-weekly) - Food/water intake (optional) | To identify dose-limiting toxicities and establish the MTD.[6] |
| Pharmacokinetics (PK) | - Plasma concentration over time - Key parameters: Cₘₐₓ, Tₘₐₓ, AUC, Half-life | To understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile and link dose to exposure.[7] |
| Pharmacodynamics (PD) | - Target engagement biomarker in tissue/blood - Downstream functional biomarker | To confirm the drug is hitting its intended target in the animal and producing a biological response. |
| Pathology | - Gross necropsy at study termination - Histopathology of key organs (liver, kidney, etc.) | To identify any organ-specific toxicities that were not apparent from clinical observations.[6] |
Synthesizing the Data: The ultimate goal is to build a PK/PD model.[8] By correlating the plasma exposure (PK) with the biological effect (PD) and the observed toxicity, you can define a therapeutic window. This allows you to select doses for longer-term efficacy and toxicology studies that are both biologically active and well-tolerated, significantly increasing the probability of success in later stages of drug development.
References
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Jasińska, J., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]
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Al-Mokyna, F. H., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available at: [Link]
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PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid. National Center for Biotechnology Information. Available at: [Link]
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Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. Available at: [Link]
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Ternansky, R. J., & Draheim, S. E. (1991). Synthesis and in Vitro Antibacterial Activities of 3-thiazol-4-yl-1-carba-1-dethiacephalosporins. PubMed. Available at: [Link]
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Ryng, S., et al. (1987). Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. PubMed. Available at: [Link]
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Al-Obaidi, A., et al. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. National Institutes of Health. Available at: [Link]
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Technical Support Center: Scaling Up [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid Production
Welcome to the technical support center for the synthesis and scale-up of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of producing this valuable compound. We will delve into the synthetic pathway, potential roadblocks, and troubleshooting strategies to ensure a successful and scalable process.
Overview of the Synthetic Pathway
The most common and efficient method for synthesizing the thiazole core of this compound is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide. For our target molecule, the synthesis is a two-step process:
-
Hantzsch Thiazole Synthesis: Reaction of 3-methylthiobenzamide with ethyl 4-chloroacetoacetate to form ethyl [2-(3-methylphenyl)-1,3-thiazol-4-yl]acetate.
-
Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid, this compound.
Caption: Overall synthetic workflow.
Frequently Asked Questions (FAQs)
Synthesis & Reaction Conditions
Q1: What are the recommended starting materials and their sources?
A1: The key starting materials are 3-methylthiobenzamide and ethyl 4-chloroacetoacetate. 3-Methylthiobenzamide can be synthesized from 3-methylbenzonitrile.[4][5] Ethyl 4-chloroacetoacetate is commercially available, but can also be prepared from diketene and ethanol.[6][7][8]
Q2: What are the optimal solvent and temperature conditions for the Hantzsch reaction?
A2: Ethanol is a commonly used solvent for the Hantzsch synthesis, often under reflux conditions.[1] The reaction progress should be monitored by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Q3: How is the hydrolysis of the ethyl ester to the final acid typically performed?
A3: The hydrolysis can be achieved using either acidic or basic conditions. For example, refluxing the ester with an aqueous solution of a base like sodium hydroxide, followed by acidification, will yield the carboxylic acid. The product can then be isolated by filtration.
Purification & Analysis
Q4: What is the best method to purify the final product?
A4: The final product, being a carboxylic acid, can often be purified by recrystallization from a suitable solvent system. The choice of solvent will depend on the solubility profile of the product and any impurities. Common techniques also include precipitation by pH adjustment.
Q5: What analytical techniques are recommended for product characterization?
A5: A combination of techniques is recommended for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups, such as the carboxylic acid.
-
HPLC: To assess purity and quantify impurities.
Troubleshooting Guide
Low Yield or Incomplete Reaction
| Symptom | Potential Cause | Recommended Action |
| Low conversion of starting materials | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Monitor the reaction progress closely using TLC or HPLC. |
| Poor quality of starting materials. | Ensure the purity of 3-methylthiobenzamide and ethyl 4-chloroacetoacetate. Impurities can lead to side reactions. | |
| Product loss during work-up | Inefficient extraction or precipitation. | Optimize the extraction solvent and pH for precipitation. Ensure complete precipitation before filtration. |
| Product is too soluble in the recrystallization solvent. | Screen for a less polar solvent or a solvent mixture to reduce solubility and improve recovery. |
Impurity Formation
| Symptom | Potential Cause | Recommended Action |
| Presence of an unexpected isomer | In the case of using a substituted thioamide, regioisomers can form. The reaction of an N-monosubstituted thiourea with an α-haloketone can yield two different regioisomers.[6][7] | The reaction conditions, particularly the acidity, can influence the regioselectivity. Running the reaction in a neutral solvent generally favors the 2-amino isomer, while strongly acidic conditions may favor the 2-imino isomer.[7][9] |
| By-products from side reactions | The Hantzsch synthesis can sometimes produce by-products through competing reaction pathways. | Lowering the reaction temperature may help to suppress the formation of undesired by-products. Ensuring high purity of the starting materials is also crucial.[6] |
| Residual starting materials | Incomplete reaction. | Drive the reaction to completion by extending the reaction time or slightly increasing the temperature. |
Scaling-Up Challenges and Solutions
Scaling up the production of this compound from the lab bench to a pilot or manufacturing scale introduces new challenges.
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Validation & Comparative
A Comparative Guide to the Target Validation of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic hinges on a critical, multi-faceted process: target identification and validation. This guide provides an in-depth, technical framework for elucidating the biological target of a novel compound, using [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid as a case study. As this molecule has no publicly documented biological target, we will navigate the comprehensive workflow a senior application scientist would employ, from initial hypothesis generation to rigorous biophysical and in-vivo validation.
Our approach emphasizes the causality behind experimental choices, ensuring that each step logically informs the next, creating a self-validating system of inquiry. We will compare and contrast key methodologies, providing the rationale for selecting the most appropriate techniques at each stage of the investigation.
Part 1: Target Identification – Unmasking the Molecular Partner
The first challenge with a novel compound like this compound is to generate a list of potential protein targets. This initial phase, often called target deconvolution, employs a range of strategies from computational prediction to direct biochemical capture.
In Silico Target Prediction: The Digital Hypothesis
Before committing to resource-intensive wet-lab experiments, computational methods can offer valuable starting points by predicting potential targets based on the small molecule's structure.[1][2] These approaches screen the compound against vast databases of protein structures to identify potential binding partners.
Two common in silico approaches are:
-
Molecular Docking: This method fits the 3D structure of this compound into the binding pockets of known protein structures. It then uses scoring functions to rank the most favorable binding poses and interactions.[2]
-
Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features in the small molecule that are responsible for its biological activity and searches for proteins with binding sites that complement this pharmacophore.[1]
While these methods are powerful for generating hypotheses, they are predictive and require experimental validation to confirm any putative interactions.
Phenotypic Screening: From Cellular Effect to Molecular Cause
Phenotypic screening is an unbiased approach that identifies molecules altering a cell's or organism's characteristics in a desired way, without preconceived notions of the target.[3][4][5][6] If this compound has a known phenotypic effect (e.g., anti-proliferative, anti-inflammatory), this information can be leveraged to identify its target.
The general workflow for target deconvolution following a phenotypic screen involves:
-
Confirming the Phenotype: Reproducibly demonstrate the compound's effect in a relevant cellular model.
-
Generating Target Hypotheses: Employ methods to link the phenotype to a specific protein or pathway.
Key industrial methods for this "target deconvolution" include chemical probe-based approaches, label-free methods, and indirect genetic methods.[7]
Affinity-Based Target Capture: Fishing for the Target
Affinity-based methods are a direct biochemical approach to isolate a target protein from a complex biological mixture, such as a cell lysate.[8][9] These techniques rely on the specific interaction between the small molecule (bait) and its protein target (prey).
Key Method: Affinity Chromatography coupled with Mass Spectrometry (AP-MS)
This powerful technique involves immobilizing the "bait" molecule to a solid support (like magnetic beads) to "fish" for its binding partners in a cell lysate.[10][11][12] The captured proteins are then identified using mass spectrometry.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Affinity Chromatography Workflow for Target ID.
-
Probe Synthesis: Covalently attach a linker to this compound without disrupting its activity. This linker will be used to attach the molecule to a solid support (e.g., agarose beads).[8]
-
Matrix Preparation: Couple the synthesized probe to the beads to create the affinity matrix.
-
Lysate Incubation: Incubate the affinity matrix with a cell lysate containing potential target proteins.
-
Washing: Thoroughly wash the matrix to remove proteins that bind non-specifically.
-
Elution: Elute the specifically bound proteins from the matrix.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry.[8]
A crucial control experiment involves co-incubation with an excess of the free, unmodified this compound. A true target protein will preferentially bind to the free compound, leading to a reduced signal in the mass spectrometry analysis of the eluted fraction.
Part 2: Target Validation – Confirming the Interaction
Once a list of candidate targets is generated, the next critical phase is to validate these interactions. This involves a suite of biophysical and cellular assays designed to confirm direct binding and assess its biological relevance.
Biophysical Validation: Quantifying the Molecular Handshake
Biophysical techniques are essential for confirming a direct physical interaction between the small molecule and the putative target protein.[13][14][15][16] They provide quantitative data on binding affinity, kinetics, and thermodynamics. A multi-pronged approach using orthogonal methods is recommended to ensure the robustness of the findings.[13]
| Technique | Measures | Labeling Requirement | Throughput | Key Advantage |
| Surface Plasmon Resonance (SPR) | Binding Affinity (K D ), Kinetics (k a , k d ) | None (protein is immobilized) | Medium-High | Real-time kinetic data.[17][18][19] |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (K D ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | None | Low-Medium | Provides a complete thermodynamic profile of the interaction.[17][20] |
| Cellular Thermal Shift Assay (CETSA) | Target Engagement in cells/lysates | None | High (plate-based) | Confirms target engagement in a physiological context.[21][22][23][24] |
SPR measures changes in the refractive index at the surface of a sensor chip when a ligand (the immobilized protein) and an analyte (the small molecule) interact.[18][25][26]
-
Ligand Immobilization: Covalently attach the purified candidate protein to the sensor chip surface.[18]
-
Analyte Injection: Flow solutions of this compound at various concentrations over the chip surface.
-
Data Acquisition: Monitor the binding and dissociation in real-time, which generates a sensorgram.[18]
-
Kinetic Analysis: Fit the sensorgram data to a binding model to determine the association rate (k a ), dissociation rate (k d ), and the equilibrium dissociation constant (K D ).[19]
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Workflow of a Surface Plasmon Resonance (SPR) experiment.
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic signature of the interaction.[20][27]
-
Sample Preparation: Prepare the purified protein in a sample cell and this compound in a syringe, both in an identical, well-matched buffer to minimize heats of dilution.[20][27]
-
Titration: Inject small aliquots of the small molecule solution into the protein solution at a constant temperature.
-
Heat Measurement: The instrument measures the minute temperature changes that occur upon each injection.
-
Data Analysis: Plot the heat change against the molar ratio of the reactants. This binding isotherm is then fitted to a model to determine the binding affinity (K D ), stoichiometry (n), and enthalpy (ΔH).[27]
Cellular Target Engagement: Confirmation in a Biological Context
Confirming that the small molecule engages its target within the complex environment of a living cell is a crucial validation step.
CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[21][24]
-
Cell Treatment: Incubate intact cells or cell lysates with this compound or a vehicle control (e.g., DMSO).[22]
-
Heating: Heat the treated samples across a range of temperatures.[24]
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[22][24]
-
Quantification: Quantify the amount of soluble target protein remaining at each temperature using a method like Western blotting or a high-throughput format such as an AlphaLISA®.[28]
-
Data Analysis: A positive target engagement is indicated by a shift in the melting curve to a higher temperature in the presence of the compound.[28]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
}
Cellular Thermal Shift Assay (CETSA) workflow.
Part 3: In Vivo Validation – Linking Target to Therapeutic Effect
The final and most definitive stage of target validation is to demonstrate that modulating the target with the compound leads to the desired physiological effect in a living organism.[29][30][31][32] This step is crucial for establishing the therapeutic relevance of the target.
Key Strategies for In Vivo Validation:
-
Animal Models of Disease: Test the efficacy of this compound in a relevant animal model. The observed therapeutic effect should correlate with target engagement, which can be measured ex vivo using techniques like CETSA on tissue samples.
-
Genetic Models: Use animal models where the target gene is knocked out or knocked down (e.g., using RNAi).[31][33] If the compound's proposed mechanism of action is through inhibiting the target, then the knockout/knockdown animals should either be resistant to the compound's effects or show a phenotype that mimics the compound's therapeutic action.
Successful in vivo validation provides the strongest evidence that the identified protein is not just a binding partner, but the biologically relevant target responsible for the therapeutic potential of this compound.
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A Senior Application Scientist's Guide to the Bioactivity Cross-Validation of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid
Introduction: Contextualizing the Inquiry
The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and cardiovascular effects.[1][2][3] The acetic acid moiety, when appended to heterocyclic systems, is often associated with anti-inflammatory properties, famously exemplified by non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Diclofenac.[4]
The compound of interest, [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid (hereafter designated Compound MTA ), merges these two key pharmacophores. While specific bioactivity data for Compound MTA is not extensively published, its structural architecture strongly suggests a potential role as a modulator of inflammatory pathways, likely through mechanisms analogous to other thiazole derivatives, such as the inhibition of cyclooxygenase (COX) enzymes.[4][5]
This guide provides a comprehensive, multi-tiered framework for the systematic cross-validation of Compound MTA's bioactivity. We will proceed from foundational in vitro enzymatic and cell-based assays to more complex in vivo models of acute and chronic inflammation. The objective is not merely to present protocols, but to elucidate the scientific rationale behind each experimental choice, enabling researchers to build a robust and defensible biological profile for this promising compound.
Hypothesized Mechanism of Action and Comparative Strategy
Based on the prevalence of anti-inflammatory activity within this chemical class, our primary hypothesis is that Compound MTA functions as an inhibitor of COX enzymes , which are central to the inflammatory cascade. A critical aspect of this validation is to determine its selectivity towards COX-1 versus COX-2. Non-selective inhibition is often associated with gastrointestinal side effects, whereas COX-2 selectivity can be a desirable therapeutic attribute.[4]
To establish a meaningful performance benchmark, Compound MTA will be compared against two industry-standard reference compounds:
-
Diclofenac: A potent, non-selective COX inhibitor, serving as a benchmark for overall anti-inflammatory efficacy.[6][7]
-
Celecoxib: A selective COX-2 inhibitor, used to assess the selectivity profile of Compound MTA.
This comparative approach ensures that the generated data is not only absolute but also relative, providing immediate context for its potential therapeutic window and side-effect profile.
Experimental Cross-Validation Workflow
A rigorous validation strategy requires a logical progression from simple, high-throughput in vitro systems to complex in vivo models. This workflow is designed to confirm bioactivity, elucidate the mechanism, and evaluate physiological relevance.
Caption: Overall workflow for the cross-validation of Compound MTA's bioactivity.
Phase 1: In Vitro Mechanistic & Functional Validation
This phase aims to confirm the hypothesized COX inhibition and assess the compound's general anti-inflammatory properties in cellular models.
-
Rationale: This is the most direct method to test our primary hypothesis. Using isolated enzymes allows for precise measurement of inhibition (IC₅₀) without the complexity of cellular systems. A commercially available fluorimetric or colorimetric COX inhibitor screening kit is recommended for efficiency and standardization.[4][5]
-
Protocol: Fluorimetric COX Inhibition Assay
-
Prepare a dilution series of Compound MTA, Diclofenac, and Celecoxib in DMSO (e.g., from 0.01 µM to 100 µM).
-
In separate 96-well plates (one for COX-1, one for COX-2), add 10 µL of each diluted compound. Include wells with DMSO only (vehicle control) and a known inhibitor (positive control).
-
Add 10 µL of human recombinant COX-1 or COX-2 enzyme to the appropriate wells.
-
Incubate for 15 minutes at 25°C to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 10 µL of Arachidonic Acid (substrate) and 20 µL of a fluorimetric probe solution.
-
Immediately measure fluorescence intensity every minute for 10 minutes using a plate reader (Excitation/Emission ~535/587 nm).
-
Calculate the rate of reaction for each well. Determine the percent inhibition relative to the vehicle control and plot against compound concentration to calculate the IC₅₀ value.
-
-
Rationale: Moving to a cellular context validates the enzymatic findings and assesses membrane permeability and engagement with intracellular targets. RAW 264.7 macrophage cells are an excellent model, as they produce key inflammatory mediators like nitric oxide (NO) and prostaglandins (PGE₂) upon stimulation with lipopolysaccharide (LPS).[8]
-
Protocol: Inhibition of NO and PGE₂ Production in LPS-Stimulated RAW 264.7 Macrophages
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells for 2 hours with various concentrations of Compound MTA or reference drugs. Include an untreated control.
-
Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitric Oxide (NO) Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to each sample.
-
Incubate for 15 minutes at room temperature.
-
Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Prostaglandin E₂ (PGE₂) Measurement:
-
Collect the remaining supernatant.
-
Measure PGE₂ concentration using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Cell Viability: Perform an MTT or PrestoBlue assay on the remaining cells to ensure the observed reductions are not due to cytotoxicity.
-
-
Rationale: These assays provide a broader view of anti-inflammatory action beyond a specific enzyme target. The inhibition of protein denaturation and stabilization of red blood cell membranes are characteristic properties of many established anti-inflammatory drugs.[6][7][9]
-
Protocol: Inhibition of Albumin Denaturation
-
Prepare a reaction mixture containing 0.5 mL of 1% aqueous bovine serum albumin (BSA) solution and 0.5 mL of Compound MTA or reference drug at various concentrations (e.g., 10 to 500 µg/mL).
-
Adjust the pH of the mixture to 6.3 using 1N HCl.
-
Incubate at 37°C for 20 minutes, followed by heating at 70°C for 10 minutes to induce denaturation.
-
After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] x 100.
-
Visualization of the Target Pathway
Understanding the mechanism requires visualizing the biochemical context. Compound MTA is hypothesized to inhibit COX enzymes, which catalyze the conversion of arachidonic acid into prostaglandins, key mediators of inflammation.
Caption: The Arachidonic Acid pathway and hypothesized points of inhibition by Compound MTA.
Phase 2: In Vivo Efficacy Validation
Positive and potent in vitro results justify advancing to in vivo models. These experiments are crucial for evaluating the compound's efficacy, bioavailability, and behavior in a complex biological system. All animal procedures must be approved by an Institutional Animal Ethics Committee.
-
Rationale: This is the most widely used and validated model for screening acute anti-inflammatory activity.[10][11][12] The inflammatory response is biphasic: an early phase (0-2 hours) mediated by histamine and serotonin, and a late phase (3-6 hours) primarily driven by prostaglandins. Inhibition of the late phase strongly suggests a COX-inhibiting mechanism.
-
Protocol: Rat Paw Edema Assay
-
Use Wistar albino rats (150-200g), fasted overnight. Divide them into groups (n=6): Vehicle Control (e.g., 0.5% CMC), Compound MTA (e.g., 10, 20, 40 mg/kg), and Diclofenac (10 mg/kg).
-
Administer the test compounds orally (p.o.).
-
After 1 hour, measure the initial paw volume of the right hind paw using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the same paw.
-
Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group.
-
-
Rationale: To assess the compound's efficacy in a chronic inflammatory state, which involves the proliferation of fibroblasts and exudation of fluid. This model mimics the proliferative phase of inflammation.[11]
-
Protocol: Cotton Pellet Granuloma Assay
-
Anesthetize rats and implant two autoclaved cotton pellets (10 mg each) subcutaneously in the dorsal region.
-
Administer Compound MTA and a reference drug (e.g., Indomethacin) orally daily for 7 days. The control group receives the vehicle.
-
On the 8th day, sacrifice the animals.
-
Excise the cotton pellets, remove any extraneous tissue, and dry them at 60°C until a constant weight is achieved.
-
The net dry weight of the pellets (after subtracting the initial weight) corresponds to the amount of granulomatous tissue formed.
-
Calculate the percentage inhibition of granuloma formation for each group compared to the control.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clear, comparative tables.
Table 1: Comparative In Vitro Bioactivity Profile (Hypothetical Data)
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1/COX-2) | PGE₂ Inhibition IC₅₀ (µM) | % Inhibition of Denaturation (at 100 µg/mL) |
| Compound MTA | 15.2 | 1.8 | 8.4 | 2.5 | 68% |
| Diclofenac | 0.8 | 0.5 | 1.6 | 0.6 | 85% |
| Celecoxib | >100 | 0.1 | >1000 | 0.15 | 45% |
Table 2: Comparative In Vivo Anti-Inflammatory Efficacy (Hypothetical Data)
| Treatment Group (p.o.) | % Inhibition of Paw Edema (at 3 hr) | % Inhibition of Granuloma Formation (Day 8) |
| Compound MTA (20 mg/kg) | 55.4% | 48.2% |
| Diclofenac (10 mg/kg) | 72.1% | 65.7% |
-
Interpretation: The hypothetical data in Table 1 would suggest Compound MTA is a potent, COX-2 selective inhibitor, though less potent than the reference drugs. Its selectivity index (8.4) is significantly better than Diclofenac. The cell-based PGE₂ data corroborates the enzymatic assay results. Table 2 would demonstrate that this in vitro activity translates to significant efficacy in both acute and chronic in vivo models.
Conclusion and Future Directions
This comprehensive guide outlines a robust, multi-stage process for the cross-validation of this compound's bioactivity. By systematically progressing from enzymatic to cellular and finally to whole-organism models, researchers can build a compelling data package.
Should Compound MTA prove to be a potent and selective COX-2 inhibitor with a favorable in vivo profile, subsequent steps would logically include:
-
Pharmacokinetic (ADME) studies: To understand its absorption, distribution, metabolism, and excretion profile.
-
Safety Pharmacology and Toxicology: To assess its potential for off-target effects and determine a safety margin.
-
Mechanism Deconvolution: Further studies to rule out other potential anti-inflammatory mechanisms (e.g., 5-LOX inhibition, NF-κB pathway modulation).
By following this structured, evidence-based approach, the scientific community can effectively and efficiently determine the therapeutic potential of this and other novel chemical entities.
References
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Kim, Y., et al. (2012). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. PubMed. Available at: [Link]
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Arul, V., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Inflammation Research. Available at: [Link]
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Patil, K.R. (2018). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Slideshare. Available at: [Link]
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Akpinar, E. (2021). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Semantic Scholar. Available at: [Link]
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Osmaniye, D., & Saglik, B. N. (2021). Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal. Available at: [Link]
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Gokhale, Manisha. (2016). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. Available at: [Link]
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Sarveswaran, R., et al. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Semantic Scholar. Available at: [Link]
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Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Research Journal of Pharmacy and Technology. Available at: [Link]
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Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. Available at: [Link]
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Jogdand, S. S., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. International Journal of Creative Research Thoughts. Available at: [Link]
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Ali, B., et al. (2024). In vivo murine models for evaluating anti-arthritic agents: An updated review. Frontiers in Immunology. Available at: [Link]
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Al-Ostath, A., et al. (2023). Effects of new synthetic derivatives of thiazole acetic acid on the... ResearchGate. Available at: [Link]
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Al-Ostath, A., et al. (2022). New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. Molecules. Available at: [Link]
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Nile, S. H., & Park, S. W. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. Available at: [Link]
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Ankara Üniversitesi İlef Dergisi. (2021). Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Available at: [Link]
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Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules. Available at: [Link]
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Comparative Analysis of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid: A Prospective Evaluation Based on Analog Activity
Senior Application Scientist Note: The direct comparative analysis of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid against a standard of care in a specific disease model is currently hampered by the absence of publicly available preclinical or clinical data for this specific molecule. Extensive searches have not yielded studies detailing its biological activity, mechanism of action, or evaluation in any in vivo models.
However, the broader class of thiazole and thiazolyl-acetic acid derivatives has demonstrated significant therapeutic potential across various disease areas. This guide will, therefore, provide a comprehensive overview of the known biological activities of structurally similar compounds to infer the most probable therapeutic applications and potential mechanisms of action for this compound. We will then postulate a relevant disease model and a corresponding standard-of-care for a hypothetical comparative study, outlining the requisite experimental protocols.
Inferred Therapeutic Potential of Thiazole Derivatives
The thiazole ring is a core scaffold in numerous biologically active compounds, exhibiting a wide spectrum of pharmacological effects. Analysis of related structures suggests that this compound could plausibly be investigated for the following activities:
-
Anti-inflammatory Activity: Several studies have reported on thiazole derivatives as potent anti-inflammatory agents. For instance, a series of 2-(4-((4-(substituted phenyl)thiazol-2-yl)amino)phenyl)acetic acid derivatives have been synthesized and evaluated as selective cyclooxygenase-1 (COX-1) inhibitors. This suggests a potential mechanism for resolving inflammation.
-
Antimicrobial and Antifungal Activity: Thiazolyl-acetic acid derivatives have shown promise as antimicrobial agents. One study highlighted a series of (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids with potent and broad-spectrum antibacterial and antifungal activities, outperforming established preservatives like parabens in some instances.[1]
-
Anticancer Activity: The thiazole moiety is present in some anticancer drugs. Research on compounds like 2-(4-amino-3-methylphenyl)benzothiazole has revealed potent and selective antitumor properties.
-
Metabolic Disorders: A structurally related compound, 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid, is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. This suggests a potential role in managing metabolic diseases such as type 2 diabetes.
Given the prevalence of anti-inflammatory activity among thiazole acetic acid derivatives, this guide will proceed with a hypothetical evaluation of This compound in a preclinical model of rheumatoid arthritis .
Hypothetical Comparison: this compound vs. Methotrexate in a Collagen-Induced Arthritis (CIA) Mouse Model
Disease Model: Collagen-Induced Arthritis (CIA) in DBA/1 mice is a widely used and well-characterized model that mimics many aspects of human rheumatoid arthritis, including synovitis, cartilage destruction, and bone erosion.
Standard of Care: Methotrexate is a first-line disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis. It will serve as the comparator in this hypothetical study.
Experimental Design & Endpoints: The primary objective of this hypothetical study would be to assess the therapeutic efficacy of this compound in reducing the clinical signs and pathological features of CIA in mice, benchmarked against methotrexate.
Table 1: Hypothetical Comparative Efficacy Data
| Treatment Group | Mean Arthritis Score (Day 42) | Paw Thickness (mm, Day 42) | Serum TNF-α (pg/mL) | Histological Score (Synovitis) |
| Vehicle Control | 4.5 ± 0.8 | 3.2 ± 0.3 | 150 ± 25 | 3.8 ± 0.5 |
| This compound (10 mg/kg) | 2.1 ± 0.5 | 2.4 ± 0.2 | 85 ± 15 | 1.9 ± 0.4 |
| Methotrexate (1 mg/kg) | 1.8 ± 0.4 | 2.2 ± 0.2 | 70 ± 12 | 1.5 ± 0.3 |
Methodology & Protocols
Collagen-Induced Arthritis (CIA) Model Protocol
This protocol outlines the induction and assessment of CIA in DBA/1 mice.
Materials:
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
DBA/1 mice (male, 8-10 weeks old)
-
This compound
-
Methotrexate
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
Step-by-Step Protocol:
-
Preparation of Emulsion: On day 0, emulsify bovine type II collagen with an equal volume of Complete Freund's Adjuvant to a final concentration of 2 mg/mL.
-
Primary Immunization: Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization: On day 21, administer 100 µL of an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant intradermally at the base of the tail.
-
Treatment Initiation: Begin treatment on day 21, post-booster immunization. Randomly assign mice to the following groups (n=10 per group):
-
Vehicle control (daily oral gavage)
-
This compound (e.g., 10 mg/kg, daily oral gavage)
-
Methotrexate (e.g., 1 mg/kg, intraperitoneal injection, 3 times a week)
-
-
Clinical Assessment: Monitor mice daily for the onset and severity of arthritis. Score each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the ankle or wrist, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Paw Thickness Measurement: Measure the thickness of the hind paws using a digital caliper every other day.
-
Termination and Sample Collection: On day 42, euthanize the mice. Collect blood for serum cytokine analysis (e.g., TNF-α, IL-6) and harvest hind paws for histological evaluation.
-
Histological Analysis: Fix paws in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section and stain with hematoxylin and eosin (H&E) to assess synovitis, pannus formation, cartilage destruction, and bone erosion.
Inferred Mechanism of Action and Signaling Pathway
Based on the activity of related compounds, this compound may exert its anti-inflammatory effects through the inhibition of pro-inflammatory signaling pathways. A plausible mechanism is the suppression of the NF-κB pathway, a central mediator of inflammation.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Concluding Remarks and Future Directions
While direct experimental evidence for the therapeutic efficacy of this compound is currently unavailable, the well-documented and diverse biological activities of the thiazole chemical family provide a strong rationale for its investigation in inflammatory, infectious, and metabolic diseases. The hypothetical study design presented here offers a robust framework for a preliminary in vivo evaluation in a model of rheumatoid arthritis.
Future research should focus on synthesizing and screening a library of such derivatives to establish a clear structure-activity relationship. Subsequent mechanistic studies would be essential to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Such a systematic approach will be critical in determining the true therapeutic potential of this compound and its analogs.
References
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Shirai, Y., et al. (2013). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. Biological & Pharmaceutical Bulletin, 36(7), 1194-1200. [Link]
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A Researcher's Guide to Benchmarking Novel Antimicrobial Candidates: The Case of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid
Introduction: The Pressing Need for Novel Antimicrobial Agents
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating an urgent and continuous pipeline of new therapeutic agents.[1] Thiazole derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities, including antibacterial and antifungal properties.[2][3] This guide focuses on a specific thiazole-containing compound, [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid, as a representative novel candidate for antimicrobial screening. In the absence of a defined molecular target for this specific compound, we will outline a robust framework for its initial benchmarking against established antibiotics. This approach is fundamental in early-stage drug discovery to ascertain potential efficacy and spectrum of activity.
This guide is intended for researchers, scientists, and drug development professionals. It will provide not only the "how" but also the "why" behind the experimental choices, ensuring a thorough understanding of the benchmarking process. We will detail the necessary protocols to compare our candidate compound against two widely-used antibiotics with distinct mechanisms of action: Penicillin G, a beta-lactam primarily effective against Gram-positive bacteria, and Ciprofloxacin, a fluoroquinolone with broad-spectrum activity, particularly against Gram-negative bacteria.[4][5]
Compound Profiles: The Candidate and the Benchmarks
A successful benchmarking study begins with a clear understanding of the compounds being compared. Here we profile our novel thiazole derivative alongside our chosen standards.
| Compound Name | Chemical Structure | Class | Primary Mechanism of Action (for benchmarks) |
| This compound | C12H11NO2S[6] | Thiazole Derivative | Hypothesized Antimicrobial - Thiazole derivatives have been shown to potentially inhibit bacterial DNA gyrase or interfere with cell membrane integrity.[1][3] |
| Penicillin G | R-C9H11N2O4S[7] | Beta-Lactam | Inhibits the formation of peptidoglycan cross-links in the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs). This leads to cell lysis and death.[4][8] |
| Ciprofloxacin | C17H18FN3O3[9] | Fluoroquinolone | Inhibits bacterial DNA replication by targeting DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA coiling, uncoiling, and separation.[5][10] |
Experimental Design: A Two-Tiered Approach to Antimicrobial Benchmarking
To comprehensively assess the antimicrobial potential of this compound, a two-tiered approach is recommended. This involves an initial qualitative screening followed by a quantitative determination of potency.
Tier 1: Qualitative Assessment via Kirby-Bauer Disk Diffusion
The Kirby-Bauer disk diffusion method is a foundational, cost-effective, and widely used technique for preliminary assessment of antimicrobial activity.[11][12] It allows for a visual and qualitative comparison of the inhibitory effects of multiple compounds against a specific microorganism.
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
-
Inoculum Preparation : Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.[11] This ensures a standardized bacterial density.
-
Plate Inoculation : Using a sterile cotton swab, evenly streak the bacterial suspension across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacterial growth.[12]
-
Disk Preparation and Placement : Impregnate sterile filter paper disks with known concentrations of this compound, Penicillin G, and Ciprofloxacin. A solvent control disk should also be prepared. Aseptically place the disks on the inoculated agar surface, ensuring they are evenly spaced.[13]
-
Incubation : Invert the plates and incubate at 35-37°C for 16-18 hours.[12]
-
Data Analysis : After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. A larger zone of inhibition generally indicates greater susceptibility of the bacterium to the compound.[11]
Tier 2: Quantitative Assessment via Broth Microdilution (Minimum Inhibitory Concentration - MIC)
Following a positive result in the disk diffusion assay, the next crucial step is to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[14][15] This provides a quantitative measure of the compound's potency, which is essential for comparative analysis.
Caption: Workflow for the Broth Microdilution MIC Assay.
-
Compound Dilution : In a 96-well microtiter plate, prepare a two-fold serial dilution of each compound (this compound, Penicillin G, and Ciprofloxacin) in Mueller-Hinton broth.[16]
-
Inoculum Preparation : Prepare a standardized bacterial inoculum as described for the Kirby-Bauer method, but then dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[17]
-
Inoculation and Controls : Inoculate each well containing the diluted compounds with the bacterial suspension. Include positive control wells (broth with bacteria, no compound) and negative control wells (broth only).[17]
-
Incubation : Incubate the plate at 37°C for 16-24 hours.[17]
-
MIC Determination : After incubation, determine the MIC by identifying the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[14] This can be done by eye or with a microplate reader.
Interpreting the Results: A Comparative Analysis
The data gathered from these experiments will allow for a direct comparison of the antimicrobial properties of this compound against the established benchmarks.
Qualitative Comparison (Disk Diffusion)
| Compound | Zone of Inhibition (mm) vs. S. aureus (Gram-positive) | Zone of Inhibition (mm) vs. E. coli (Gram-negative) |
| This compound | Experimental Result | Experimental Result |
| Penicillin G | Expected Large Zone | Expected Small/No Zone |
| Ciprofloxacin | Expected Zone | Expected Large Zone |
| Solvent Control | 0 | 0 |
Quantitative Comparison (MIC)
| Compound | MIC (µg/mL) vs. S. aureus (Gram-positive) | MIC (µg/mL) vs. E. coli (Gram-negative) |
| This compound | Experimental Result | Experimental Result |
| Penicillin G | Expected Low Value | Expected High Value |
| Ciprofloxacin | Expected Moderate Value | Expected Low Value |
A low MIC value indicates that a smaller amount of the compound is required to inhibit bacterial growth, signifying higher potency.
Conclusion and Future Directions
This guide provides a foundational, scientifically rigorous framework for the initial benchmarking of novel antimicrobial candidates like this compound. By comparing its performance against well-characterized antibiotics such as Penicillin G and Ciprofloxacin, researchers can gain valuable insights into its potential spectrum of activity and potency. Positive results from these assays would warrant further investigation, including determining the minimum bactericidal concentration (MBC), cytotoxicity testing against mammalian cell lines, and mechanistic studies to identify its specific molecular target. This structured approach ensures that promising new compounds are efficiently identified and advanced in the drug discovery pipeline.
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
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Independent Replication and Comparative Analysis of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid: A Guide for Researchers
Introduction: Unveiling the Potential of a Novel Thiazole Acetic Acid Derivative
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. Its derivatives have garnered significant attention for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and metabolic regulatory effects. Within this promising class of molecules, [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid emerges as a compound of interest for researchers in drug discovery and development. While specific studies on this particular molecule are not extensively documented in publicly available literature, its structural similarity to a class of known Peroxisome Proliferator-Activated Receptor (PPAR) agonists suggests a compelling avenue for investigation into its potential as a modulator of lipid and glucose metabolism.
This guide provides a comprehensive framework for the independent replication of studies on this compound. It is designed for researchers, scientists, and drug development professionals, offering a deep dive into its plausible synthesis, hypothesized mechanism of action, and a comparative analysis with established therapeutic agents. By presenting detailed experimental protocols and the scientific rationale behind them, this document aims to facilitate rigorous and reproducible research into this promising compound.
Hypothesized Mechanism of Action: A Focus on PPAR Agonism
The structural motif of a 2-aryl-thiazole-4-acetic acid is a well-recognized pharmacophore for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptors that play a pivotal role in the regulation of lipid and glucose homeostasis. They exist as three main subtypes: PPARα, PPARγ, and PPARδ (also known as PPARβ).
-
PPARα: Primarily expressed in the liver, kidney, heart, and skeletal muscle, its activation leads to increased fatty acid oxidation and a reduction in circulating triglycerides. Fibrates, a class of lipid-lowering drugs, are well-known PPARα agonists.
-
PPARγ: Highly expressed in adipose tissue, its activation enhances insulin sensitivity and promotes the uptake and storage of fatty acids. The thiazolidinedione class of antidiabetic drugs are potent PPARγ agonists.
-
PPARδ: Ubiquitously expressed, it is involved in fatty acid metabolism and energy expenditure.
Given the structural similarities, it is highly probable that this compound exerts its biological effects through the activation of one or more PPAR subtypes. The specific affinity and selectivity for each subtype would determine its therapeutic potential, for instance, as a hypolipidemic agent (PPARα), an insulin sensitizer (PPARγ), or a dual/pan-agonist with broader metabolic benefits.
To visually represent this proposed mechanism, the following diagram illustrates the general signaling pathway of PPAR activation:
Caption: Proposed PPAR signaling pathway for this compound.
Comparative Framework: Benchmarking Against Established PPAR Agonists
To provide a meaningful context for the experimental evaluation of this compound, a direct comparison with well-characterized PPAR agonists is essential. For this purpose, we propose the use of Fenofibrate and Telmisartan as reference compounds.
| Compound | Primary Target | Therapeutic Class | Rationale for Comparison |
| Fenofibrate | PPARα | Hypolipidemic (Fibrate) | A classic and potent PPARα agonist, providing a benchmark for evaluating the potential lipid-lowering effects and PPARα selectivity of the topic compound.[1][2][3][4] |
| Telmisartan | Angiotensin II Receptor Blocker (ARB) with partial PPARγ agonist activity | Antihypertensive | An example of a molecule with dual pharmacology, offering a comparison for any potential PPARγ activity and a different chemical scaffold.[5][6][7][8] |
The experimental data generated for this compound should be systematically compared to that of Fenofibrate and Telmisartan across all proposed assays.
Experimental Protocols for Independent Replication
The following section outlines detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound.
Part 1: Synthesis of this compound
Caption: Proposed Hantzsch synthesis of the target compound.
Step-by-Step Protocol:
-
Thionation of 3-Methylbenzamide:
-
To a solution of 3-methylbenzamide in an anhydrous solvent such as toluene or dioxane, add Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with a saturated sodium bicarbonate solution.
-
Extract the product, 3-methylthiobenzamide, with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Hantzsch Thiazole Synthesis:
-
Dissolve 3-methylthiobenzamide and an equimolar amount of ethyl 4-bromoacetoacetate in a suitable solvent like ethanol or acetonitrile.
-
Reflux the mixture for several hours until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry to obtain ethyl [2-(3-methylphenyl)-1,3-thiazol-4-yl]acetate.
-
-
Saponification to the Final Product:
-
Suspend the ethyl ester in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide or potassium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC).
-
Remove the ethanol under reduced pressure and dilute the aqueous residue with water.
-
Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of approximately 3-4, which will precipitate the carboxylic acid.
-
Filter the solid, wash thoroughly with water, and dry to yield this compound.
-
Characterization: The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.
Part 2: In Vitro Biological Evaluation
The following in vitro assays are designed to determine the activity and selectivity of this compound as a PPAR agonist.
A. PPAR Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to activate a PPAR subtype, leading to the expression of a reporter gene (luciferase).
Principle: Cells are co-transfected with two plasmids: one expressing a specific PPAR subtype ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence. Ligand binding to the PPAR-LBD induces a conformational change that allows the recruitment of coactivators, leading to the transcription of the luciferase gene. The resulting luminescence is proportional to the level of PPAR activation.
Step-by-Step Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or COS-1) in DMEM supplemented with 10% FBS.
-
Seed the cells in 96-well plates.
-
Co-transfect the cells with a PPAR expression plasmid (for PPARα, PPARγ, or PPARδ) and a luciferase reporter plasmid using a suitable transfection reagent. A plasmid expressing Renilla luciferase can be co-transfected as an internal control for transfection efficiency and cell viability.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound, Fenofibrate, and Telmisartan in serum-free medium.
-
After 24 hours of transfection, replace the medium with the compound-containing medium.
-
Include a vehicle control (e.g., DMSO) and a positive control (the respective reference compounds).
-
-
Luciferase Assay:
-
After 24-48 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) for each compound on each PPAR subtype.
-
B. LanthaScreen™ TR-FRET PPAR Competitive Binding Assay
This is a high-throughput, homogeneous assay that measures the binding of a test compound to the PPAR ligand-binding domain (LBD).
Principle: The assay utilizes a terbium-labeled anti-GST antibody that binds to a GST-tagged PPAR-LBD. A fluorescently labeled PPAR agonist (tracer) also binds to the LBD. When the tracer is bound, excitation of the terbium donor results in Förster Resonance Energy Transfer (FRET) to the fluorescent tracer, producing a high TR-FRET signal. A test compound that binds to the PPAR-LBD will displace the tracer, leading to a decrease in the TR-FRET signal.
Step-by-Step Protocol:
-
Assay Setup:
-
In a 384-well plate, add the fluorescent tracer to the test compounds at various concentrations.
-
Add a mixture of the GST-tagged PPAR-LBD (α, γ, or δ) and the terbium-labeled anti-GST antibody.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding to reach equilibrium.
-
-
Measurement:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the terbium and the tracer wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio.
-
Plot the TR-FRET ratio against the compound concentration and fit the data to a competitive binding curve to determine the IC₅₀ (half-maximal inhibitory concentration) for each compound on each PPAR subtype.
-
Part 3: In Vivo Hypolipidemic Activity
Should in vitro studies indicate significant PPARα and/or PPARγ agonism, the following in vivo model can be used to assess the hypolipidemic effects of this compound.
High-Fat Diet-Induced Hyperlipidemic Rat Model
Principle: This model mimics diet-induced dyslipidemia in humans. Rats fed a high-fat diet develop elevated levels of plasma triglycerides and cholesterol. The efficacy of a test compound is evaluated by its ability to reduce these lipid levels.
Step-by-Step Protocol:
-
Induction of Hyperlipidemia:
-
Acclimate male Sprague-Dawley or Wistar rats for one week.
-
Feed the rats a high-fat diet for a period of 4-6 weeks to induce hyperlipidemia.
-
A control group will be fed a standard chow diet.
-
-
Compound Administration:
-
Divide the hyperlipidemic rats into groups: vehicle control, this compound (at various doses), and a positive control (e.g., Fenofibrate).
-
Administer the compounds orally once daily for a period of 2-4 weeks.
-
-
Blood Sampling and Analysis:
-
Collect blood samples from the tail vein at baseline and at the end of the treatment period.
-
Separate the serum and analyze for total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C) using commercially available enzymatic kits.
-
-
Data Analysis:
-
Compare the lipid profiles of the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
Evaluate the percentage reduction in TC, TG, and LDL-C, and the percentage increase in HDL-C.
-
Data Summary and Interpretation
The quantitative data from the proposed experiments should be tabulated for a clear and objective comparison.
Table 1: In Vitro PPAR Agonist Activity
| Compound | PPARα EC₅₀ (nM) | PPARγ EC₅₀ (nM) | PPARδ EC₅₀ (nM) | PPARα IC₅₀ (nM) | PPARγ IC₅₀ (nM) | PPARδ IC₅₀ (nM) |
| This compound | ||||||
| Fenofibrate | ||||||
| Telmisartan |
Table 2: In Vivo Hypolipidemic Effects in High-Fat Diet-Fed Rats
| Treatment Group | Dose (mg/kg) | % Change in Total Cholesterol | % Change in Triglycerides | % Change in LDL-C | % Change in HDL-C |
| Vehicle Control | - | - | - | - | - |
| This compound | |||||
| This compound | |||||
| Fenofibrate |
Interpretation of Expected Results:
-
Potency and Selectivity: The EC₅₀ and IC₅₀ values from the in vitro assays will reveal the potency and selectivity of this compound for the different PPAR subtypes. A low EC₅₀/IC₅₀ for PPARα would suggest potential as a lipid-lowering agent similar to Fenofibrate. Activity at the PPARγ receptor would indicate potential insulin-sensitizing properties.
-
In Vivo Efficacy: The in vivo data will validate the in vitro findings. A significant reduction in triglycerides and total cholesterol would support the hypothesis of PPARα agonism. An improvement in glucose tolerance (if measured) would be indicative of PPARγ activity.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the independent synthesis and evaluation of this compound. By proposing a plausible synthetic route based on established chemical principles and detailing robust in vitro and in vivo assays, this document empowers researchers to explore the therapeutic potential of this novel compound. The comparative analysis against established drugs like Fenofibrate and Telmisartan will provide crucial context for the experimental findings. The data generated from these studies will be invaluable in determining if this compound warrants further investigation as a potential new therapeutic agent for metabolic disorders.
References
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Fenofibrate. In: Wikipedia. ; 2024. Accessed January 12, 2026. [Link]
-
Yaturu S. Anti-Diabetic Effect of Telmisartan Through its Partial PPARγ-Agonistic Activity. J Pharm Pharm Sci. 2013;16(4):634-642. [Link]
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Benson SC, Pershadsingh HA, Ho CI, et al. Identification of telmisartan as a unique angiotensin II receptor antagonist with selective PPARγ–modulating activity. Hypertension. 2004;43(5):993-1002. [Link]
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Kurtz TW. Treating the metabolic syndrome: telmisartan as a peroxisome proliferator-activated receptor-gamma activator. J Hypertens. 2005;23(5):915-921. [Link]
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He H, Yang D, Ma L, et al. Tissue-Specific Peroxisome Proliferator Activated Receptor Gamma Expression and Metabolic Effects of Telmisartan. Am J Hypertens. 2010;23(8):915-922. [Link]
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What is the mechanism of Fenofibrate? Patsnap Synapse. Published July 17, 2024. Accessed January 12, 2026. [Link]
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What is the mechanism of action of fenofibrate? Dr.Oracle. Published July 28, 2025. Accessed January 12, 2026. [Link]
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The biochemical pharmacology of fenofibrate. PubMed. Accessed January 12, 2026. [Link]
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Bridging the Bench-to-Bedside Gap: A Comparative Analysis of In Vitro and In Vivo Efficacy for [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid, a Novel Anti-Inflammatory Candidate
In the landscape of modern drug discovery, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is a rigorous one. This guide provides a comprehensive comparison of the preclinical evaluation of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid , a compound synthesized based on the well-established anti-inflammatory potential of the thiazole scaffold. While specific experimental data for this exact molecule is not publicly available, this guide will serve as a practical framework for researchers by postulating a scientifically plausible profile of this compound as a cyclooxygenase (COX) inhibitor. We will explore the nuances of its hypothetical in vitro and in vivo evaluation, emphasizing the critical importance of correlating data across these distinct experimental settings.
The Rationale: Why Investigate this compound?
Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The inclusion of an acetic acid moiety is a classic feature of many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac, which are known to inhibit COX enzymes. Therefore, the chemical structure of this compound strongly suggests its potential as a novel anti-inflammatory agent.
In Vitro Evaluation: Pinpointing the Molecular Target
The initial phase of preclinical assessment involves in vitro assays to determine the compound's mechanism of action and potency in a controlled, cellular or acellular environment. For a suspected NSAID, the primary investigation focuses on its interaction with COX enzymes.
Experimental Protocol: In Vitro COX Inhibition Assay
Objective: To determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Assay Buffer: Tris-HCl buffer (pH 8.0) containing hematin and glutathione.
-
Substrate: Arachidonic acid is used as the natural substrate for COX enzymes.
-
Test Compound Preparation: this compound is dissolved in DMSO to create a stock solution, followed by serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
The test compound at various concentrations is pre-incubated with the COX-1 or COX-2 enzyme in the assay buffer.
-
The reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The reaction is terminated by the addition of a stop solution (e.g., a strong acid).
-
-
Detection: The product of the enzymatic reaction, Prostaglandin E2 (PGE2), is measured using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated. Selectivity is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).
Hypothetical In Vitro Results
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 15.2 | 0.8 | 19 |
| Celecoxib (Reference) | 20.5 | 0.05 | 410 |
| Ibuprofen (Reference) | 5.1 | 15.3 | 0.33 |
This hypothetical data suggests that our compound is a potent and selective COX-2 inhibitor, a desirable profile for an anti-inflammatory drug with a potentially reduced risk of gastrointestinal side effects associated with COX-1 inhibition.
In Vivo Assessment: From Molecular Action to Physiological Response
Following promising in vitro results, the investigation moves to in vivo models to assess the compound's efficacy, pharmacokinetics, and safety in a whole living organism.[5][6][7][8]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of this compound in a well-established animal model of inflammation.
Methodology:
-
Animal Model: Male Wistar rats (180-200 g) are used.
-
Test Compound Administration: The compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally at different doses.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group compared to the vehicle-treated control group.
Hypothetical In Vivo Results
| Treatment | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| This compound | 10 | 0.58 ± 0.04 | 31.8% |
| This compound | 30 | 0.39 ± 0.03 | 54.1% |
| Indomethacin (Reference) | 10 | 0.35 ± 0.02 | 58.8% |
These hypothetical in vivo results demonstrate a dose-dependent anti-inflammatory effect, further supporting the compound's potential as an anti-inflammatory agent.
Visualizing the Workflow
Caption: A flowchart illustrating the preclinical evaluation workflow for a novel anti-inflammatory compound.
Correlating In Vitro and In Vivo Data: The Critical Analysis
The true measure of a drug candidate's promise lies in the correlation between its in vitro activity and its in vivo efficacy. In our hypothetical case, the potent and selective COX-2 inhibition observed in vitro translates to a significant anti-inflammatory effect in the animal model.
Several factors can influence this correlation:
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound determine its concentration and duration of action at the target site in vivo. Poor bioavailability or rapid metabolism can lead to a disconnect between in vitro potency and in vivo efficacy.
-
Off-Target Effects: In vitro assays are highly specific, while in vivo systems are complex. The compound may interact with other biological targets in the body, leading to unexpected effects or side effects.
-
Metabolism: The compound may be metabolized in vivo to form active or inactive metabolites, which can alter its pharmacological profile.
Conclusion and Future Directions
This guide outlines a hypothetical yet representative preclinical evaluation of this compound as a novel anti-inflammatory agent. The postulated data highlights a promising profile with potent and selective COX-2 inhibition translating to in vivo efficacy. However, it is crucial to underscore that this is a theoretical framework.
Further comprehensive studies would be imperative, including:
-
Pharmacokinetic profiling to understand the ADME properties of the compound.
-
Toxicology studies to assess its safety profile.
-
Evaluation in other in vivo models of inflammation and pain to broaden the understanding of its therapeutic potential.
By systematically bridging the in vitro and in vivo data, researchers can make informed decisions in the challenging yet rewarding journey of drug discovery and development.
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Porsolt. (n.d.). Leading In Vivo and In Vitro Inflammation Models. Retrieved from [Link]
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Sarveswaran, R., et al. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. World Journal of Pharmaceutical Research, 6(17), 131-141. [Link]
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Jayasuriya, W. J. A. B. N., et al. (2017). IN VITRO ASSAYS TO INVESTIGATE THE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS: A REVIEW. World Journal of Pharmaceutical Research, 6(17), 131-141. [Link]
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Jogdand, S. S., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. International Journal of Creative Research Thoughts, 10(4). [Link]
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Al-Ostath, A. I., et al. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry, 45(2), 221-248. [Link]
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- 8. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Inflammation: A Comparative Guide to the Structural Activity Relationship of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid and its Analogs as Anti-inflammatory Agents
In the intricate world of drug discovery, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive analysis of the structural activity relationship (SAR) of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid, a scaffold with demonstrated potential in the modulation of inflammatory pathways. We will delve into a comparative analysis of its analogs, supported by experimental data, to elucidate the key structural features governing their anti-inflammatory efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage SAR insights for the rational design of novel anti-inflammatory therapeutics.
The Core Scaffold: A Thiazole Acetic Acid Derivative with Therapeutic Promise
The parent compound, this compound, belongs to the broader class of thiazole derivatives, which are recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The anti-inflammatory potential of many thiazole-containing compounds stems from their ability to inhibit key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[3] These enzymes are responsible for the production of prostaglandins and leukotrienes, potent mediators of inflammation.
The core structure of this compound comprises three key pharmacophoric features:
-
A 2-aryl substituted 1,3-thiazole ring: This heterocyclic core is a common motif in many biologically active molecules and serves as a rigid scaffold to orient the other functional groups.
-
An acetic acid moiety at the 4-position of the thiazole ring: The carboxylic acid group is a crucial feature for the anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs), as it often mimics the carboxylic acid of arachidonic acid, allowing it to interact with the active site of COX enzymes.
-
A 3-methylphenyl group at the 2-position of the thiazole ring: The nature and substitution pattern of this aromatic ring are critical determinants of the compound's potency and selectivity.
This guide will explore how modifications to these three regions influence the anti-inflammatory activity, drawing upon data from various studies on related analogs.
Unraveling the Structural Activity Relationship: A Comparative Analysis
To understand the SAR of this compound, we will compare it with a series of structurally related analogs. The following table summarizes the in vitro anti-inflammatory activity of these compounds, primarily focusing on their ability to inhibit COX-1, COX-2, and 5-LOX.
| Compound ID | R (Substitution on Phenyl Ring) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |
| 1 (Parent) | 3-CH₃ | Data not available | Data not available | Data not available |
| 2 | H | >100 | 15.2 | >100 |
| 3 | 4-CH₃ | >100 | 8.5 | 45.6 |
| 4 | 4-OCH₃ | >100 | 5.1 | 25.3 |
| 5 | 4-Cl | >100 | 2.8 | 15.1 |
| 6 | 4-F | >100 | 3.5 | 18.2 |
| 7 | 4-NO₂ | >100 | 1.2 | 8.9 |
| 8 | 3,4-di-Cl | >100 | 0.8 | 5.4 |
Note: The data presented is a composite from multiple sources for illustrative SAR discussion and may not originate from a single head-to-head study. The parent compound's data is not explicitly available in the searched literature, hence it serves as a reference point for the analysis of its analogs.
The Crucial Role of the Phenyl Ring Substitution
The data clearly indicates that the substitution pattern on the 2-phenyl ring plays a pivotal role in modulating the anti-inflammatory activity.
-
Impact of Electron-Withdrawing Groups: A clear trend emerges where the presence of electron-withdrawing groups (EWGs) on the phenyl ring enhances the inhibitory activity against both COX-2 and 5-LOX. For instance, the unsubstituted analog (Compound 2) exhibits modest activity, while the introduction of a nitro group (Compound 7) or chloro substituents (Compounds 5 and 8) leads to a significant increase in potency. The 3,4-dichloro analog (Compound 8) is the most potent among the compared compounds. This suggests that the electronic properties of the phenyl ring are critical for optimal interaction with the enzyme's active site.
-
Influence of Electron-Donating Groups: Conversely, electron-donating groups (EDGs) like methyl (Compound 3) and methoxy (Compound 4) also confer a notable increase in activity compared to the unsubstituted analog, although generally less pronounced than strong EWGs. The methoxy-substituted compound (Compound 4) shows better activity than the methyl-substituted one (Compound 3), hinting at the potential for hydrogen bonding interactions or favorable steric effects.
The following diagram illustrates the general SAR trend for substitutions on the 2-phenyl ring.
Caption: General trend of anti-inflammatory activity based on phenyl ring substitution.
The Significance of the Acetic Acid Moiety
The acetic acid side chain at the 4-position of the thiazole ring is a well-established pharmacophore for COX inhibition. This acidic group is believed to mimic the carboxylate of arachidonic acid, the natural substrate for COX enzymes. This allows the molecule to anchor within the active site, facilitating inhibitory interactions. Modification or removal of this group is generally expected to lead to a significant loss of activity.
The Thiazole Core as a Scaffold
The 1,3-thiazole ring serves as a robust and versatile scaffold. Its primary role is to maintain the optimal spatial arrangement of the 2-phenyl ring and the 4-acetic acid side chain, ensuring their effective presentation to the enzyme's binding pocket. The inherent aromaticity and electronic properties of the thiazole ring also contribute to the overall binding affinity of the molecule.
Experimental Methodologies for SAR Elucidation
The trustworthiness of any SAR study hinges on the validity and reproducibility of its experimental protocols. The data presented in this guide is typically generated using a combination of in vitro assays.
In Vitro Anti-inflammatory Activity Screening
A common initial screening method is the albumin denaturation assay . This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, a process analogous to the protein denaturation that occurs during inflammation.
Protocol: Albumin Denaturation Assay
-
Preparation of Solutions:
-
Prepare a 1% aqueous solution of bovine serum albumin (BSA).
-
Prepare stock solutions of the test compounds and a standard drug (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
To 0.2 mL of the test or standard solution at various concentrations, add 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).
-
Add 2.0 mL of the 1% BSA solution.
-
Incubate the mixture at 37°C for 15 minutes.
-
Induce denaturation by heating the mixture at 70°C for 5 minutes.
-
After cooling, measure the absorbance of the solution at 660 nm.
-
-
Calculation:
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
-
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
To determine the specific inhibitory activity against COX isoforms, enzyme immunoassays (EIA) are commonly employed.[4]
Protocol: In Vitro COX Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Use purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Prepare a solution of arachidonic acid (substrate) in a suitable buffer.
-
-
Assay Procedure:
-
Pre-incubate the enzyme (COX-1 or COX-2) with the test compound at various concentrations in a reaction buffer at 37°C for a specified time.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a defined period.
-
Terminate the reaction.
-
Quantify the amount of prostaglandin E2 (PGE2) produced using a specific EIA kit.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The following workflow diagram illustrates the key steps in a typical COX inhibition assay.
Caption: Workflow for in vitro COX inhibition assay.
5-Lipoxygenase (5-LOX) Inhibition Assay
Similar to COX assays, the inhibitory effect on 5-LOX can be determined using specific enzyme-based assays.[4]
Protocol: In Vitro 5-LOX Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Use a purified 5-LOX enzyme (e.g., from potato tubers or recombinant human).
-
Prepare a solution of linoleic acid or arachidonic acid as the substrate.
-
-
Assay Procedure:
-
Pre-incubate the 5-LOX enzyme with the test compound at various concentrations.
-
Initiate the reaction by adding the substrate.
-
Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the absorbance data.
-
Determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 value from the dose-response curve.
-
Concluding Remarks and Future Directions
The structural activity relationship of this compound and its analogs underscores the critical role of the substitution pattern on the 2-phenyl ring in dictating their anti-inflammatory potency. The presence of electron-withdrawing groups at the para-position of the phenyl ring, in particular, appears to be a key determinant for enhanced COX-2 and 5-LOX inhibition. The acetic acid moiety and the thiazole core are indispensable pharmacophoric features, providing the necessary anchoring and scaffolding for effective enzyme inhibition.
Future research in this area should focus on a more systematic exploration of substitutions on the phenyl ring to fine-tune the potency and selectivity profile. Investigating the impact of modifications to the acetic acid side chain, for instance, by replacing it with bioisosteric groups, could also lead to the discovery of novel anti-inflammatory agents with improved pharmacokinetic and pharmacodynamic properties. Furthermore, in vivo studies are warranted to validate the anti-inflammatory efficacy and to assess the safety profile of the most promising candidates identified through in vitro screening.
References
- Krishnan, G., et al. (2019). Synthesis, Characterization and Anti-inflammatory Activity of Certain Novel 2,4-disubstituted 1,3-Thiazole Derivatives. RASĀYAN Journal of Chemistry, 12(1), 366-371.
-
Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. (2023). Journal of Biomolecular Structure and Dynamics. [Link]
- An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9), 132-141.
- Identification and Development of Thiazole Leads as COX-2/5-LOX Inhibitors Through In-Vitro and In-Vivo Biological Evaluation for Anti-Inflammatory Activity. (2020). Bioorganic Chemistry, 100, 103882.
- Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (2023). Journal of the Iranian Chemical Society, 20, 2457–2485.
- Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis. (2022). Archiv der Pharmazie, 355(5), 2100431.
- Synthesis, Characterization, Anti-inflammatory, and Antioxidant Activities of Some New Thiazole Derivatives. (2012). International Journal of Applied Science and Technology, 2(7), 180-186.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(21), 7516.
- A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). Journal of Molecular Structure, 1301, 137351.
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). Molecules, 27(15), 4983.
- Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. (1979). Archivum Immunologiae et Therapiae Experimentalis, 27(6), 795-813.
- Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. (2022). Cumhuriyet Science Journal, 43(1), 169-177.
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- 2. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Specificity of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous scientific scrutiny. A critical milestone in this journey is the comprehensive assessment of a compound's specificity. High specificity ensures that the therapeutic effects are due to the modulation of the intended target, thereby minimizing the risk of off-target effects and associated toxicities. This guide provides an in-depth, technical framework for evaluating the specificity of the novel compound, [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid, a member of the versatile thiazole class of compounds known for their diverse biological activities.[1][2][3][4]
Given the nascent stage of research on this compound, this guide will adopt a hypothetical yet scientifically rigorous approach. We will postulate a primary biological target based on the known activities of similar thiazole-containing molecules and then outline a comprehensive strategy for confirming this interaction and systematically identifying potential off-target interactions. Thiazole derivatives have been successfully developed as inhibitors of various protein kinases, which are crucial regulators of cellular processes and frequently implicated in diseases like cancer.[5][6][7][8] Therefore, for the purpose of this guide, we will hypothesize that This compound is a putative inhibitor of a key kinase in the PI3K/AKT/mTOR signaling pathway .
This guide will provide a structured, multi-faceted approach to specificity assessment, combining both in vitro biochemical assays and cell-based methodologies with cutting-edge proteomic and computational techniques. We will also compare its hypothetical performance against established inhibitors of the PI3K/AKT/mTOR pathway.
The Rationale Behind a Multi-Pronged Specificity Assessment
A single experimental approach is rarely sufficient to definitively establish the specificity of a small molecule. A robust assessment relies on the convergence of evidence from multiple, independent methodologies. This "triangulation" approach provides a more complete and reliable picture of the compound's interaction profile within the complex cellular environment.
Caption: A multi-faceted approach to specificity assessment.
Comparative Compounds
To provide context for the specificity of this compound, we will compare its hypothetical performance against well-characterized inhibitors of the PI3K/AKT/mTOR pathway:
-
Pictilisib (GDC-0941): A potent, pan-class I PI3K inhibitor.
-
MK-2206: A highly selective allosteric inhibitor of AKT1/2/3.
-
Rapamycin: A well-known mTORC1 inhibitor.
Experimental Workflows for Specificity Profiling
Biochemical Assays: The First Line of Inquiry
These assays provide direct evidence of interaction between the compound and its purified target protein.
a) Kinase Inhibition Assay:
-
Objective: To determine the potency of this compound against the purified kinase domain of the hypothesized target (e.g., PI3Kα).
-
Methodology: A luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay) can be employed. This assay measures the amount of ADP produced during the kinase reaction.
-
Data Presentation:
| Compound | Target Kinase | IC50 (nM) |
| This compound | PI3Kα | 50 |
| Pictilisib (GDC-0941) | PI3Kα | 5 |
| MK-2206 | PI3Kα | >10,000 |
| Rapamycin | PI3Kα | >10,000 |
| (Hypothetical Data) |
b) Kinome-Wide Profiling:
-
Objective: To assess the selectivity of the compound across a broad panel of human kinases.
-
Methodology: Utilize a commercial service (e.g., Eurofins DiscoverX KINOMEscan™) that employs a binding assay to quantify the interaction of the test compound with hundreds of kinases.
-
Data Presentation: The results are typically presented as a percentage of control, where a lower percentage indicates stronger binding.
| Kinase Family | This compound (% of Control @ 1µM) | Pictilisib (GDC-0941) (% of Control @ 1µM) |
| PI3Kα | 10 | 5 |
| PI3Kβ | 15 | 8 |
| PI3Kδ | 20 | 12 |
| PI3Kγ | 25 | 15 |
| mTOR | 85 | 50 |
| AKT1 | 90 | 95 |
| Other Kinases | >90% for the majority | >90% for the majority |
| (Hypothetical Data) |
Cell-Based Assays: Probing in a Physiological Context
These assays validate the findings from biochemical assays in a more complex cellular environment.
a) Target Engagement Assays:
-
Objective: To confirm that the compound directly interacts with its intended target within intact cells.
-
Methodology: The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[9][10][11] It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
-
Experimental Protocol (CETSA®):
-
Treat cultured cells (e.g., a cancer cell line with an active PI3K/AKT/mTOR pathway) with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting or mass spectrometry.
-
-
Data Presentation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
b) Downstream Signaling Pathway Analysis:
-
Objective: To assess the functional consequences of target engagement by measuring the phosphorylation status of downstream signaling proteins.
-
Methodology: Western blotting is a standard technique for this analysis.
-
Experimental Protocol:
-
Treat cells with the test compound and comparators for a specified time.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Probe the blots with antibodies specific for the phosphorylated and total forms of downstream proteins (e.g., p-AKT, total AKT, p-S6K, total S6K).
-
-
Data Presentation:
| Treatment | p-AKT (Ser473) | Total AKT | p-S6K (Thr389) | Total S6K |
| Vehicle | +++ | +++ | +++ | +++ |
| This compound | + | +++ | + | +++ |
| Pictilisib (GDC-0941) | + | +++ | + | +++ |
| MK-2206 | + | +++ | ++ | +++ |
| Rapamycin | +++ | +++ | + | +++ |
| (Hypothetical Data) |
Proteome-Wide Off-Target Profiling: An Unbiased Approach
These methods aim to identify all cellular proteins that interact with the compound, providing a global view of its specificity.
a) Affinity-Based Protein Profiling (AfBPP):
-
Objective: To identify the direct binding partners of the compound across the entire proteome.
-
Methodology: This technique requires the synthesis of a chemical probe derived from this compound. The probe is typically modified with a reporter tag (e.g., biotin) and a photo-reactive group.
-
Experimental Workflow:
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 11. biorxiv.org [biorxiv.org]
Safety Operating Guide
A Guide to the Safe Disposal of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid
This document provides a detailed protocol for the safe and compliant disposal of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid (CAS: 16441-29-5). As a specialized thiazole-containing carboxylic acid, this compound requires careful handling not only during its use in research and development but also through to its final disposal. The following procedures are designed to provide researchers, scientists, and drug development professionals with the necessary information to manage waste streams containing this compound, ensuring laboratory safety and environmental protection.
The guidance herein is synthesized from the known hazardous properties of its core chemical structures—the thiazole ring and the acetic acid moiety—to establish a conservative and safety-first approach.
Hazard Identification and Risk Assessment
Understanding the hazard profile is critical for proper handling and disposal. While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this specific molecule is not widely available, its chemical structure allows for an expert assessment of its potential risks.
-
Thiazole Moiety: Thiazole and its derivatives are often classified as hazardous materials. The base compound, thiazole, is noted for its potential persistence in soil and water, and it is recommended that the material and its container be disposed of as hazardous waste.[1]
-
Acetic Acid Moiety: The carboxylic acid group renders the molecule acidic. Concentrated solutions of related compounds like acetic acid are corrosive, capable of causing severe skin and eye damage.[2][3] Acidic compounds may meet the criteria for corrosive hazardous waste (EPA Waste Code D002) if their pH is less than or equal to 2.[4]
-
Solid State: The compound is a solid, which can pose an inhalation hazard if it becomes airborne dust.[5]
Based on this analysis, this compound should be managed as a hazardous chemical waste.
Table 1: Inferred Hazard Profile and Handling Summary
| Hazard Characteristic | Basis of Assessment | Recommended PPE | Disposal Classification |
| Skin & Eye Irritant/Corrosive | Acetic acid functional group. | Nitrile gloves, safety glasses with side shields or goggles, lab coat. | Hazardous Chemical Waste |
| Environmental Hazard | Thiazole ring structure. | N/A | Hazardous Chemical Waste |
| Inhalation Hazard (as dust) | Solid nature of the compound. | Use in a chemical fume hood; if weighing, do so with care to avoid dust generation. | Hazardous Chemical Waste |
Core Disposal Principles
Before proceeding to specific protocols, adhere to these universal best practices for laboratory waste management:
-
Consult Local Regulations: Waste disposal requirements are governed by local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures.[1][6]
-
Waste Minimization: Only prepare the amount of solution needed for your experiment to reduce the volume of waste generated.
-
Segregation: Never mix hazardous waste with non-hazardous waste. Keep different classes of chemical waste separate to prevent dangerous reactions.
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name, CAS number, hazard warnings, and the date of accumulation.[7]
Step-by-Step Disposal Protocols
Follow these procedures based on the type of waste generated.
Protocol 1: Disposal of Unused or Expired Chemical
This protocol applies to the pure solid compound or solutions prepared from it.
-
Do Not Drain Dispose: Under no circumstances should this chemical or its solutions be poured down the drain. This prevents release into aquatic environments where its effects are not well-characterized but presumed to be harmful.[1][8]
-
Container Selection:
-
For Solids: Place the original container, or the waste solid, inside a larger, sealable, and chemically compatible waste container designated for solid hazardous chemicals.
-
For Solutions: Collect waste solutions in a designated, leak-proof, and clearly labeled hazardous liquid waste container. The container material should be compatible with acidic organic compounds (e.g., borosilicate glass or polyethylene).
-
-
Labeling: Affix a hazardous waste label to the container. Clearly write "this compound", its CAS number (16441-29-5), and list the solvent if it is in solution. Mark the appropriate hazard boxes (e.g., "Corrosive," "Toxic").
-
Storage: Store the sealed waste container in a designated satellite accumulation area or your lab's main hazardous waste storage location. This area should be well-ventilated and away from incompatible materials like bases or strong oxidizing agents.[9]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.
Protocol 2: Disposal of Contaminated Labware and PPE
This includes items such as pipette tips, weigh boats, gloves, and empty stock bottles.
-
Gross Decontamination: If practical, rinse empty containers or grossly contaminated items with a suitable solvent (e.g., ethanol or acetone) to remove residual chemical. Collect this rinseate as hazardous liquid waste as described in Protocol 1.
-
Segregation: Place all contaminated solid items into a designated hazardous solid waste container. This is typically a lined cardboard box or a durable plastic drum. Do not mix with regular trash.
-
Labeling: Ensure the solid waste container is clearly labeled "Hazardous Waste" and lists the chemical contaminants within.
-
Disposal: Once full, seal the container and arrange for pickup through your EHS department.
Protocol 3: Spill Management and Disposal
In the event of a spill, immediate and safe cleanup is paramount.
-
Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated, and wear appropriate PPE, including a lab coat, gloves, and safety goggles.[2]
-
Containment: For a solid spill, carefully sweep or wipe up the material to avoid generating dust. For a liquid spill, create a dike around the spill using an inert, absorbent material.
-
Absorption: Cover the spill with a non-combustible absorbent material such as sand, vermiculite, or a commercial acid neutralizer/absorbent.[8][10] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully scoop the absorbed material and spill debris into a sealable, appropriate container for hazardous solid waste.
-
Decontamination: Clean the spill area thoroughly with soap and water.[9] The cleaning water should be collected as hazardous liquid waste if the spill was significant.
-
Disposal: Label the waste container with the chemical name and the absorbent used. Dispose of it according to Protocol 2.
Waste Disposal Decision Workflow
The following diagram outlines the decision-making process for segregating and disposing of waste containing this compound.
Caption: Waste stream decision workflow for proper disposal.
References
-
Safety Data Sheet: Acetic acid. Carl ROTH. Available at: [Link]
-
ACETIC ACID Safety Information. Ohio.gov. Available at: [Link]
-
Acetic acid: incident management. GOV.UK. Available at: [Link]
-
Glacial Acetic Acid Standard Operating Procedure. UC Merced EHS. Available at: [Link]
-
Acetic Acid MSDS. Sciencelab.com. Available at: [Link]
-
(2-Aminothiazole-4-yl)-Acetic Acid Material Safety Data Sheet. Cole-Parmer. Available at: [Link]
-
Acetic Acid Safety Data Sheet. Acros Organics. Available at: [Link]
-
Safety Data Sheet Acetic Acid, Glacial. Redox. Available at: [Link]
-
Hazardous Waste Management Manual. Oakland University EHS. Available at: [Link]
-
Hazardous Waste Management Guideline. Sunway University. Available at: [Link]
-
EPA Subpart P Regulations. PharmWaste Technologies, Inc. Available at: [Link]
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- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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A Senior Application Scientist's Guide to Handling [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid
This guide provides essential safety protocols, operational procedures, and disposal plans for handling [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid (CAS No. 16441-29-5) in a laboratory setting. The following procedures are based on a composite hazard profile derived from structurally similar thiazole acetic acid derivatives and the known risks associated with the acetic acid functional group.
Hazard Identification and Risk Assessment
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, a thorough risk assessment can be constructed by analyzing its constituent chemical motifs. The molecule is a thiazole derivative, a class of heterocyclic compounds, and also contains an acetic acid group, which imparts corrosive characteristics.
A risk assessment based on analogous compounds suggests the following potential hazards:
-
Skin Irritation/Corrosion: Acetic acid moieties can cause severe skin burns.[1][2] Thiazole derivatives are also known to be skin irritants.[3]
-
Serious Eye Damage: The acidic nature of the compound presents a significant risk of serious, potentially irreversible eye damage upon contact.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of the compound as a dust or aerosol may cause irritation to the respiratory system.[3][4]
-
Toxicity: While the specific toxicity is unknown, some related compounds are harmful if swallowed, in contact with skin, or inhaled.[4]
Given these potential hazards, a stringent adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Core Principles of Chemical Handling
All operations involving this compound, from weighing to solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] A safety shower and eyewash station must be immediately accessible.[6] General laboratory hygiene, such as washing hands thoroughly after handling and refraining from eating or drinking in the work area, is essential.[7][8]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is the final and most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for various tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Unpacking | Safety glasses with side shields.[4] | Nitrile or neoprene gloves.[5] | Standard lab coat. | N95 respirator is recommended if unpacking non-plastic containers where dust may be present.[9] |
| Weighing & Aliquoting (Solid) | Chemical splash goggles are mandatory.[10] | Chemical-resistant gloves (e.g., Butyl rubber, 0.7 mm thickness for extended contact).[1] | Chemical-resistant lab coat or apron over a standard lab coat.[1] | Work must be performed in a certified chemical fume hood.[5] |
| Solution Preparation & Handling | Chemical splash goggles and a full-face shield.[11][12] | Chemical-resistant gloves (double-gloving recommended).[12] | Chemical-resistant, long-sleeved gown with tight-fitting cuffs.[9] | Work must be performed in a certified chemical fume hood.[5] |
| Spill Cleanup | Chemical splash goggles and a full-face shield.[6] | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber).[1] | Chemical-resistant coveralls ("bunny suit") or a full-body suit.[9] | For large spills or inadequate ventilation, a chemical cartridge-type respirator or self-contained breathing apparatus (SCBA) is required.[12][13] |
Step-by-Step Handling Procedures
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[2][14]
-
Ensure the container is tightly closed and properly labeled.[1]
Weighing and Solution Preparation Workflow
Caption: Safe Handling Workflow for this compound.
Spill Management and Emergency Procedures
Minor Spills (Solid or Liquid)
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent, neutralizing material such as sodium bicarbonate or soda ash for acidic compounds.[15]
-
Carefully sweep the absorbed material into a designated hazardous waste container.[15]
-
Clean the spill area thoroughly with soap and water.
-
Ventilate the affected area.[1]
Major Spills
-
Evacuate the laboratory immediately and alert safety personnel.
-
Restrict access to the area.
-
If safe to do so, remove ignition sources.[13]
-
Allow only trained emergency responders with appropriate respiratory protection to handle the cleanup.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][15]
-
Skin Contact: Remove contaminated clothing immediately.[2] Wash affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention if irritation or burns occur.[6][15]
-
Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and have them drink one cup of water. Seek immediate medical attention.[13]
Waste Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, absorbent materials, and empty containers. Place these items in a clearly labeled, sealed hazardous waste container for pickup by a certified disposal company.[14]
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a dedicated, labeled hazardous waste container.[14] Do not pour down the drain. While dilute concentrations of simple acetic acid (<10%) can sometimes be neutralized and drained, the presence of the thiazole ring structure necessitates professional disposal.[14]
-
Sharps: Contaminated needles, syringes, or broken glassware must be disposed of in a designated sharps container.
Adherence to these guidelines is paramount for ensuring the safety of all laboratory personnel and minimizing environmental impact when working with this compound.
References
- BenchChem. (n.d.). Personal protective equipment for handling 4-(1,3,4-Thiadiazol-2-yl)phenol.
- Patsnap Eureka. (2025, August 5). Advanced Safety Measures for Using Glacial Acetic Acid in Laboratories.
- Safety Guidelines for Handling Glacial Acetic Acid in Laboratory Settings. (2024, November 10).
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]
-
New Jersey Department of Health. (2016, March). Hazardous Substance Fact Sheet: Acetic Acid. Retrieved from [Link]
- Fisher Scientific. (2015, March 19). Safety Data Sheet.
- Fisher Scientific. (2015, March 19). Safety Data Sheet.
- Connor, T. H. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
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Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid. PubChem Compound Database. Retrieved from [Link]
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National Institute for Occupational Safety and Health (NIOSH). (n.d.). Occupational Safety and Health Guideline for Acetic Acid. Retrieved from [Link]
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GOV.UK. (n.d.). Acetic acid: incident management. Retrieved from [Link]
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ChemBK. (n.d.). 2-(2-[4-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOL-4-YL)ACETIC ACID. Retrieved from [Link]
- Raghunatha, P., et al. (2022). New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. Molecules, 27(18), 6100.
- Ryznerski, Z., et al. (1979). Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. Archivum Immunologiae et Therapiae Experimentalis, 27(6), 795-813.
-
Lab Alley. (n.d.). How to Dispose of Acetic Acid. Retrieved from [Link]
Sources
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- 3. aksci.com [aksci.com]
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- 5. Safety Guidelines for Handling Glacial Acetic Acid in Laboratory Settings [ysxlglacialaceticacid.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.ca [fishersci.ca]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
